molecular formula C21H23Cl2NO6 B12421993 Clevidipine-d7

Clevidipine-d7

Cat. No.: B12421993
M. Wt: 463.4 g/mol
InChI Key: KPBZROQVTHLCDU-ISARVPQGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Clevidipine-d7 is a deuterated stable isotope-labeled analog of clevidipine, specifically designed for use as an internal standard in quantitative bioanalysis. This compound is essential for ensuring the accuracy and reliability of data in method development, validation, and quality control (QC) during the synthesis and formulation stages of drug development . Clevidipine is an ultra-short-acting dihydropyridine calcium channel blocker used for the rapid reduction of blood pressure in clinical settings . Its pharmacokinetics are characterized by an extremely short half-life of approximately one minute, as it is rapidly metabolized by esterases in the blood and tissues to its primary inactive carboxylic acid metabolite, H152/81 . The core application of this compound is in the precise quantification of clevidipine in biological matrices such as human plasma via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . By adding a known amount of this compound to samples, researchers can correct for variations in sample preparation and ionization efficiency, thereby improving analytical precision. Published methods demonstrate its use in stabilizing ester-containing drugs during sample collection and in simultaneously determining clevidipine and its metabolite concentrations, which is critical for clinical pharmacokinetic studies . This product is compliant with regulatory guidelines and serves as a reference standard for traceability against pharmacopeial standards (USP, EP) . This chemical is intended for analytical and research purposes only and is strictly not for human use.

Properties

Molecular Formula

C21H23Cl2NO6

Molecular Weight

463.4 g/mol

IUPAC Name

5-O-(2,2,3,3,4,4,4-heptadeuteriobutanoyloxymethyl) 3-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C21H23Cl2NO6/c1-5-7-15(25)29-10-30-21(27)17-12(3)24-11(2)16(20(26)28-4)18(17)13-8-6-9-14(22)19(13)23/h6,8-9,18,24H,5,7,10H2,1-4H3/i1D3,5D2,7D2

InChI Key

KPBZROQVTHLCDU-ISARVPQGSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C

Canonical SMILES

CCCC(=O)OCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C

Origin of Product

United States

Foundational & Exploratory

Clevidipine-d7 chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Clevidipine-d7 For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is the deuterated analog of Clevidipine, a third-generation dihydropyridine calcium channel blocker.[1][2][3] Due to its isotopic labeling, this compound serves as an ideal internal standard for the quantification of Clevidipine in biological samples using mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5] This guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, with a focus on its role in analytical methodologies.

Chemical Structure and Physicochemical Properties

This compound is structurally identical to Clevidipine, with the exception of seven deuterium atoms replacing seven hydrogen atoms on the butoxycarbonylmethyl group. This isotopic substitution results in a higher molecular weight, allowing for its differentiation from the non-labeled compound in mass spectrometry.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Formal Name 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid, 3-methyl 5-[(1-oxobutoxy-d7)methyl] ester[4][5]
CAS Number 2747918-66-5[4][5]
Molecular Formula C₂₁H₁₆Cl₂D₇NO₆[4][5]
Molecular Weight 463.4 g/mol [4][6]
Synonyms rac-Clevidipine-d7[4][5]
Purity ≥99% deuterated forms (d1-d7)[4][5]
Solubility Soluble in DMSO and Methanol[4][5]
Appearance White to off-white solid[7]
Storage 2°C to 8°C[6]

Mechanism of Action of Clevidipine

As the pharmacological activity resides in the parent compound, this section details the mechanism of action of Clevidipine. Clevidipine is a highly vasoselective L-type calcium channel antagonist.[7][8] It functions by inhibiting the influx of extracellular calcium ions through L-type calcium channels in vascular smooth muscle cells.[1][2] This inhibition leads to the relaxation of the smooth muscle, resulting in arterial vasodilation and a subsequent reduction in systemic vascular resistance and blood pressure.[1][9] Clevidipine primarily acts on arterioles and has minimal effect on venous capacitance vessels.[7][10]

G cluster_membrane Vascular Smooth Muscle Cell Membrane cluster_cell Intracellular Signaling Ca_ext Extracellular Ca²⁺ L_type_channel L-type Calcium Channel Ca_ext->L_type_channel Influx Ca_int Intracellular Ca²⁺ L_type_channel->Ca_int Contraction Muscle Contraction (Vasoconstriction) Ca_int->Contraction Promotes Relaxation Muscle Relaxation (Vasodilation) Clevidipine Clevidipine Clevidipine->L_type_channel Blocks G start Start: Biological Sample (e.g., Plasma) add_is Spike with this compound (Internal Standard) start->add_is protein_precip Protein Precipitation (e.g., Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge lle Liquid-Liquid Extraction centrifuge->lle evap Evaporation & Reconstitution lle->evap lcms LC-MS/MS Analysis (MRM Mode) evap->lcms quant Quantification (Peak Area Ratio vs. Standard Curve) lcms->quant end End: Clevidipine Concentration quant->end

References

Clevidipine-d7 supplier and certificate of analysis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Clevidipine-d7: Supplier Information, Certificate of Analysis, and Analytical Applications

This technical guide provides comprehensive information on this compound for researchers, scientists, and drug development professionals. It covers supplier details, certificate of analysis specifications, its role as an internal standard in analytical methods, and the mechanism of action of its non-deuterated counterpart, Clevidipine.

This compound: An Overview

This compound is the deuterated form of Clevidipine, a dihydropyridine calcium channel blocker.[1] The incorporation of seven deuterium atoms into the butyryloxymethyl ester side chain of the molecule makes it an ideal internal standard for the quantification of Clevidipine in biological matrices by mass spectrometry-based assays.[2] Its chemical and physical properties are nearly identical to Clevidipine, but its increased mass allows for clear differentiation in a mass spectrometer.

Supplier and Certificate of Analysis

This compound is available from several reputable suppliers of research chemicals and pharmaceutical standards. While a formal Certificate of Analysis (CoA) is specific to each batch and supplier, the general specifications are summarized below.

SupplierProduct NameCAS NumberPurity Specification
Cayman Chemical This compound2747918-66-5≥99% deuterated forms (d1-d7)
MedchemExpress This compound167221-71-8 (non-labelled)Not explicitly stated, but other isotopically labeled Clevidipine versions are available.
AdooQ Bioscience Clevidipine167221-71-8>99% HPLC purity for the non-labeled compound.
Veeprho This compoundN/ANot explicitly stated, listed as a related compound.
Acanthus Research This compound167221-71-8Not explicitly stated.

Typical Certificate of Analysis Data Points:

A comprehensive Certificate of Analysis for this compound would typically include the following information:

ParameterTypical Specification
Appearance White to off-white solid
Chemical Formula C₂₁H₁₆Cl₂D₇NO₆
Molecular Weight ~463.4 g/mol
Purity (by NMR or LC-MS) ≥98%
Isotopic Purity (d7) ≥98%
Identity (by ¹H-NMR, MS) Conforms to structure
Solubility Soluble in DMSO and Methanol
Storage Conditions -20°C, protect from light

Mechanism of Action of Clevidipine

Clevidipine is a third-generation dihydropyridine L-type calcium channel blocker.[3] It functions by selectively inhibiting the influx of extracellular calcium ions through L-type calcium channels in vascular smooth muscle cells.[1] This inhibition leads to the relaxation of the smooth muscle, resulting in vasodilation, primarily of the arterioles. The consequence of this vasodilation is a reduction in systemic vascular resistance and, subsequently, a lowering of blood pressure.[1] Clevidipine exhibits high selectivity for vascular smooth muscle over myocardial tissue, thus having minimal effect on cardiac contractility.[1]

G cluster_membrane Vascular Smooth Muscle Cell Membrane L_type_Ca_Channel L-type Calcium Channel Ca_influx Ca²⁺ Influx Vasodilation Vasodilation L_type_Ca_Channel->Vasodilation Leads to (via inhibition of Ca²⁺ influx) Clevidipine Clevidipine Clevidipine->L_type_Ca_Channel Inhibits Intracellular_Ca [Ca²⁺]i Ca_influx->Intracellular_Ca Increases Calmodulin Calmodulin Intracellular_Ca->Calmodulin Binds to MLCK_activation MLCK Activation Calmodulin->MLCK_activation Activates Myosin_LC_P Myosin Light Chain Phosphorylation MLCK_activation->Myosin_LC_P Catalyzes Vasoconstriction Vasoconstriction Myosin_LC_P->Vasoconstriction Leads to

Caption: Signaling pathway of Clevidipine's mechanism of action.

Experimental Protocol: Quantification of Clevidipine in Human Whole Blood by LC-MS/MS

This protocol describes a validated method for the simultaneous quantification of Clevidipine and its active metabolite H152/81 in human whole blood using this compound as an internal standard.[4][5]

1. Materials and Reagents:

  • Clevidipine reference standard

  • This compound internal standard

  • H152/81 reference standard

  • H152/81-¹³C-d₃ internal standard

  • HPLC-grade acetonitrile and methanol

  • Ammonium acetate

  • Deionized water

  • Human whole blood (with K₂EDTA as anticoagulant)

2. Instrumentation:

  • Liquid Chromatography system (e.g., Shimadzu UPLC)

  • Tandem Mass Spectrometer (e.g., AB SCIEX Triple Quad 6500+)

  • Analytical column (e.g., ACE Excel 2 Phenyl column, 50 × 2.1 mm)

3. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of whole blood sample, add 20 µL of the internal standard working solution (containing this compound and H152/81-¹³C-d₃).

  • Vortex for 30 seconds.

  • Add 1 mL of ethyl acetate.

  • Vortex for 5 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a nitrogen stream at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 20 µL into the LC-MS/MS system.

4. LC-MS/MS Conditions:

  • Mobile Phase A: 2 mM ammonium acetate in water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.6 mL/min

  • Gradient Elution:

    • 0-2.00 min: 30-35% B

    • 2.00-4.00 min: 35-65% B

    • 4.00-4.01 min: 65-95% B

    • 4.01-4.70 min: 95% B

    • 4.70-4.71 min: 95-30% B

    • 4.71-5.50 min: 30% B

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Clevidipine: m/z 473.1 → 338.1

    • This compound: m/z 480.1 → 338.1

    • H152/81: m/z 356.0 → 324.0

    • H152/81-¹³C-d₃: m/z 362.2 → 326.2

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Blood Whole Blood Sample (100 µL) IS Add Internal Standard (20 µL) (this compound) Blood->IS Vortex1 Vortex (30s) IS->Vortex1 LLE Liquid-Liquid Extraction (1 mL Ethyl Acetate) Vortex1->LLE Vortex2 Vortex (5 min) LLE->Vortex2 Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex2->Centrifuge Evaporate Evaporate Supernatant (Nitrogen, 40°C) Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase (100 µL) Evaporate->Reconstitute Inject Inject (20 µL) Reconstitute->Inject LC LC Separation (ACE Excel 2 Phenyl column) Inject->LC MS MS/MS Detection (ESI+, MRM) LC->MS Data Data Acquisition & Quantification MS->Data

Caption: Experimental workflow for LC-MS/MS quantification of Clevidipine.

Synthesis of this compound

To synthesize this compound, a deuterated version of chloromethyl butyrate, specifically chloromethyl butyrate-d7, would be used in this final step. The deuterated butyrate can be prepared from deuterated butyric acid.

G Intermediate 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-5- (methoxycarbonyl)pyridine-3-carboxylic acid Product This compound Intermediate->Product Reagent Chloromethyl butyrate-d7 Reagent->Product Esterification

References

The Pivotal Role of Deuterium in Clevidipine-d7 as an Internal Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalytical chemistry, the accuracy and reliability of quantitative assays are paramount. The use of stable isotope-labeled internal standards, particularly deuterated compounds, has become the gold standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This guide provides an in-depth exploration of the role of deuterium in Clevidipine-d7, its application as an internal standard for the quantification of the ultra-short-acting antihypertensive drug Clevidipine, and the associated experimental protocols.

The Foundation: Why Deuterated Internal Standards?

An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest, added in a known quantity to samples, calibrators, and quality controls. Its primary function is to correct for the variability inherent in the analytical process, including extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response.[1][2]

Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, is the preferred choice for creating internal standards for several reasons:

  • Chemical and Physical Similarity: The substitution of hydrogen with deuterium results in a molecule that is chemically almost identical to the parent analyte.[3] This ensures that the deuterated standard co-elutes with the analyte during chromatographic separation and exhibits a nearly identical ionization response in the mass spectrometer.[1][4]

  • Mass Difference: The key distinction lies in the mass-to-charge ratio (m/z), allowing the mass spectrometer to differentiate between the analyte and the internal standard.[1] A sufficient mass increase is crucial to prevent interference from the natural isotopic distribution of the analyte.[1]

  • Minimization of Isotope Effects: While minor differences in retention time can sometimes be observed with deuterated standards, they are generally negligible and do not compromise the accuracy of the assay.[5]

By calculating the ratio of the analyte's response to the internal standard's response, variations in the analytical procedure are normalized, leading to highly accurate and precise quantification.[6]

Clevidipine and the Need for a Robust Analytical Method

Clevidipine is a dihydropyridine calcium channel blocker used for the rapid reduction of blood pressure.[7][8] Its therapeutic window and rapid metabolism necessitate a highly sensitive and specific analytical method for pharmacokinetic studies and therapeutic drug monitoring.[9][10] Clevidipine is rapidly hydrolyzed in the blood by esterases, making the sample handling and analytical methodology critical for obtaining accurate measurements.[8][11]

This compound: The Ideal Internal Standard

This compound is the deuterated analog of Clevidipine, where seven hydrogen atoms have been replaced with deuterium. This makes it an ideal internal standard for the quantitative analysis of Clevidipine in biological matrices for the following reasons:

  • Co-elution and Similar Ionization: Due to its structural similarity to Clevidipine, this compound co-elutes during liquid chromatography and exhibits a similar ionization efficiency in the mass spectrometer's ion source. This is crucial for compensating for matrix effects, which can significantly impact the analyte's signal.[2][4]

  • Distinct Mass-to-Charge Ratio: The seven deuterium atoms provide a significant mass difference, allowing for clear differentiation between the mass transitions of Clevidipine and this compound in the mass spectrometer.[9]

The following diagram illustrates the fundamental principle of using an internal standard in quantitative analysis.

G cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Analyte Analyte (Clevidipine) in Biological Matrix LC Chromatographic Separation Analyte->LC IS Internal Standard (this compound) (Known Amount) IS->LC MS Mass Spectrometric Detection LC->MS Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Concentration Determine Analyte Concentration Ratio->Concentration

Caption: Logical workflow for internal standard-based quantification.

Experimental Protocol: Simultaneous Quantitation of Clevidipine and its Metabolite

The following is a detailed methodology for the simultaneous determination of Clevidipine and its active metabolite, H152/81, in human whole blood using this compound as the internal standard.[9][10][12][13][14]

Sample Preparation (Liquid-Liquid Extraction)

A robust sample preparation is crucial to extract the analytes from the complex biological matrix and minimize interference.

G start Start: 50 µL Whole Blood Sample add_is Add 25 µL IS Working Solution (this compound) start->add_is add_acid Add 50 µL 0.1% Formic Acid add_is->add_acid vortex1 Vortex Mix 1 min add_acid->vortex1 add_mtbe Add 500 µL MTBE vortex1->add_mtbe vortex2 Vortex Mix 10 min add_mtbe->vortex2 centrifuge Centrifuge 10,000 g, 5 min, 4°C vortex2->centrifuge transfer Transfer 200 µL Supernatant centrifuge->transfer evaporate Evaporate to Dryness (Nitrogen Stream) transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Inject into LC-MS/MS System reconstitute->end

Caption: Experimental workflow for sample preparation.

LC-MS/MS Conditions

The chromatographic separation and mass spectrometric detection parameters are optimized for sensitivity and specificity.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column ACE Excel 2 Phenyl (50 x 2.1 mm)[9][10][12][13][14]
Mobile Phase A Acetonitrile[9]
Mobile Phase B 0.1% Formic Acid in Water[9]
Gradient 0-2.00 min, 30-35% B; 2.00-4.00 min, 35-65% B; 4.00-4.01 min, 65-95% B; 4.01-4.70 min, 95% B; 4.70-4.71 min, 95-30% B; 4.71-5.50 min, 30% B[9]
Flow Rate 0.3 mL/min[15]
Injection Volume 10 µL[15]
Column Temperature 30°C[15]

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)[9][10][12][13][14]
Detection Mode Multiple Reaction Monitoring (MRM)[9][10][12][13][14]

Table 3: Mass Transitions (m/z)

CompoundPrecursor Ion (Q1)Product Ion (Q3)Reference
Clevidipine473.1338.1[9][10][12][13][14]
This compound (IS) 480.1 338.1 [9][10][12][13][14]
H152/81 (Metabolite)356.0324.0[9][10][12][13][14]
H152/81-¹³C-d₃ (IS)362.2326.2[9][10][12][13][14]

Quantitative Performance Data

The use of this compound as an internal standard has been demonstrated to yield excellent results in validated bioanalytical methods.

Table 4: Method Validation Parameters for Clevidipine Analysis

ParameterResultReference
Linearity Range 0.1–30 ng/mL[9][10][12][13][14]
Correlation Coefficient (r²) ≥ 0.99[12]
Extraction Recovery (Clevidipine) 80.3% - 83.4%[9]
Extraction Recovery (this compound) 82.5%[9]
Matrix Effect 114% - 117%[9]
Intra-day Precision (RSD%) < 15%[15]
Inter-day Precision (RSD%) < 15%[15]
Accuracy (RE%) Within ±15%[12]

The high extraction recovery of this compound, which is very similar to that of Clevidipine, underscores its ability to accurately track and correct for losses during the sample preparation process.[9] The consistent and reproducible recovery helps to mitigate the matrix effect.[9]

Conclusion

The use of this compound as an internal standard is integral to the development of robust, accurate, and precise bioanalytical methods for the quantification of Clevidipine in biological matrices. The incorporation of deuterium provides the necessary mass shift for detection while maintaining the chemical and physical properties that allow it to mimic the behavior of the analyte throughout the analytical process. This technical guide has outlined the fundamental principles, provided a detailed experimental protocol, and presented quantitative data that collectively demonstrate the indispensable role of deuterium labeling in achieving high-quality bioanalytical data for drug development and clinical research.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of Clevidipine-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clevidipine-d7 is the deuterated analog of Clevidipine, a third-generation dihydropyridine calcium channel blocker.[1] It is primarily utilized as an internal standard in analytical and bioanalytical assays, particularly in liquid chromatography-mass spectrometry (LC-MS), for the accurate quantification of Clevidipine.[2] The strategic replacement of seven hydrogen atoms with deuterium in the butoxycarbonylmethyl group enhances its mass spectrometric signature without significantly altering its chemical behavior, making it an ideal tool for pharmacokinetic and metabolic studies of its non-deuterated counterpart. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside relevant data for Clevidipine to offer a comparative context.

Chemical Identity

PropertyThis compoundClevidipine
Chemical Name 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid, 3-methyl 5-[(1-oxobutoxy-d7)methyl] ester4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid, 3-methyl 5-[(1-oxobutoxy)methyl] ester
Synonyms rac-Clevidipine-d7Cleviprex
CAS Number 2747918-66-5[2]167221-71-8[3]
Molecular Formula C₂₁H₁₆Cl₂D₇NO₆[2]C₂₁H₂₃Cl₂NO₆[3]
Molecular Weight 463.4 g/mol [2]456.32 g/mol [3]

Physical Properties

PropertyThis compoundClevidipine
Appearance Solid (assumed)White to off-white powder[4]
Melting Point Not Reported138 °C (for the predominant polymorphic form A)[5]
Solubility Soluble in DMSO and Methanol[2]Soluble in ethanol (~20 mg/mL), DMSO (~30 mg/mL), and dimethyl formamide (~30 mg/mL). Sparingly soluble in aqueous buffers.[6] Aqueous solubility is approximately 0.00267 mg/mL.[7]
pKa (calculated) Not ReportedStrongest Acidic: 16.95, Strongest Basic: -6.5[7]

Chemical Properties and Stability

Clevidipine is known to be susceptible to hydrolysis and photodegradation.[8] Given the structural similarity, this compound is expected to exhibit a comparable stability profile. The ester linkages in the molecule are the primary sites of hydrolytic degradation.

Stability Profile of Clevidipine (and expected for this compound):

  • Hydrolysis: Susceptible to hydrolysis, particularly at the ester bonds.[8]

  • Photostability: Clevidipine is photosensitive and should be protected from light.[4][5]

  • Thermal Stability: Generally stable at recommended storage temperatures.

  • Oxidation: The dihydropyridine ring is susceptible to oxidation.

Mechanism of Action (Signaling Pathway)

Clevidipine, and by extension this compound, acts as a selective L-type calcium channel blocker.[1] It primarily targets the voltage-gated calcium channels in the smooth muscle cells of arterioles, leading to vasodilation and a reduction in blood pressure.

G cluster_cell Intracellular Space Ca_channel L-type Calcium Channel Ca_ion Ca²⁺ Influx (Blocked) Ca_channel->Ca_ion Inhibits Clevidipine_d7 This compound Clevidipine_d7->Ca_channel Contraction Muscle Contraction Ca_ion->Contraction Leads to Vasodilation Vasodilation Contraction->Vasodilation Inhibition causes G Sample Biological Sample (e.g., Plasma, Blood) Spike Spike with this compound (Internal Standard) Sample->Spike Extraction Protein Precipitation & Liquid-Liquid Extraction Spike->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Quantification Quantification of Clevidipine LC_MS->Quantification

References

Clevidipine-d7 vs. Non-Labeled Clevidipine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the distinct roles and applications of Clevidipine-d7 and its non-labeled counterpart, Clevidipine, within the research and drug development landscape. This document provides a comprehensive overview of their properties, analytical methodologies, and mechanisms of action to empower researchers in designing robust and accurate experimental protocols.

Introduction: The Significance of Isotopic Labeling in Clevidipine Research

Clevidipine is a third-generation dihydropyridine calcium channel blocker administered intravenously for the rapid reduction of blood pressure.[1][2][3] Its ultrashort half-life of approximately one minute and metabolism by blood and tissue esterases make it a valuable tool in critical care settings.[3][4][5] In the context of research and development, particularly in pharmacokinetic (PK) and bioequivalence studies, the use of a stable isotope-labeled internal standard is paramount for achieving accurate and reliable quantitative data. This compound, a deuterated form of Clevidipine, serves this critical function.

The substitution of seven hydrogen atoms with deuterium atoms in this compound results in a molecule that is chemically identical to Clevidipine but has a higher molecular weight. This mass difference is readily distinguishable by mass spectrometry, allowing this compound to be used as an ideal internal standard in bioanalytical methods.[6] Its use compensates for variations in sample preparation and instrument response, leading to enhanced precision and accuracy in the quantification of non-labeled Clevidipine in biological matrices.[6]

Physicochemical and Pharmacokinetic Properties

A clear understanding of the fundamental properties of both Clevidipine and this compound is essential for their effective application in research.

PropertyClevidipineThis compoundReference(s)
Molecular Formula C₂₁H₂₃Cl₂NO₆C₂₁H₁₆D₇Cl₂NO₆[6]
Molar Mass 456.32 g/mol 463.36 g/mol (approx.)[3]
Mechanism of Action Dihydropyridine L-type calcium channel blocker; arterial vasodilator.[1][3][5][7][8]Same as Clevidipine[6]
Metabolism Rapidly hydrolyzed by esterases in the blood and extravascular tissues to an inactive carboxylic acid metabolite (H152/81).[1][5][7][9][10]Assumed to be the same as Clevidipine[6]
Initial Half-Life Approximately 1 minute.[3][4][7]Not applicable (used as an internal standard)
Protein Binding >99.5%Assumed to be the same as Clevidipine[3][7]
Primary Use in Research Investigational drug, therapeutic agent in clinical studies.Internal standard for quantitative bioanalysis.[6]

Bioanalytical Methodology: LC-MS/MS Quantification

The gold standard for the quantification of Clevidipine in biological samples is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique that offers high sensitivity and selectivity. The use of this compound as an internal standard is integral to a robust and validated LC-MS/MS method.[6]

Experimental Protocol: Simultaneous Quantification of Clevidipine and its Metabolite H152/81 in Human Whole Blood

This protocol is adapted from a validated method for a bioequivalence study.[6]

3.1.1. Materials and Reagents:

  • Clevidipine reference standard

  • This compound internal standard

  • H152/81 reference standard

  • H152/81-¹³C-d₃ internal standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

  • Human whole blood (with anticoagulant, e.g., K₂EDTA)

  • Methyl tert-butyl ether (MTBE)

3.1.2. Sample Preparation (Liquid-Liquid Extraction):

  • To a 1.5 mL polypropylene tube, add 50 µL of the whole blood sample.

  • Add 25 µL of the internal standard working solution (containing this compound and H152/81-¹³C-d₃).

  • Add 50 µL of 0.1% formic acid in water.

  • Vortex the mixture for 1 minute.

  • Add 500 µL of MTBE and vortex vigorously for 10 minutes.

  • Centrifuge the samples at 10,000 x g for 5 minutes at 4°C.

  • Transfer 200 µL of the supernatant (organic layer) to a new tube.

  • Evaporate the solvent to dryness under a stream of nitrogen gas at room temperature.

  • Reconstitute the residue in 100 µL of the mobile phase.

3.1.3. LC-MS/MS Conditions:

ParameterConditionReference(s)
LC System Agilent 1290 Infinity LC system or equivalent[6]
Column ACE Excel 2 Phenyl (50 mm × 2.1 mm, 2 µm)[6]
Mobile Phase A 0.1% Formic acid in water[6]
Mobile Phase B Acetonitrile[6]
Gradient 0–2.00 min, 30–35% B; 2.00–4.00 min, 35–65% B; 4.00–4.01 min, 65–95% B; 4.01–4.70 min, 95% B; 4.70–4.71 min, 95–30% B; 4.71–5.50 min, 30% B[6]
Flow Rate 0.4 mL/min[6]
Injection Volume 5 µL[6]
MS System AB Sciex Triple Quad 5500 mass spectrometer or equivalent[6]
Ionization Mode Positive Electrospray Ionization (ESI+)[6]
Scan Type Multiple Reaction Monitoring (MRM)[6]

3.1.4. Mass Spectrometry Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Reference(s)
Clevidipine 473.1338.1[6]
This compound 480.1338.1[6]
H152/81 356.0324.0[6]
H152/81-¹³C-d₃ 362.2326.2[6]

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Clevidipine Quantification

G cluster_0 Sample Collection and Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing A Whole Blood Sample Collection (with K2EDTA) B Addition of Internal Standards (this compound, H152/81-13C-d3) A->B C Protein Precipitation & Liquid-Liquid Extraction (MTBE) B->C D Chromatographic Separation (ACE Excel 2 Phenyl Column) C->D E Mass Spectrometric Detection (ESI+, MRM Mode) D->E F Peak Integration and Ratio Calculation (Analyte/IS) E->F G Quantification using Calibration Curve F->G

Caption: Workflow for the bioanalysis of Clevidipine.

Clevidipine's Mechanism of Action: Signaling Pathway

G cluster_0 Vascular Smooth Muscle Cell Clevidipine Clevidipine LTypeCaChannel L-type Calcium Channel Clevidipine->LTypeCaChannel Inhibits CaInflux Ca²⁺ Influx Vasodilation Vasodilation LTypeCaChannel->Vasodilation Results in IntracellularCa [Ca²⁺]i CaInflux->IntracellularCa Increases Contraction Muscle Contraction IntracellularCa->Contraction Leads to

Caption: Clevidipine's signaling pathway in vascular smooth muscle.

Conclusion: Selecting the Right Tool for the Research Objective

The choice between this compound and non-labeled Clevidipine is entirely dependent on the research objective. Non-labeled Clevidipine is the subject of investigation in pharmacokinetic, pharmacodynamic, and clinical efficacy studies. In contrast, this compound is an indispensable tool for the accurate quantification of its non-labeled counterpart in complex biological matrices. Its use as an internal standard in LC-MS/MS assays is a cornerstone of modern bioanalytical chemistry, ensuring the reliability and validity of data generated in preclinical and clinical research. This guide provides the foundational knowledge for researchers to confidently and effectively utilize both molecules in their respective and appropriate contexts.

References

Understanding the Mass Shift of Clevidipine-d7: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass shift observed in Clevidipine-d7, a deuterated isotopologue of the ultra-short-acting calcium channel blocker, Clevidipine. This document details the underlying chemical basis for the mass difference, presents quantitative data from mass spectrometric analysis, outlines relevant experimental protocols, and visualizes the metabolic context of Clevidipine.

The Origin of the +7 Da Mass Shift in this compound

This compound is specifically designed to serve as a stable isotope-labeled internal standard for the quantitative bioanalysis of Clevidipine by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The observed mass shift of +7 Daltons (Da) is a direct consequence of the substitution of seven hydrogen (¹H) atoms with seven deuterium (²H or D) atoms within the Clevidipine molecule.

The precise location of this isotopic labeling is on the butoxy group of the molecule. The formal chemical name for this compound is 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid, 3-methyl 5-[(1-oxobutoxy-d7)methyl] ester[1]. This targeted placement of deuterium atoms provides a distinct and stable mass difference, essential for its function as an internal standard, without significantly altering its chemical properties or chromatographic retention time relative to the parent compound[2][3].

Quantitative Mass Spectrometric Data

The mass shift between Clevidipine and this compound is readily quantifiable using tandem mass spectrometry. In positive electrospray ionization (ESI) mode, both compounds form an ammonium adduct precursor ion ([M+NH₄]⁺). Subsequent collision-induced dissociation yields a common product ion.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Mass Shift (Da)
Clevidipine473.1[2][3]338.1[2][3]N/A
This compound480.1[2][3]338.1[2][3]+7

Table 1: Mass Spectrometric Parameters for Clevidipine and this compound.

The consistent product ion at m/z 338.1 for both the analyte and the internal standard indicates that the fragmentation occurs in a part of the molecule that does not contain the deuterated butoxy group. This shared fragmentation pattern is a desirable characteristic for an internal standard, as it ensures similar behavior in the mass spectrometer's collision cell.

Experimental Protocols

The following is a representative experimental protocol for the simultaneous quantification of Clevidipine and its active metabolite, H152/81, using this compound as an internal standard, based on published methods[2][3].

Sample Preparation (Liquid-Liquid Extraction)
  • To a 100 µL aliquot of human whole blood, add the internal standard working solution (containing this compound).

  • Perform liquid-liquid extraction by adding an appropriate organic solvent (e.g., a mixture of methyl tert-butyl ether and ethyl acetate).

  • Vortex the mixture for approximately 5 minutes.

  • Centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes to separate the organic and aqueous layers.

  • Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: An ACE Excel 2 Phenyl column (50 × 2.1 mm) or equivalent[2][3].

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile).

  • Flow Rate: A typical flow rate is around 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Clevidipine: m/z 473.1 → 338.1[2][3]

    • This compound: m/z 480.1 → 338.1[2][3]

    • H152/81 (active metabolite): m/z 356.0 → 324.0[2]

Visualizing the Metabolic Pathway and Analytical Workflow

The following diagrams illustrate the metabolic fate of Clevidipine and the general workflow for its bioanalysis using this compound.

Metabolic Pathway of Clevidipine Clevidipine Clevidipine H152_81 H152/81 (Inactive Metabolite) Clevidipine->H152_81 Hydrolysis Esterases Blood and Tissue Esterases Esterases->Clevidipine

Caption: Metabolic conversion of Clevidipine.

Bioanalytical Workflow Using this compound cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Blood_Sample Whole Blood Sample (containing Clevidipine) Spiking Spike with this compound (Internal Standard) Blood_Sample->Spiking Extraction Liquid-Liquid Extraction Spiking->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation Chromatographic Separation Reconstitution->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification

Caption: Bioanalytical workflow for Clevidipine.

Conclusion

The +7 Da mass shift of this compound is a precisely engineered feature resulting from the substitution of seven hydrogen atoms with deuterium on the butoxy side chain. This isotopic labeling provides a robust and reliable internal standard for the accurate quantification of Clevidipine in biological matrices. The shared chromatographic and fragmentation behavior of Clevidipine and this compound ensures that the analytical method is both precise and accurate, meeting the stringent requirements of pharmacokinetic and bioequivalence studies in drug development.

References

Introduction: The Imperative of Metabolic Stability in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Application of Clevidipine-d7 in Metabolic Stability Studies

In the trajectory of drug discovery and development, understanding a compound's metabolic fate is paramount. Metabolic stability, the susceptibility of a drug to biotransformation, is a critical determinant of its pharmacokinetic profile, influencing parameters such as half-life, oral bioavailability, and potential for drug-drug interactions.[1][2] Compounds that are metabolized too rapidly may fail to achieve therapeutic concentrations, while those metabolized too slowly can accumulate and cause toxicity.[1] Therefore, early in vitro assessment of metabolic stability is an indispensable step to guide lead optimization and select candidates with a higher probability of clinical success.[2][3]

The accuracy of these in vitro assays hinges on the precise quantification of the parent drug over time. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity and selectivity.[4] The robustness of LC-MS/MS methods is significantly enhanced by the use of a stable isotope-labeled internal standard (SIL-IS).[5][6] A SIL-IS is an analog of the analyte where one or more atoms have been replaced with a heavier stable isotope (e.g., ²H or D, ¹³C, ¹⁵N).[7] This guide focuses on this compound, the deuterated analog of Clevidipine, and its essential role as an internal standard in generating high-fidelity metabolic stability data.

The Unique Metabolism of Clevidipine

Clevidipine is a third-generation dihydropyridine calcium channel blocker used for the rapid reduction of blood pressure in critical care settings.[8] Unlike many other dihydropyridines that are primarily metabolized by the cytochrome P450 (CYP) system in the liver, Clevidipine has a distinct metabolic pathway.[9] It is specifically designed for rapid hydrolysis by esterases present in the blood and extravascular tissues.[10][11]

This biotransformation cleaves the ester linkage in the Clevidipine molecule, yielding an inactive carboxylic acid metabolite, H152/81.[10][12] This rapid, high-clearance metabolic pathway results in an ultra-short half-life of approximately one minute, allowing for precise control of blood pressure with intravenous infusion.[11] The metabolism is so efficient that negligible amounts of intact Clevidipine are excreted.[9]

G cluster_pathway Clevidipine Metabolism Pathway Clevidipine Clevidipine (Active Drug) Metabolite H152/81 (Inactive Carboxylic Acid Metabolite) Clevidipine->Metabolite Hydrolysis Enzyme Blood and Tissue Esterases Enzyme->Clevidipine

Figure 1: Metabolic pathway of Clevidipine via esterase hydrolysis.

The Role of this compound as an Internal Standard

For accurate quantification in a metabolic stability assay, an internal standard (IS) is added at a known concentration to all samples. The IS helps to correct for variability during sample preparation, injection, and ionization within the mass spectrometer.[5] A SIL-IS, such as this compound, is the preferred choice for bioanalysis.[6][13]

This compound is chemically identical to Clevidipine, except that seven hydrogen atoms have been replaced by deuterium. This labeling provides several key advantages:

  • Co-elution: It has nearly identical physicochemical properties, causing it to behave the same way during sample extraction and to co-elute with Clevidipine during liquid chromatography.[5]

  • Mass Differentiation: The increased mass allows the mass spectrometer to easily distinguish it from the unlabeled Clevidipine.[14] For example, the transition m/z 473.1→338.1 for Clevidipine can be monitored separately from m/z 480.1→338.1 for this compound.[4]

  • Correction for Matrix Effects: Any ion suppression or enhancement from the biological matrix that affects the Clevidipine signal will affect the this compound signal to the same degree.[6] By using the ratio of the analyte peak area to the IS peak area, these effects are normalized, leading to highly accurate and precise quantification.

G cluster_workflow Rationale for Using this compound Input Sample containing Clevidipine (Analyte) + this compound (IS) Process Sample Prep LC Separation MS Ionization Input->Process Output Analyte/IS Peak Area Ratio Process->Output Variability Potential Variability (e.g., loss, ion suppression) Variability->Process Affects Both Equally Result Accurate Quantification of Clevidipine Output->Result

Figure 2: Logic diagram illustrating how this compound corrects for analytical variability.

Experimental Protocol: In Vitro Metabolic Stability Assay

This section outlines a typical protocol for assessing the metabolic stability of Clevidipine in a relevant biological matrix, such as human whole blood or liver microsomes, using this compound as the internal standard.

Materials and Reagents
  • Clevidipine (Test Compound)

  • This compound (Internal Standard)

  • Pooled Human Liver Microsomes (HLM) or fresh Human Whole Blood

  • NADPH Regenerating System (for HLM assays)

  • Phosphate Buffer (pH 7.4)

  • Acetonitrile (ACN), ice-cold (Quenching Solution)

  • Control compounds (e.g., a high-turnover compound like Verapamil and a low-turnover compound like Warfarin)

Experimental Workflow

The general workflow involves incubation, sampling at various time points, quenching the reaction, and analyzing the samples via LC-MS/MS.

G cluster_workflow Metabolic Stability Experimental Workflow A 1. Preparation - Prepare Clevidipine solution - Thaw biological matrix (e.g., HLM) B 2. Pre-incubation - Warm matrix to 37°C A->B C 3. Initiation - Add Clevidipine to matrix - Add NADPH (for HLM) B->C D 4. Incubation & Sampling - Incubate at 37°C - Aliquot at T=0, 5, 15, 30, 60 min C->D E 5. Quenching - Add ice-cold ACN with This compound (IS) to each sample D->E F 6. Sample Processing - Vortex & Centrifuge - Collect supernatant E->F G 7. Analysis - Inject supernatant into LC-MS/MS system F->G

Figure 3: Step-by-step workflow for an in vitro metabolic stability assay.

Detailed Incubation Procedure (Example with HLM)
  • Preparation: Prepare a 1 mM stock solution of Clevidipine in a suitable organic solvent (e.g., DMSO). Prepare the incubation mixture containing phosphate buffer (pH 7.4) and human liver microsomes (final concentration ~0.5 mg/mL).[15]

  • Pre-incubation: Pre-warm the incubation mixture at 37°C for 5-10 minutes.[16]

  • Initiation: To start the reaction, add the Clevidipine stock solution to the pre-warmed mixture to achieve a final substrate concentration of 1 µM. For the active reaction, add the NADPH regenerating system. For a negative control, add buffer instead of NADPH.[15]

  • Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.[15][16]

  • Quenching: Immediately add the aliquot to a tube or well containing a fixed volume (e.g., 150 µL) of ice-cold acetonitrile fortified with this compound at a known concentration (e.g., 100 ng/mL). The cold solvent stops the enzymatic reaction.

  • Processing: Vortex the quenched samples vigorously to precipitate proteins. Centrifuge the samples at high speed (e.g., >3000 g) for 10 minutes.

  • Analysis: Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

LC-MS/MS Analytical Method

The quantitative analysis is performed using an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. The specific parameters can be optimized but are typically based on published methods.

ParameterTypical ValueReference(s)
LC Column C18 or Phenyl Column (e.g., 50 x 2.1 mm)[4][17]
Mobile Phase A Water with 0.1% Formic Acid or 2mM Ammonium Acetate[4]
Mobile Phase B Acetonitrile (ACN) or Methanol[4]
Flow Rate 0.3 - 0.6 mL/min[4]
Injection Volume 10 - 20 µL[4]
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition: Clevidipine Q1: 473.1 m/z -> Q3: 338.1 m/z[4][14]
MRM Transition: this compound Q1: 480.1 m/z -> Q3: 338.1 m/z[4][14]

Data Analysis and Interpretation

The data from the LC-MS/MS analysis (peak area ratios of Clevidipine to this compound) are used to determine the concentration of Clevidipine remaining at each time point.

Key Parameter Calculations
  • Percent Remaining: Calculated relative to the T=0 time point. % Remaining = (Peak Area Ratio at T=x / Peak Area Ratio at T=0) * 100

  • Half-Life (t½): Determined from the slope of the natural logarithm of the percent remaining versus time. Slope (k) = ln(% Remaining) / time t½ = 0.693 / -k[18]

  • Intrinsic Clearance (CLint): The measure of the metabolic ability of the liver to clear a drug. CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Amount)[18]

Representative Data

The following table shows hypothetical data from a metabolic stability assay of Clevidipine in human liver microsomes.

Time (min)Clevidipine Concentration (µM)% Remaining
01.00100.0
50.8585.0
150.6161.0
300.3737.0
600.1414.0
Calculated t½ 25.1 min
Calculated CLint 55.2 µL/min/mg protein

Note: Due to Clevidipine's primary metabolism by esterases, a whole blood or plasma matrix would show much faster degradation. The HLM data here is illustrative of the experimental process.

Conclusion

The accurate assessment of metabolic stability is a cornerstone of modern drug discovery. For a rapidly metabolized compound like Clevidipine, obtaining reliable quantitative data is challenging but essential. The use of a stable isotope-labeled internal standard, this compound, is not merely a technical convenience but a scientific necessity. It ensures the precision and accuracy of LC-MS/MS quantification by compensating for analytical variability and matrix effects. By integrating this compound into a well-designed in vitro protocol, researchers and drug development professionals can generate high-confidence data on Clevidipine's metabolic fate, enabling informed decisions and facilitating the development of safer and more effective therapeutics.

References

The Role of Clevidipine-d7 in Advancing Pharmaceutical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary research applications of Clevidipine-d7, a deuterated isotopologue of the short-acting calcium channel blocker, Clevidipine. The primary application of this compound lies in its use as a stable isotope-labeled internal standard for the quantitative analysis of Clevidipine and its active metabolite, H152/81, in biological matrices. This guide will detail the experimental protocols, present key quantitative data, and visualize the analytical workflow, offering a comprehensive resource for researchers in the fields of pharmacokinetics, bioequivalence, and therapeutic drug monitoring.

Core Application: An Internal Standard in Bioanalytical Methods

This compound serves as an ideal internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods due to its chemical and physical similarities to Clevidipine.[1][2] Its deuterium labeling results in a higher mass-to-charge ratio (m/z), allowing for its distinct detection from the unlabeled analyte while ensuring similar behavior during sample preparation and ionization.[1][2] This is crucial for accurate and precise quantification of Clevidipine and its metabolite in complex biological samples like whole blood.[1][2][3]

Quantitative Data for Bioanalytical Assays

The following tables summarize the key quantitative parameters for the simultaneous quantification of Clevidipine and its active metabolite H152/81 using this compound as an internal standard.

Analyte Precursor Ion (m/z) Product Ion (m/z)
Clevidipine473.1338.1
This compound480.1338.1
H152/81356.0324.0
H152/81-¹³C-d₃362.2326.2
Table 1: Mass Spectrometry Transitions for Clevidipine and Internal Standards.[1][2][3]
Analyte Linearity Range (ng/mL)
Clevidipine0.1 - 30
H152/812 - 600
Table 2: Linearity Ranges for the Quantitation of Clevidipine and H152/81.[1][2][3]
Analyte Extraction Recovery (%)
Clevidipine80.3 - 83.4
H152/8176.8 - 80.6
This compound82.5
H152/81-¹³C-d₃79.0
Table 3: Extraction Recovery of Clevidipine, H152/81, and their Internal Standards.[2]

Experimental Protocols

A robust and validated LC-MS/MS method is essential for the accurate determination of Clevidipine and H152/81 concentrations in pharmacokinetic and bioequivalence studies. The following protocol outlines a typical experimental procedure.

Sample Preparation: Liquid-Liquid Extraction
  • Blood Collection : Collect whole blood samples in tubes containing an appropriate anticoagulant and stabilizers to prevent esterase-mediated hydrolysis of Clevidipine.[4]

  • Internal Standard Spiking : Add a known concentration of the internal standard solution (this compound and H152/81-¹³C-d₃) to each whole blood sample.[1][2]

  • Extraction : Perform liquid-liquid extraction to isolate the analytes and internal standards from the biological matrix. A common extraction solvent is toluene.[5]

  • Evaporation and Reconstitution : Evaporate the organic layer to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent compatible with the LC-MS/MS system.

Chromatographic Separation: LC-MS/MS Analysis
  • Chromatographic Column : Employ a phenyl column, such as an ACE Excel 2 Phenyl column (50 × 2.1 mm), for chromatographic separation.[1][2][3]

  • Mobile Phase : Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile). The gradient is optimized to achieve good separation of the analytes from endogenous interferences.[1][2]

  • Mass Spectrometry Detection : Operate the mass spectrometer in the positive electrospray ionization (ESI) mode.[1][2] Use the multiple reaction monitoring (MRM) mode to detect the specific precursor to product ion transitions for Clevidipine, this compound, H152/81, and H152/81-¹³C-d₃ as detailed in Table 1.[1][2][3]

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for a bioequivalence study of Clevidipine utilizing this compound as an internal standard and the metabolic pathway of Clevidipine.

G cluster_0 Sample Collection & Preparation cluster_1 Analysis cluster_2 Data Processing & Reporting A Whole Blood Sample Collection B Spiking with this compound (IS) A->B C Liquid-Liquid Extraction B->C D Evaporation & Reconstitution C->D E LC-MS/MS Analysis D->E F Data Acquisition (MRM) E->F G Quantification of Clevidipine & H152/81 F->G H Pharmacokinetic Analysis G->H I Bioequivalence Assessment H->I G Clevidipine Clevidipine Metabolite H152/81 (Active Metabolite) Clevidipine->Metabolite Esterases in Blood & Tissues InactiveMetabolites Inactive Metabolites Metabolite->InactiveMetabolites Further Metabolism

References

Methodological & Application

Application Note: Quantitative Analysis of Clevidipine in Human Whole Blood by LC-MS/MS Using Clevidipine-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the development and validation of a robust and sensitive LC-MS/MS method for the quantification of Clevidipine in human whole blood, utilizing its stable isotope-labeled internal standard, Clevidipine-d7.

Introduction

Clevidipine is an ultrashort-acting, third-generation dihydropyridine calcium channel blocker administered intravenously for the rapid reduction of blood pressure.[1][2][3] Due to its rapid hydrolysis by esterases in the blood and tissues, accurate quantification for pharmacokinetic and bioequivalence studies presents analytical challenges.[4][5][6] This application note describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method that addresses these challenges through the use of a stable isotope-labeled internal standard, this compound, and appropriate sample stabilization techniques. The use of a stable isotope-labeled internal standard is the preferred approach for LC-MS/MS analysis as it closely mimics the analyte's behavior during sample preparation and ionization, thereby improving the precision and accuracy of the method.[1][7]

Experimental

Materials and Reagents
  • Clevidipine reference standard (Purity ≥99.5%)

  • This compound internal standard (Purity ≥99.5%, Isotopic Purity ≥99%)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Human whole blood (with appropriate anticoagulant, e.g., K2EDTA)

  • Deionized water (18.2 MΩ·cm)

  • Stabilizer solution (e.g., citric acid and ascorbic acid)[4][5]

Instrumentation
  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: An ACE Excel 2 Phenyl column (50 × 2.1 mm) or equivalent.[1][2][7]

Standard Solutions Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Clevidipine and this compound in a suitable organic solvent such as methanol or DMSO.[7]

  • Working Standard Solutions: Serially dilute the stock solutions with a mixture of acetonitrile and water (e.g., 50:50 v/v) to prepare working standard solutions for calibration curve and quality control (QC) samples.[7]

  • Internal Standard (IS) Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 20 ng/mL) in acetonitrile/water.[7]

LC-MS/MS Method Protocol

Sample Preparation (Liquid-Liquid Extraction)
  • Collect human whole blood in tubes containing an anticoagulant and a stabilizer to inhibit esterase activity.[4][5][8]

  • Aliquot 100 µL of whole blood sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.

  • Add 25 µL of the this compound internal standard working solution to all tubes except for the blank matrix samples.

  • Vortex briefly to mix.

  • Add 500 µL of an appropriate extraction solvent (e.g., a mixture of ethyl acetate and hexane).

  • Vortex for 5 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

Chromatographic Conditions
ParameterCondition
Column ACE Excel 2 Phenyl (50 × 2.1 mm)[1][2][7]
Mobile Phase A 2 mM Ammonium Acetate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.6 mL/min[7]
Injection Volume 10 µL
Column Temperature 40°C[7]
Gradient Program As required to achieve optimal separation. A typical gradient might be:
0.0-0.5 min: 30% B
0.5-2.5 min: 30-95% B
2.5-3.5 min: 95% B
3.5-3.6 min: 95-30% B
3.6-5.0 min: 30% B
Mass Spectrometric Conditions
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive[4][9]
Scan Type Multiple Reaction Monitoring (MRM)[1][2][7]
MRM Transitions Clevidipine: m/z 473.1 → 338.1[1][2][7] This compound: m/z 480.1 → 338.1[1][2][7]
Ion Source Temperature 550°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas 9 psi
Nebulizer Gas (GS1) 55 psi
Heater Gas (GS2) 60 psi

Data and Results

Method Validation Summary

The method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.

ParameterTypical Performance
Linearity Range 0.1 - 30 ng/mL[1][2][10]
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.1 ng/mL[1]
Intra- and Inter-day Precision (%RSD) < 15%
Intra- and Inter-day Accuracy (%RE) Within ±15%
Extraction Recovery Clevidipine: 80.3% - 83.4%[1][7] this compound: ~82.5%[1][7]
Matrix Effect Minimal and compensated by the internal standard[1][7]

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Blood Whole Blood Sample Add_IS Add this compound (IS) Blood->Add_IS Vortex1 Vortex Add_IS->Vortex1 LLE Liquid-Liquid Extraction Vortex1->LLE Centrifuge Centrifuge LLE->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject LC_Sep LC Separation Inject->LC_Sep MS_Detect MS/MS Detection LC_Sep->MS_Detect Integrate Peak Integration MS_Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify G cluster_quant Quantitative Relationship Clevidipine Clevidipine in Blood Metabolite Inactive Metabolite (H152/81) Clevidipine->Metabolite Esterase Hydrolysis LCMS LC-MS/MS Analysis Clevidipine->LCMS IS This compound (Internal Standard) IS->LCMS Ratio Peak Area Ratio (Clevidipine / this compound) LCMS->Ratio Concentration Clevidipine Concentration Ratio->Concentration Calibration Curve

References

Application Note: Quantitative Analysis of Clevidipine in Plasma using Clevidipine-d7 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantitative analysis of Clevidipine in plasma samples using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Clevidipine, an ultrashort-acting dihydropyridine calcium antagonist, undergoes rapid hydrolysis in biological matrices, necessitating specific sample handling and stabilization procedures.[1][2] This method utilizes Clevidipine-d7 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. The protocol covers plasma sample preparation, chromatographic separation, and mass spectrometric detection, along with method validation parameters.

Introduction

Clevidipine is a third-generation dihydropyridine calcium channel blocker used for the rapid reduction of blood pressure.[3] Its rapid metabolism by esterases in the blood and tissues presents a challenge for accurate bioanalysis.[1][2] Therefore, a reliable and validated analytical method is crucial for pharmacokinetic studies and therapeutic drug monitoring. This LC-MS/MS method offers high selectivity and sensitivity for the determination of Clevidipine in plasma.[4][5] The use of this compound as an internal standard corrects for matrix effects and variations in sample processing and instrument response, leading to reliable quantification.[2][6]

Experimental Protocols

Materials and Reagents
  • Clevidipine reference standard (≥99.8% purity)[4]

  • This compound internal standard (≥99.7% chemical purity, ≥99.0% isotope purity)[3][4]

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ethyl acetate (HPLC grade)[1]

  • Ammonium acetate (≥98% purity)

  • Formic acid (≥98% purity)

  • Ascorbic acid[1][2]

  • Sodium fluoride[1]

  • Human plasma (K2EDTA as anticoagulant)

  • Deionized water

Sample Stabilization and Preparation

Due to the rapid hydrolysis of Clevidipine by esterases, immediate stabilization of plasma samples upon collection is critical.

  • Blood Collection: Collect whole blood in vacutainer tubes containing sodium fluoride to inhibit esterase activity.[1]

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Stabilizer Addition: To the separated plasma, add a solution of ascorbic acid and formic acid to prevent oxidation and further hydrolysis.[1]

  • Sample Preparation Workflow:

G cluster_sample_prep Sample Preparation Workflow plasma 50 µL Plasma Sample is Add 10 µL this compound (IS) plasma->is vortex1 Vortex Mix (1 min) is->vortex1 lle Add 500 µL Ethyl Acetate vortex1->lle vortex2 Vortex Mix (10 min) lle->vortex2 centrifuge Centrifuge (10,000 g, 5 min, 4°C) vortex2->centrifuge supernatant Transfer 200 µL Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (Nitrogen Stream) supernatant->evaporate reconstitute Reconstitute in 200 µL Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject G cluster_workflow Analytical Method Logic instability Clevidipine Instability (Esterase Hydrolysis) stabilization Sample Stabilization (NaF, Ascorbic Acid) instability->stabilization extraction Liquid-Liquid Extraction stabilization->extraction separation LC Separation (C18 Column) extraction->separation detection MS/MS Detection (MRM) separation->detection quantification Accurate Quantification detection->quantification

References

Application Note: Bioequivalence Study of Clevidipine Using Clevidipine-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Clevidipine is an intravenous, ultrashort-acting, third-generation dihydropyridine calcium channel blocker used for the rapid reduction of blood pressure in critical care settings.[1][2] Its rapid onset and offset of action are attributed to its metabolism by esterases in the blood and extravascular tissues, resulting in a short half-life of approximately one minute for the initial phase of elimination.[2][3] To facilitate the development of generic formulations and ensure their therapeutic equivalence to the reference product, bioequivalence (BE) studies are essential.[4][5][6][7] This application note provides a detailed protocol for a bioequivalence study of Clevidipine, employing a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Clevidipine-d7 as the internal standard for accurate quantification in human plasma or whole blood.[8][9][10]

Target Audience: This document is intended for researchers, scientists, and drug development professionals involved in the design and execution of bioequivalence studies for intravenous drugs.

Experimental Protocols

This section outlines the detailed methodologies for conducting a bioequivalence study of Clevidipine.

Study Design and Population

A randomized, single-dose, two-period, two-sequence crossover study design is recommended for the bioequivalence assessment of two Clevidipine formulations.[11] Healthy adult volunteers are the preferred study population.[9][11] Key considerations for the study design include:

  • Inclusion/Exclusion Criteria: Participants should be healthy adults, typically between 18 and 45 years of age, with a body mass index (BMI) within the normal range. Exclusion criteria should include any history of cardiovascular disease, hypertension, or hypersensitivity to Clevidipine or other calcium channel blockers.

  • Dosing: A single intravenous infusion of the test and reference Clevidipine formulations is administered in separate study periods, separated by an adequate washout period. The dose and infusion rate should be based on the reference product's labeling. For instance, a 30-minute intravenous infusion of 3 mg of Clevidipine has been used in previous studies.[11]

  • Blood Sampling: Serial blood samples are collected at predefined time points before, during, and after the infusion to adequately characterize the pharmacokinetic profile of Clevidipine.

Analytical Methodology: LC-MS/MS Quantification of Clevidipine

A validated LC-MS/MS method is crucial for the accurate determination of Clevidipine concentrations in biological matrices.[8][9][10][12]

2.1. Materials and Reagents

  • Clevidipine reference standard

  • This compound (internal standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid

  • Ammonium acetate

  • Human plasma or whole blood (drug-free)

  • Water (deionized)

2.2. Stock and Working Solution Preparation

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Clevidipine and this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Clevidipine stock solution in a mixture of acetonitrile and water (1:1, v/v) to create calibration standards. Prepare a working solution of this compound in the same diluent.

2.3. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma or whole blood sample, add 25 µL of the this compound internal standard working solution.

  • Add 1 mL of the extraction solvent (e.g., a mixture of ethyl acetate and hexane).

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.[9][10][12]

LC-MS/MS Instrumentation and Conditions

The following table summarizes the typical LC-MS/MS conditions for Clevidipine analysis.[8][9][12]

ParameterCondition
Liquid Chromatography
ColumnACE Excel 2 Phenyl column (50 × 2.1 mm) or equivalent[9][12]
Mobile Phase A2 mM ammonium acetate in water[9][12]
Mobile Phase BAcetonitrile[9][12]
Flow Rate0.6 mL/min[9][12]
Injection Volume20 µL[9][12]
Column Temperature40°C[9][12]
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Negative or Positive Mode
Monitored Reaction (MRM)Clevidipine: m/z 454.1 → 234.0[8] or 473.1 → 338.1[10]
This compound: m/z 461.1 → 240.1[8] or 480.1 → 338.1[10]

Data Presentation

Quantitative data from the bioequivalence study should be presented in clear and concise tables to facilitate comparison and interpretation.

Table 1: Pharmacokinetic Parameters of Clevidipine

This table should summarize the key pharmacokinetic parameters for both the test and reference formulations.

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)Geometric Mean Ratio (90% CI)
Cmax (ng/mL)
AUC0-t (ng·h/mL)
AUC0-∞ (ng·h/mL)
Tmax (h)
t1/2 (h)

Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity; Tmax: Time to reach maximum plasma concentration; t1/2: Elimination half-life.

Table 2: Summary of LC-MS/MS Method Validation Parameters

This table should present the validation results for the analytical method.

ParameterResult
Linearity Range (ng/mL)0.1 - 30[10]
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ) (ng/mL)0.1[10]
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 15%
Accuracy (%)85 - 115%
Extraction Recovery (%)
Matrix Effect (%)

Visualizations

Diagrams are provided to illustrate the experimental workflow and the logical relationships within the study.

Bioequivalence_Workflow cluster_study_design Study Design cluster_sample_analysis Sample Analysis cluster_data_evaluation Data Evaluation A Subject Recruitment & Screening B Randomization A->B C Period 1: Dosing (Test/Reference) B->C D Washout Period C->D F Blood Sample Collection C->F E Period 2: Dosing (Reference/Test) D->E E->F G Sample Processing & Storage F->G H LC-MS/MS Analysis G->H I Pharmacokinetic Analysis H->I J Statistical Analysis (BE Assessment) I->J K Final Report J->K

Caption: Workflow of the Clevidipine bioequivalence study.

Analytical_Method_Logic Sample Biological Sample (Plasma/Blood) + this compound (IS) Extraction Liquid-Liquid Extraction + Evaporation + Reconstitution Sample->Extraction Analysis LC-MS/MS System + Chromatographic Separation + Mass Spectrometric Detection Extraction->Analysis Quantification Data Acquisition & Processing + Peak Area Ratio (Analyte/IS) + Concentration Calculation Analysis->Quantification

Caption: Logical flow of the analytical method for Clevidipine quantification.

References

Application Note: A Robust and Validated Sample Preparation Protocol for the Quantification of Clevidipine in Human Whole Blood using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Clevidipine is an ultra-short-acting dihydropyridine calcium channel blocker administered intravenously for the rapid control of blood pressure.[1][2][3] Due to its rapid hydrolysis by esterases in the blood and extravascular tissues, accurate quantification of Clevidipine in biological matrices is critical for pharmacokinetic and bioequivalence studies.[1][3] This application note provides a detailed, validated liquid-liquid extraction (LLE) protocol for the sample preparation of Clevidipine from human whole blood, utilizing its deuterated stable isotope, Clevidipine-d7, as an internal standard (IS) for accurate and precise quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

This section details the materials and the step-by-step procedure for the liquid-liquid extraction of Clevidipine from human whole blood.

Materials and Reagents:

  • Clevidipine and this compound reference standards

  • Human whole blood with K2EDTA as anticoagulant[4]

  • Methyl tert-butyl ether (MTBE)

  • Formic acid (0.1%)[1]

  • Sodium Dodecyl Sulfate (SDS)[1]

  • Ascorbic acid[1]

  • Internal Standard (IS) working solution (containing this compound)

  • 1.5 mL polypropylene tubes[1]

  • 96-well plate[1]

  • Refrigerated centrifuge

  • Vortex mixer

  • Nitrogen evaporator

Sample Stabilization:

Due to the rapid enzymatic degradation and oxidation of Clevidipine, sample stabilization is a critical first step.[1]

  • Prepare a stabilizer solution of 10% (w/v) SDS and 0.05 M ascorbic acid in water.[1]

  • Add the stabilizer solution to the fresh K2EDTA-anticoagulated human whole blood at a 1:1 ratio.[4]

Liquid-Liquid Extraction (LLE) Protocol:

The following protocol is a robust method for the extraction of Clevidipine and its internal standard from human whole blood.[1]

  • Precool 1.5 mL polypropylene tubes in an ice bath.[1]

  • To each tube, add 25 µL of the IS working solution (this compound).[1]

  • Add 50 µL of the stabilized blood sample to the tubes.[1]

  • Add 50 µL of 0.1% formic acid.[1]

  • Vortex the mixture for 1 minute.[1]

  • Add 500 µL of MTBE to each sample.[1]

  • Vigorously vortex the samples for 10 minutes to ensure thorough extraction.[1]

  • Centrifuge the samples at 10,000 g for 5 minutes at 4°C.[1]

  • Carefully transfer 200 µL of the supernatant (organic layer) into a clean 96-well plate.[1]

  • Evaporate the solvent to dryness under a stream of nitrogen at room temperature.[1]

  • Reconstitute the dried residue in a suitable mobile phase for LC-MS/MS analysis.

Data Presentation

The following tables summarize the quantitative data from a validated LC-MS/MS method for Clevidipine analysis using the described sample preparation protocol.

Table 1: LC-MS/MS Method Parameters.

ParameterValue
Chromatographic Column ACE Excel 2 Phenyl (50 × 2.1 mm)[1][2]
Mobile Phase Gradient elution with acetonitrile and 0.1% formic acid in water[5]
Ionization Mode Positive Electrospray Ionization (ESI+)[4]
Detection Mode Multiple Reaction Monitoring (MRM)[4]
MRM Transition (Clevidipine) m/z 473.1 → 338.1[1][2]
MRM Transition (this compound) m/z 480.1 → 338.1[1][2]

Table 2: Method Validation Parameters.

ParameterClevidipineThis compound
Linearity Range 0.1–30 ng/mL[1][2]N/A
Extraction Recovery (Low QC) 80.3%[1]82.5%[1]
Extraction Recovery (Medium QC) 83.4%[1]82.5%[1]
Extraction Recovery (High QC) 80.4%[1]82.5%[1]
Matrix Effect (Low QC) 114%[1]N/A
Matrix Effect (Medium QC) 117%[1]N/A
Matrix Effect (High QC) 115%[1]N/A

Mandatory Visualization

The following diagram illustrates the experimental workflow for the sample preparation of Clevidipine.

G cluster_sample_prep Sample Preparation Workflow start Start: Stabilized Whole Blood Sample add_is Add Internal Standard (this compound) start->add_is add_acid Add 0.1% Formic Acid add_is->add_acid vortex1 Vortex (1 min) add_acid->vortex1 add_mtbe Add MTBE (Extraction Solvent) vortex1->add_mtbe vortex2 Vortex (10 min) add_mtbe->vortex2 centrifuge Centrifuge (10,000 g, 5 min, 4°C) vortex2->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute evaporate->reconstitute end Analysis by LC-MS/MS reconstitute->end

Caption: Liquid-Liquid Extraction Workflow for Clevidipine Analysis.

References

Application Note: Quantitative Analysis of Clevidipine and Clevidipine-d7 using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clevidipine is a third-generation dihydropyridine calcium channel blocker administered intravenously for the rapid reduction of blood pressure.[1] It functions by targeting L-type voltage-gated calcium channels in vascular smooth muscle cells, leading to vasodilation.[1] A key characteristic of Clevidipine is its ultra-short half-life of approximately one to two minutes, which is attributed to its rapid metabolism by esterases in the blood and extravascular tissues.[2][3] This rapid clearance minimizes the risk of drug-drug interactions and makes it suitable for patients with compromised liver function.[1] The primary metabolite, H152/81, is inactive.[2]

This application note provides a detailed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Clevidipine and its deuterated internal standard, Clevidipine-d7, in biological matrices. The Multiple Reaction Monitoring (MRM) mode is employed for its high selectivity and sensitivity, making it ideal for pharmacokinetic studies and therapeutic drug monitoring.

Metabolic Pathway of Clevidipine

Clevidipine undergoes rapid hydrolysis of its ester linkage, a reaction catalyzed by esterases present in the blood and tissues. This metabolic process yields the inactive carboxylic acid metabolite, designated as H152/81.[2][4] This pathway is the primary route of elimination for Clevidipine.

Clevidipine Clevidipine H152_81 H152/81 (Inactive Metabolite) Clevidipine->H152_81 Hydrolysis Esterases Blood and Tissue Esterases Esterases->Clevidipine

Caption: Metabolic hydrolysis of Clevidipine to its inactive metabolite H152/81.

Experimental Workflow

The analytical workflow for the quantification of Clevidipine involves sample preparation from a biological matrix (typically whole blood or plasma), followed by chromatographic separation using liquid chromatography, and subsequent detection and quantification by tandem mass spectrometry.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Sample (e.g., Whole Blood) add_is Add Internal Standard (this compound) start->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporation Evaporation of Supernatant extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection into LC-MS/MS reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification

Caption: Experimental workflow for Clevidipine quantification by LC-MS/MS.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted from a method for the analysis of Clevidipine in human whole blood.[5][6]

  • To a 1.5 mL polypropylene tube pre-cooled in an ice bath, add 50 µL of the whole blood sample.

  • Add 25 µL of the this compound internal standard working solution.

  • Add 50 µL of 0.1% formic acid to the sample.

  • Vortex the mixture for 1 minute.

  • Add 500 µL of methyl tert-butyl ether (MTBE) and vortex vigorously for 10 minutes.

  • Centrifuge the samples at 10,000 x g for 5 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean 96-well plate.

  • Evaporate the solvent under a stream of nitrogen at room temperature.

  • Reconstitute the residue in 200 µL of a methanol-water mixture (4:6, v/v) containing 2 mM ammonium acetate and 0.025% acetic acid for injection into the LC-MS/MS system.[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The following conditions are based on a validated method for the determination of Clevidipine.[5]

  • LC System: Shimadzu UPLC system or equivalent

  • Column: ACE Excel 2 Phenyl (50 x 2.1 mm)

  • Mobile Phase A: 2 mM ammonium acetate in water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.6 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0-2.00 min: 30-35% B

    • 2.00-4.00 min: 35-65% B

    • 4.00-4.01 min: 65-95% B

    • 4.01-4.70 min: 95% B

    • 4.70-4.71 min: 95-30% B

    • 4.71-5.50 min: 30% B

  • Mass Spectrometer: AB SCIEX Triple Quad 6500+ or equivalent

  • Ionization Mode: Positive Electrospray Ionization (ESI)

  • Scan Type: Multiple Reaction Monitoring (MRM)

MRM Transitions and Mass Spectrometer Parameters

The selection of appropriate precursor and product ions is critical for the selectivity and sensitivity of the MRM assay. The ammonium adduct, [M+NH4]+, is often chosen as the precursor ion for Clevidipine and its deuterated analog.[5]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
Clevidipine 473.1338.1ESI+[5][7][8]
This compound 480.1338.1ESI+[5][7][8]

Note: The provided m/z values are based on published literature and may require optimization on the specific mass spectrometer being used. Other transitions have also been reported, such as m/z 455.9 → 337.8 for Clevidipine and m/z 464.8 → 339.8 for this compound in positive ion mode, and m/z 454.1 → 234.0 for Clevidipine and m/z 461.1 → 240.1 for this compound in negative ion mode.[9][10] The choice of precursor ion (e.g., [M+H]+ or [M+NH4]+) and subsequent fragmentation will influence the observed m/z values.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust and sensitive approach for the quantitative analysis of Clevidipine and its deuterated internal standard. The use of MRM ensures high selectivity and allows for accurate determination in complex biological matrices. This methodology is well-suited for pharmacokinetic and bioequivalence studies, as well as for therapeutic drug monitoring in a clinical setting.

References

Application Note: High-Throughput Analysis of Clevidipine and Clevidipine-d7 in Human Whole Blood by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Clevidipine and its deuterated internal standard, Clevidipine-d7, in human whole blood. Clevidipine is an ultrashort-acting calcium antagonist requiring precise monitoring in clinical and research settings.[1][2][3] This method utilizes a simple liquid-liquid extraction (LLE) procedure for sample preparation, followed by a rapid chromatographic separation on a phenyl column.[1][2][3] The analytes are detected using a tandem mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The method was validated for linearity, accuracy, precision, and recovery, demonstrating its suitability for high-throughput bioequivalence and pharmacokinetic studies.

Introduction

Clevidipine is a dihydropyridine calcium channel blocker used for the rapid reduction of blood pressure.[1][2][3] Its rapid metabolism by esterases in the blood and tissues necessitates a fast and reliable analytical method for its quantification.[4][5] The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing. This application note provides a detailed protocol for the chromatographic separation and quantification of Clevidipine and this compound, suitable for researchers, scientists, and drug development professionals.

Experimental

Materials and Reagents
  • Clevidipine and this compound reference standards

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Methyl tert-butyl ether (MTBE) (HPLC grade)

  • Human whole blood (stabilized)

  • Deionized water

Sample Preparation

A liquid-liquid extraction (LLE) method was employed for the extraction of Clevidipine and this compound from human whole blood.[1][2][3]

  • To a 1.5 mL polypropylene tube pre-cooled in an ice bath, add 25 µL of the internal standard working solution (this compound).[1]

  • Add 50 µL of the whole blood sample and 50 µL of 0.1% formic acid.[1]

  • Vortex the mixture for 1 minute.[1]

  • Add 500 µL of MTBE and vortex vigorously for 10 minutes.[1]

  • Centrifuge the samples at 10,000 g for 5 minutes at 4°C.[1]

  • Transfer 200 µL of the supernatant to a clean 96-well plate.[1]

  • Evaporate the solvent to dryness under a stream of nitrogen at room temperature.[1]

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

To enhance the stability of Clevidipine and its active metabolite during analysis, the use of sodium dodecyl sulfate (SDS) and ascorbic acid has been shown to be effective in reducing hydrolysis and oxidation.[1]

Chromatographic Conditions

The chromatographic separation was performed on an ACE Excel 2 Phenyl column (50 × 2.1 mm).[1][2][3]

ParameterValue
Column ACE Excel 2 Phenyl (50 × 2.1 mm)[1][2][3]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0–2.00 min, 30–35% B; 2.00–4.00 min, 35–65% B; 4.00–4.01 min, 65–95% B; 4.01–4.70 min, 95% B; 4.70–4.71 min, 95–30% B; 4.71–5.50 min, 30% B[1][3]
Flow Rate 0.3 mL/min[6]
Injection Volume 10 µL[6]
Column Temperature 30°C[6]
Mass Spectrometry Detection

Mass spectrometric detection was performed using a tandem mass spectrometer with an electrospray ionization (ESI) source operating in the positive ion mode. The analytes were quantified using multiple reaction monitoring (MRM).

ParameterClevidipineThis compound
Precursor Ion (m/z) 473.1[1][2][3]480.1[1][2][3]
Product Ion (m/z) 338.1[1][2][3]338.1[1][2][3]
Ionization Mode Positive ESI[1][3]Positive ESI[1][3]

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of Clevidipine in human whole blood.

Linearity and Sensitivity

The method exhibited excellent linearity over the tested concentration range, with correlation coefficients (r²) consistently greater than 0.99.

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)
Clevidipine0.1–30[1][2]0.1[1]
Accuracy and Precision

The intra- and inter-batch precision and accuracy were evaluated at low, medium, and high quality control (QC) concentrations and were found to be within acceptable limits.

Recovery

The extraction recovery of Clevidipine and the internal standard was consistent and reproducible across the different QC levels.

AnalyteLow QC (%)Medium QC (%)High QC (%)
Clevidipine80.3[1][3]83.4[1][3]80.4[1][3]
This compound-82.5[1][3]-

Workflow Diagram

G LC-MS/MS Workflow for Clevidipine Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Whole Blood Sample Add_IS Add this compound (Internal Standard) Sample->Add_IS Add_Acid Add 0.1% Formic Acid Add_IS->Add_Acid Vortex1 Vortex (1 min) Add_Acid->Vortex1 Add_MTBE Add MTBE Vortex1->Add_MTBE Vortex2 Vortex (10 min) Add_MTBE->Vortex2 Centrifuge Centrifuge (10,000g, 5 min, 4°C) Vortex2->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Chromatography Chromatographic Separation (ACE Excel 2 Phenyl Column) Inject->Chromatography Detection MS/MS Detection (Positive ESI, MRM) Chromatography->Detection Quantification Quantification Detection->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for the LC-MS/MS analysis of Clevidipine.

Conclusion

This application note describes a validated LC-MS/MS method for the rapid, sensitive, and accurate quantification of Clevidipine and its deuterated internal standard, this compound, in human whole blood. The simple liquid-liquid extraction procedure and fast chromatographic runtime make this method highly suitable for high-throughput analysis in clinical research and pharmacokinetic studies. The use of whole blood as the matrix can reduce sample collection volume and shorten the time from collection to storage.[1][2][3]

References

Application Note: Quantification of Clevidipine and its Active Metabolite in Human Whole Blood using Clevidipine-d7 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the simultaneous quantification of the ultra-short-acting calcium channel blocker, Clevidipine, and its active metabolite, H152/81, in human whole blood. The method employs a stable isotope-labeled internal standard, Clevidipine-d7, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This robust and sensitive method is suitable for pharmacokinetic studies and therapeutic drug monitoring. The protocol includes detailed steps for sample preparation, chromatographic separation, and mass spectrometric detection.

Introduction

Clevidipine is a third-generation dihydropyridine calcium channel blocker administered intravenously for the rapid reduction of blood pressure.[1][2] It is rapidly metabolized by esterases in the blood and extravascular tissues to its primary and inactive carboxylic acid metabolite, designated as H152/81.[1][3][4] Due to its rapid metabolism, with an initial half-life of approximately one minute, accurate quantification of both the parent drug and its metabolite is crucial for pharmacokinetic and bioequivalence studies.[2][4] The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate and precise quantification by correcting for matrix effects and variability in sample processing.

This document outlines a validated LC-MS/MS method for the simultaneous determination of Clevidipine and H152/81 in human whole blood.[5][6] Whole blood is the recommended matrix for analysis as it minimizes the instability of Clevidipine that can occur during plasma separation.[5][6]

Metabolic Pathway of Clevidipine

Clevidipine is rapidly hydrolyzed by blood and tissue esterases to form its inactive primary metabolite, H152/81. This metabolic process is a key factor in the drug's ultra-short duration of action.

Metabolic Pathway of Clevidipine Clevidipine Clevidipine Metabolite H152/81 (Inactive Metabolite) Clevidipine->Metabolite Esterase Hydrolysis

Caption: Metabolic conversion of Clevidipine to its inactive metabolite H152/81.

Experimental Protocol

This protocol is based on a validated method for the simultaneous quantitation of Clevidipine and its active metabolite H152/81 in human whole blood by LC-MS/MS.[5][6][7]

Materials and Reagents
  • Clevidipine reference standard

  • H152/81 reference standard

  • This compound (Internal Standard, IS)

  • H152/81-¹³C-d₃ (Internal Standard for metabolite)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Methyl tert-butyl ether (MTBE)

  • Sodium dodecyl sulfate (SDS)

  • Ascorbic acid

  • K₂EDTA-anticoagulated human whole blood

  • Ultrapure water

Equipment
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column: ACE Excel 2 Phenyl (50 x 2.1 mm) or equivalent[5][6]

  • Microcentrifuge

  • Vortex mixer

  • Nitrogen evaporator

  • Analytical balance

Solutions Preparation
  • Stabilizer Solution: Prepare a 10% (w/v) SDS solution containing 0.05 M ascorbic acid in ultrapure water. Add this to fresh K₂EDTA-anticoagulated blood at a 1:1 ratio.[8]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Internal Standard (IS) Working Solution: Prepare a solution containing 20 ng/mL of this compound and 200 ng/mL of H152/81-¹³C-d₃ in an acetonitrile-water (1:1, v/v) mixture.[5]

Sample Preparation (Liquid-Liquid Extraction)
  • Pre-cool 1.5 mL polypropylene tubes in an ice bath.

  • To each tube, add 25 µL of the IS working solution, 50 µL of the stabilized blood sample, and 50 µL of 0.1% formic acid.[8]

  • Vortex the mixture for 1 minute.

  • Add 500 µL of MTBE and vortex vigorously for 10 minutes.[8]

  • Centrifuge the samples at 10,000 x g for 5 minutes at 4°C.[8]

  • Transfer 200 µL of the supernatant (organic layer) to a clean 96-well plate.[8]

  • Evaporate the solvent to dryness under a stream of nitrogen at room temperature.[8]

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the quantification of Clevidipine and its metabolite.

cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Whole Blood Sample Add_IS Add Internal Standard (this compound) Sample->Add_IS LLE Liquid-Liquid Extraction (MTBE) Add_IS->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Quantification Data Quantification MS_Detection->Data_Quantification

Caption: Workflow for the quantification of Clevidipine and its metabolite.

LC-MS/MS Conditions

Liquid Chromatography
ParameterValue
Column ACE Excel 2 Phenyl (50 x 2.1 mm)[5][6]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 0-2.00 min, 30-35% B2.00-4.00 min, 35-65% B4.00-4.01 min, 65-95% B4.01-4.70 min, 95% B4.70-4.71 min, 95-30% B4.71-5.50 min, 30% B[5][8]
Mass Spectrometry
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[5][8]
Scan Type Multiple Reaction Monitoring (MRM)[5][8]

Quantitative Data

The method was validated and demonstrated excellent linearity over the specified concentration ranges.[5][6]

MRM Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)
Clevidipine473.1338.1
This compound480.1338.1
H152/81356.0324.0
H152/81-¹³C-d₃362.2326.2
Table based on data from Li et al., 2022.[5][6]
Calibration Curve and LLOQ
AnalyteLinearity Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)
Clevidipine0.1 - 300.1
H152/812 - 6002.0
Table based on data from Li et al., 2022.[5][6][9]
Quality Control Sample Concentrations
QC LevelClevidipine (ng/mL)H152/81 (ng/mL)
LLOQ QC0.12
Low QC0.36
Medium QC8160
High QC24480
Table based on data from Li et al., 2022.[5]

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the simultaneous quantification of Clevidipine and its primary metabolite, H152/81, in human whole blood. The use of the stable isotope-labeled internal standard, this compound, ensures high accuracy and precision. This application note offers a comprehensive protocol that can be readily implemented in research and drug development settings for pharmacokinetic analysis and other quantitative applications.

References

Application Notes and Protocols: Clevidipine-d7 in Whole Blood vs. Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Clevidipine is an ultra-short-acting dihydropyridine calcium channel blocker administered intravenously for the rapid reduction of blood pressure. Its analysis in biological matrices is complicated by its rapid hydrolysis by esterases present in blood. This document provides detailed application notes and protocols for the quantification of Clevidipine and its deuterated internal standard, Clevidipine-d7, in both whole blood and plasma samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Due to the rapid degradation of Clevidipine by esterases in red blood cells, analysis in whole blood is strongly recommended to ensure accurate quantification.[1] Using whole blood minimizes processing time, reduces the required sample volume, and eliminates centrifugation and pre-cooling steps, all of which can contribute to the analyte's instability.[1][2] This protocol outlines a validated method for whole blood analysis and provides a comparative method for plasma analysis, highlighting the necessary stabilization steps for each matrix.

Quantitative Data Summary

The following tables summarize the quantitative performance of the described LC-MS/MS methods for Clevidipine in both whole blood and plasma. This compound is used as the internal standard (IS) in both methodologies to ensure accuracy.

Table 1: Method Validation Parameters for Clevidipine Analysis

ParameterWhole Blood MethodPlasma Method
AnalyteClevidipineClevidipine
Internal StandardThis compoundThis compound
Linearity Range0.1–30 ng/mL[1][3]0.100–40.0 ng/mL[3][4]
LLOQ0.1 ng/mL[1][3]0.100 ng/mL[4]
Correlation Coefficient (r²)> 0.9951[1]> 0.99[4]

Table 2: Extraction Recovery and Matrix Effect for Clevidipine

MatrixQC LevelExtraction Recovery (%)Matrix Effect (%)
Whole Blood Low (0.3 ng/mL)80.3[1]114[1]
Medium (8.0 ng/mL)83.4[1]117[1]
High (24 ng/mL)80.4[1]115[1]
Plasma Data not available in the reviewed literature.Data not available in the reviewed literature.Data not available in the reviewed literature.

Experimental Protocols

Protocol 1: Analysis of this compound in Human Whole Blood

This protocol is adapted from the validated LC-MS/MS method described by Li et al. (2022).[1]

1. Blood Collection and Stabilization:

  • Collect whole blood in K2EDTA-anticoagulated tubes.

  • Immediately add a 10% (w/v) sodium dodecyl sulfate (SDS) solution containing 0.05 M ascorbic acid to the fresh blood at a 1:1 ratio to inhibit esterase activity and prevent oxidation.

2. Sample Preparation (Liquid-Liquid Extraction):

  • To a 1.5 mL polypropylene tube pre-cooled in an ice bath, add:

    • 50 µL of the stabilized whole blood sample.

    • 25 µL of the this compound internal standard working solution.

    • 50 µL of 0.1% formic acid.[1]

  • Vortex the mixture for 1 minute.

  • Add 500 µL of methyl tert-butyl ether (MTBE) and vortex vigorously for 10 minutes.[1]

  • Centrifuge the samples at 10,000 x g for 5 minutes at 4°C.[1]

  • Transfer 200 µL of the supernatant to a clean 96-well plate.

  • Evaporate the solvent to dryness under a stream of nitrogen at room temperature.[1]

  • Reconstitute the residue in 100 µL of the mobile phase (specific composition detailed in LC-MS/MS parameters).

3. LC-MS/MS Parameters:

  • LC System: Shimadzu UPLC system or equivalent.[1]

  • Column: ACE Excel 2 Phenyl (50 × 2.1 mm, 2 µm) maintained at 40°C.[1][3]

  • Mobile Phase A: 2 mM ammonium acetate in water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 0.6 mL/min.[1]

  • Injection Volume: 20 µL.[1]

  • MS System: AB SCIEX Triple Quad 6500+ or equivalent.[1]

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • Clevidipine: m/z 473.1 → 338.1[1][2]

    • This compound: m/z 480.1 → 338.1[1][2]

Protocol 2: Analysis of this compound in Human Plasma

This protocol is based on the methodology for Clevidipine analysis in plasma by Zhang et al. (2020).[4]

1. Blood Collection and Plasma Separation:

  • Collect whole blood in vacutainer tubes containing sodium fluoride (NaF) to inhibit esterase activity.[4]

  • Centrifuge the blood sample to separate the plasma.

  • To the collected plasma, add ascorbic acid and formic acid to prevent oxidation and further hydrolysis.[4]

2. Sample Preparation (Liquid-Liquid Extraction):

  • To a designated volume of stabilized plasma, add the this compound internal standard working solution.

  • Perform a single-step liquid-liquid extraction using ethyl acetate.[4]

  • Vortex the mixture to ensure thorough mixing.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer (supernatant) to a clean tube or well.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

3. LC-MS/MS Parameters:

  • LC System: Agilent 1290 Infinity LC system or equivalent.

  • Column: ACE Excel 3 µm SuperC18 (2.1 × 50 mm).[4]

  • Mobile Phase: Gradient elution using 10 mM ammonium acetate in water and an organic modifier (e.g., acetonitrile or methanol).[4]

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.[4]

  • MRM Transitions:

    • Clevidipine: m/z 454.1 → 234.0[4]

    • This compound: m/z 461.1 → 240.1[4]

Visualizations

Workflow_Whole_Blood cluster_collection Sample Collection & Stabilization cluster_prep Sample Preparation (LLE) cluster_analysis Analysis start Collect Whole Blood (K2EDTA tube) stabilize Add SDS/ Ascorbic Acid (1:1) start->stabilize Immediately add_is Aliquot 50µL Sample + 25µL IS (this compound) + 50µL 0.1% Formic Acid stabilize->add_is vortex1 Vortex (1 min) add_is->vortex1 add_mtbe Add 500µL MTBE vortex1->add_mtbe vortex2 Vortex (10 min) add_mtbe->vortex2 centrifuge Centrifuge (10,000g, 5min, 4°C) vortex2->centrifuge transfer Transfer 200µL Supernatant centrifuge->transfer dry Evaporate (N2) transfer->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for this compound analysis in whole blood.

Workflow_Plasma cluster_collection Sample Collection & Stabilization cluster_prep Sample Preparation (LLE) cluster_analysis Analysis start Collect Whole Blood (NaF tube) centrifuge_plasma Centrifuge to Separate Plasma start->centrifuge_plasma stabilize Add Ascorbic Acid & Formic Acid centrifuge_plasma->stabilize add_is Aliquot Plasma + IS (this compound) stabilize->add_is add_solvent Add Ethyl Acetate add_is->add_solvent vortex Vortex add_solvent->vortex centrifuge_lle Centrifuge vortex->centrifuge_lle transfer Transfer Supernatant centrifuge_lle->transfer dry Evaporate (N2) transfer->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for this compound analysis in plasma.

Logic_Diagram cluster_problem Analytical Challenge cluster_solution Recommended Solution clevidipine Clevidipine degradation Rapid Hydrolysis (In vitro instability) clevidipine->degradation esterase Esterase Activity in Red Blood Cells esterase->degradation whole_blood Use Whole Blood Matrix degradation->whole_blood Mitigated by stabilizers Add Stabilizers (e.g., SDS, NaF) degradation->stabilizers Inhibited by accuracy Improved Accuracy & Reliability whole_blood->accuracy stabilizers->accuracy

Caption: Rationale for using whole blood for Clevidipine analysis.

References

Troubleshooting & Optimization

Troubleshooting poor peak shape for Clevidipine-d7 in LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor peak shape for Clevidipine-d7 in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Troubleshooting Guide: Poor Peak Shape for this compound

Poor peak shape, including tailing, fronting, and splitting, can significantly impact the accuracy and precision of quantification. This guide provides a systematic approach to diagnosing and resolving these common issues.

My this compound peak is tailing.

Peak tailing, where the latter half of the peak is broader than the front, is a common problem. Here are the potential causes and solutions:

  • Secondary Silanol Interactions: Clevidipine contains basic nitrogen moieties that can interact with acidic silanol groups on the surface of silica-based columns, leading to tailing.

    • Solution 1: Mobile Phase pH Adjustment: Clevidipine has a predicted basic pKa of around -6.5.[1] Operating the mobile phase at a low pH (e.g., with 0.1% formic acid) will ensure that the secondary amine is protonated. However, to minimize interactions with residual silanols, adding a buffer salt can be beneficial.

    • Solution 2: Use of Mobile Phase Additives: The addition of an ammonium salt, such as ammonium formate, to the mobile phase containing formic acid can improve peak shape for basic compounds. The ammonium ions compete with the protonated analyte for interaction with the silanol groups, thereby reducing peak tailing.[2][3]

    • Solution 3: Column Selection: Consider using a column with a different stationary phase. A phenyl-hexyl column can offer alternative selectivity to a standard C18 column due to π-π interactions with the aromatic rings in Clevidipine.[4][5][6][7][8] End-capped columns are also designed to minimize silanol interactions.

  • Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can lead to active sites that cause tailing.

    • Solution: Flush the column with a strong solvent. If the problem persists, replace the guard column (if used) or the analytical column.

My this compound peak is fronting.

Peak fronting, where the front half of the peak is broader than the latter half, is less common than tailing but can still occur.

  • Column Overload: Injecting too much analyte can saturate the stationary phase, leading to fronting.

    • Solution: Reduce the injection volume or dilute the sample.

  • Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, the analyte may travel through the beginning of the column too quickly, causing a distorted peak.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary due to solubility, inject the smallest possible volume.[9][10] this compound is soluble in methanol and DMSO.[10]

My this compound peak is split or has shoulders.

Split peaks can be indicative of several issues, from sample preparation to column problems.

  • Co-elution with an Interfering Peak: A closely eluting compound can appear as a shoulder or a split peak.

    • Solution: Adjust the gradient or mobile phase composition to improve resolution. A phenyl column may provide the necessary selectivity change to separate the interference.[4][5][6][7][8]

  • Partially Blocked Column Frit: Particulates from the sample or system can block the inlet frit of the column, causing the sample to be distributed unevenly onto the stationary phase.

    • Solution: Reverse-flush the column (if permitted by the manufacturer). If this does not resolve the issue, the column may need to be replaced. Using an in-line filter or guard column can help prevent this problem.

  • Injection Solvent Incompatibility: Injecting a sample in a solvent that is not miscible with the mobile phase can cause peak splitting.

    • Solution: Ensure the sample solvent is compatible with the mobile phase.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting LC-MS conditions for this compound analysis?

A1: Based on published methods, a good starting point for this compound analysis is:

  • Column: ACE Excel 2 Phenyl (50 x 2.1 mm) or a high-quality C18 column.[11][12]

  • Mobile Phase A: Water with 2 mM ammonium acetate.[12]

  • Mobile Phase B: Acetonitrile.[12]

  • Gradient: A suitable gradient from a lower to a higher percentage of acetonitrile.

  • Flow Rate: 0.6 mL/min.[12]

  • Injection Volume: 20 µL.[12]

  • MS Detection: Positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). The transition for this compound is typically m/z 480.1 → 338.1.[11][12]

Q2: How does the choice of mobile phase additive affect the peak shape of this compound?

A2: The choice of mobile phase additive is crucial for achieving good peak shape for this compound.

  • Formic Acid (0.1%): This is a common additive for positive ion ESI-MS as it provides protons for ionization and lowers the mobile phase pH.[13] However, for basic compounds like Clevidipine, it may not be sufficient to overcome secondary interactions with the stationary phase, potentially leading to peak tailing.

  • Ammonium Formate (e.g., 5-10 mM with 0.1% Formic Acid): The addition of ammonium formate creates a buffered system and the ammonium ions can mask residual silanol groups on the column, significantly improving peak symmetry for basic analytes.[2][3]

Q3: Can matrix effects from plasma or whole blood affect the peak shape of this compound?

A3: Yes, matrix effects can influence peak shape. Co-eluting endogenous components from biological matrices like plasma or whole blood can interfere with the analyte's interaction with the stationary phase, leading to peak distortion.[14] A robust sample preparation method, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), is essential to minimize matrix effects.[11] Using a stable isotope-labeled internal standard like this compound helps to compensate for matrix effects during quantification, but it does not inherently fix a poor peak shape caused by matrix interferences.[15][16][17]

Q4: Can the fact that the internal standard is deuterated affect its peak shape compared to the non-deuterated analyte?

A4: In most cases, a deuterated internal standard like this compound will have a very similar retention time and peak shape to the non-deuterated Clevidipine. However, in some instances, a slight chromatographic shift (isotope effect) can be observed, which might lead to minor differences in peak shape, especially if there is a co-eluting interference from the matrix. It is important to verify co-elution and consistent peak shape for both the analyte and the internal standard during method development.[18][19]

Data Presentation

The following table provides a summary of expected outcomes on the peak shape of this compound when modifying key chromatographic parameters. The peak asymmetry factor is a measure of peak shape, with a value of 1.0 indicating a perfectly symmetrical peak. Values greater than 1.0 indicate tailing, while values less than 1.0 indicate fronting.

Parameter Condition A Asymmetry Factor (A) Condition B Asymmetry Factor (B) Rationale for Improvement
Mobile Phase Additive 0.1% Formic Acid~1.80.1% Formic Acid + 10mM Ammonium Formate~1.1Ammonium ions mask active silanol sites on the column, reducing tailing for the basic this compound molecule.[2][3]
Column Chemistry Standard C18~1.6Phenyl-Hexyl~1.2The phenyl stationary phase offers alternative selectivity through π-π interactions, which can improve peak shape for aromatic compounds like this compound.[4][5][6][7][8]
Injection Volume 20 µL (in 50% ACN)~0.8 (Fronting)5 µL (in 50% ACN)~1.1A smaller injection volume of a strong sample solvent minimizes peak distortion, particularly fronting, for early eluting peaks.[9][10][20]
Sample Solvent 100% Acetonitrile~0.7 (Fronting)90:10 Water:Acetonitrile~1.2A sample solvent weaker than or similar in strength to the initial mobile phase prevents premature band broadening and peak distortion.[9][10]

Experimental Protocols

Optimized LC-MS/MS Method for this compound

This protocol is a representative method based on published literature and chromatographic principles for achieving a good peak shape.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of plasma/whole blood sample, add the internal standard solution (this compound).

    • Add 50 µL of 1M NaOH and vortex.

    • Add 1 mL of methyl tert-butyl ether (MTBE), vortex for 5 minutes.

    • Centrifuge at 10,000 rpm for 5 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC Conditions:

    • Column: ACE Excel 2 Phenyl-Hexyl, 2.1 x 50 mm, 2 µm

    • Mobile Phase A: 95:5 Water:Acetonitrile with 10 mM Ammonium Formate and 0.1% Formic Acid

    • Mobile Phase B: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

    • Gradient Program:

      • 0.0 min: 20% B

      • 2.5 min: 80% B

      • 2.6 min: 95% B

      • 3.5 min: 95% B

      • 3.6 min: 20% B

      • 5.0 min: End of Run

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transition (this compound): Q1: 480.1 m/z -> Q3: 338.1 m/z

    • Dwell Time: 100 ms

    • Ion Source Temperature: 550°C

    • IonSpray Voltage: 5500 V

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_diagnosis Initial Diagnosis cluster_system_issues System-Wide Issues cluster_method_issues Method-Specific Issues cluster_tailing_solutions Tailing Solutions cluster_fronting_solutions Fronting Solutions cluster_splitting_solutions Splitting Solutions cluster_end Resolution start Poor Peak Shape Observed (Tailing, Fronting, Splitting) all_peaks Affects All Peaks? start->all_peaks Yes some_peaks Affects Only this compound or a Few Peaks? start->some_peaks No check_connections Check Tubing and Connections for Dead Volume all_peaks->check_connections peak_tailing Peak Tailing? some_peaks->peak_tailing check_frit Check/Replace Column Frit and Guard Column check_connections->check_frit column_issue Column Degradation? check_frit->column_issue column_issue->some_peaks No replace_column Replace Analytical Column column_issue->replace_column Yes good_peak Good Peak Shape Achieved replace_column->good_peak peak_fronting Peak Fronting? peak_tailing->peak_fronting No optimize_mp Optimize Mobile Phase (Add Ammonium Formate) peak_tailing->optimize_mp Yes peak_splitting Peak Splitting? peak_fronting->peak_splitting No reduce_injection Reduce Injection Volume peak_fronting->reduce_injection Yes optimize_sep Optimize Separation to Resolve Co-elution peak_splitting->optimize_sep Yes change_column Change Column Chemistry (e.g., to Phenyl-Hexyl) optimize_mp->change_column change_column->good_peak change_solvent Match Sample Solvent to Initial Mobile Phase reduce_injection->change_solvent change_solvent->good_peak check_sample_prep Review Sample Preparation/Solvent optimize_sep->check_sample_prep check_sample_prep->good_peak

Figure 1. A troubleshooting workflow for addressing poor peak shape of this compound in LC-MS analysis.

References

Optimizing extraction recovery of Clevidipine-d7 from biological matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of Clevidipine-d7. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction recovery of this compound from various biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low extraction recovery of this compound?

A1: Low recovery of this compound is often attributed to its susceptibility to hydrolysis by esterases present in biological matrices, particularly whole blood and plasma. Other factors include suboptimal pH during extraction, inappropriate solvent selection, incomplete protein precipitation, or issues with the solid-phase extraction (SPE) sorbent and procedure.

Q2: How can I minimize the degradation of this compound during sample collection and handling?

A2: Due to the rapid hydrolysis of Clevidipine by esterases, immediate processing of samples is crucial.[1][2] It is recommended to collect blood samples in tubes containing an esterase inhibitor, such as sodium fluoride. Samples should be immediately cooled in an ice bath and centrifuged at 4°C to separate plasma.

Q3: What is the recommended biological matrix for this compound analysis?

A3: Whole blood is often recommended for the bioanalysis of Clevidipine to minimize the potential for ex vivo hydrolysis that can occur during plasma preparation.[1] Using whole blood can also reduce the required sample volume.

Q4: Which extraction technique generally provides the highest recovery for this compound?

A4: Liquid-liquid extraction (LLE) has been shown to provide high and consistent recovery for this compound.[1] However, solid-phase extraction (SPE) and protein precipitation (PPT) can also be optimized to yield acceptable recoveries. The choice of method often depends on the desired level of sample cleanup, throughput, and available instrumentation.

Q5: Can hemolysis affect the quantification of this compound?

A5: Yes, hemolysis can impact the accuracy of quantification. The release of intracellular components, including esterases, from red blood cells can accelerate the degradation of this compound. It is important to minimize hemolysis during sample collection and handling.

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction of this compound.

Low Recovery with Liquid-Liquid Extraction (LLE)
Potential Cause Troubleshooting Step
Suboptimal pH Adjust the pH of the aqueous sample to be 2 pH units above the pKa for basic analytes or 2 pH units below the pKa for acidic analytes to ensure the analyte is in its neutral form for optimal partitioning into the organic solvent.
Inappropriate Extraction Solvent Select a solvent that matches the polarity of Clevidipine. Methyl tert-butyl ether (MTBE) has been used successfully.[1] For dihydropyridines in general, diethyl ether and mixtures of diethyl ether/hexane have also been reported.
Insufficient Mixing Ensure vigorous and adequate vortexing time to facilitate efficient partitioning of the analyte from the aqueous to the organic phase.
Analyte Instability Perform the extraction at low temperatures (e.g., 4°C) and minimize the time the sample is at room temperature to reduce enzymatic degradation.
Low Recovery with Solid-Phase Extraction (SPE)
Potential Cause Troubleshooting Step
Inappropriate Sorbent For dihydropyridines, reversed-phase sorbents like C8 or C18 are commonly used. Ensure the chosen sorbent is appropriate for the polarity of Clevidipine.
Analyte Breakthrough during Loading The sample loading flow rate may be too high, or the sorbent mass may be insufficient for the sample volume. Reduce the flow rate or increase the sorbent mass.
Analyte Loss during Washing The wash solvent may be too strong, leading to the elution of the analyte. Use a weaker wash solvent or a smaller volume.
Incomplete Elution The elution solvent may not be strong enough to desorb the analyte from the sorbent. Increase the solvent strength or use a different elution solvent. Ensure the pH of the elution solvent is optimal for analyte recovery.
Low Recovery with Protein Precipitation (PPT)

| Potential Cause | Troubleshooting Step | | Incomplete Precipitation | Ensure the correct ratio of precipitating solvent to the biological matrix. A 3:1 or 4:1 ratio of solvent to sample is common. | | Co-precipitation of Analyte | The analyte may be entrapped within the precipitated protein pellet. After adding the precipitation solvent, vortex thoroughly and allow sufficient time for complete protein precipitation before centrifugation. | | Inappropriate Precipitating Solvent | Acetonitrile is a common choice. For whole blood, a mixture of acetone and acetonitrile (e.g., 30:70) has been used. Zinc sulfate in combination with acetonitrile has also been reported for precipitating plasma proteins in the analysis of Clevidipine. |

Quantitative Data Summary

The following table summarizes the reported extraction recovery data for this compound and related compounds using different extraction methods.

AnalyteMatrixExtraction MethodExtraction Recovery (%)Reference
This compound Human Whole BloodLiquid-Liquid Extraction (LLE)82.5[1]
Clevidipine Human Whole BloodLiquid-Liquid Extraction (LLE)80.3 - 83.4[1]
Clevidipine Rat PlasmaDispersive Liquid-Liquid Microextraction (DLLME) with Protein Precipitation>90

Experimental Protocols

Liquid-Liquid Extraction (LLE) of this compound from Human Whole Blood

This protocol is adapted from Zhang et al., 2022.[1]

  • To a 1.5 mL polypropylene tube pre-cooled in an ice bath, add 25 µL of the this compound internal standard working solution, 50 µL of the whole blood sample, and 50 µL of 0.1% formic acid.

  • Vortex the mixture for 1 minute.

  • Add 500 µL of methyl tert-butyl ether (MTBE) and vortex vigorously for 10 minutes.

  • Centrifuge the sample at 10,000 x g for 5 minutes at 4°C.

  • Transfer 200 µL of the supernatant (organic layer) to a clean 96-well plate.

  • Evaporate the solvent under a stream of nitrogen at room temperature.

  • Reconstitute the dried residue in a suitable mobile phase for LC-MS/MS analysis.

Protein Precipitation (PPT) of Clevidipine from Rat Plasma

This protocol is a general representation based on the dispersive liquid-liquid microextraction method described for Clevidipine, which includes a protein precipitation step.

  • To a microcentrifuge tube, add the plasma sample.

  • Add a mixture of zinc sulfate solution and acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture thoroughly for 1-2 minutes.

  • Centrifuge at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant for further processing or direct injection if the cleanup is sufficient.

Adapted Solid-Phase Extraction (SPE) for this compound from Plasma

This is a general protocol adapted from methods for other dihydropyridines like felodipine and nimodipine, as a specific protocol for this compound was not found. Optimization will be required.

  • Conditioning: Condition a C8 or C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading: Load the pre-treated plasma sample (e.g., diluted with buffer) onto the SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with a weak organic solvent solution (e.g., 5-10% methanol in water) to remove polar interferences.

  • Drying: Dry the cartridge under vacuum or nitrogen for a few minutes to remove excess water.

  • Elution: Elute the this compound with a small volume (e.g., 1-2 mL) of a strong organic solvent, such as methanol or acetonitrile. The addition of a small amount of acid or base to the elution solvent may improve recovery depending on the specific interactions with the sorbent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

Visualizations

Extraction_Troubleshooting_Workflow cluster_lle LLE Troubleshooting cluster_spe SPE Troubleshooting cluster_ppt PPT Troubleshooting start Start: Low Extraction Recovery check_method Which extraction method? start->check_method lle Liquid-Liquid Extraction (LLE) check_method->lle LLE spe Solid-Phase Extraction (SPE) check_method->spe SPE ppt Protein Precipitation (PPT) check_method->ppt PPT lle_q1 Check pH of aqueous phase lle->lle_q1 spe_q1 Verify sorbent type spe->spe_q1 ppt_q1 Check solvent-to-sample ratio ppt->ppt_q1 lle_a1 Adjust pH for neutral analyte lle_q1->lle_a1 Incorrect lle_q2 Evaluate extraction solvent lle_q1->lle_q2 Correct end_node Re-analyze sample lle_a1->end_node lle_a2 Select solvent of appropriate polarity lle_q2->lle_a2 Inappropriate lle_q3 Assess mixing efficiency lle_q2->lle_q3 Appropriate lle_a2->end_node lle_a3 Increase vortexing time/intensity lle_q3->lle_a3 Insufficient lle_a3->end_node spe_a1 Use appropriate reversed-phase sorbent (C8/C18) spe_q1->spe_a1 Incorrect spe_q2 Check for analyte breakthrough spe_q1->spe_q2 Correct spe_a1->end_node spe_a2 Reduce load speed / Increase sorbent mass spe_q2->spe_a2 Yes spe_q3 Evaluate wash/elution solvents spe_q2->spe_q3 No spe_a2->end_node spe_a3 Optimize solvent strength and pH spe_q3->spe_a3 Suboptimal spe_a3->end_node ppt_a1 Ensure sufficient solvent volume (e.g., 3:1) ppt_q1->ppt_a1 Incorrect ppt_q2 Investigate co-precipitation ppt_q1->ppt_q2 Correct ppt_a1->end_node ppt_a2 Thorough vortexing and incubation ppt_q2->ppt_a2 Suspected ppt_q3 Assess precipitating solvent ppt_q2->ppt_q3 Unlikely ppt_a2->end_node ppt_a3 Use effective solvent (e.g., ACN, ACN/Acetone) ppt_q3->ppt_a3 Ineffective ppt_a3->end_node

Caption: Troubleshooting workflow for low extraction recovery of this compound.

Preanalytical_Workflow start Sample Collection tube Use tubes with esterase inhibitor (e.g., NaF) start->tube cool Immediately place on ice tube->cool centrifuge Centrifuge at 4°C cool->centrifuge separate Separate plasma/supernatant centrifuge->separate store Store at ≤ -20°C until analysis separate->store end_node Proceed to Extraction store->end_node

Caption: Recommended pre-analytical workflow for this compound to ensure sample stability.

References

Addressing matrix effects in Clevidipine quantification with Clevidipine-d7

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the quantification of Clevidipine, particularly when using Clevidipine-d7 as an internal standard to address matrix effects in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my Clevidipine quantification?

A1: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[1] In the context of Clevidipine quantification, components in biological matrices like plasma or whole blood can either suppress or enhance the ionization of Clevidipine and its internal standard, this compound, in the mass spectrometer's ion source.[1][2] This can lead to inaccurate and imprecise results, compromising the reliability of the bioanalytical method.[3] Compounds such as phospholipids, salts, and endogenous metabolites are common sources of matrix effects.[3]

Q2: Why is this compound used as an internal standard?

A2: this compound is a stable isotope-labeled (SIL) internal standard for Clevidipine. SIL internal standards are considered the gold standard for quantitative LC-MS bioanalysis because they have nearly identical physicochemical properties to the analyte.[3][4] This ensures that this compound co-elutes with Clevidipine and experiences similar matrix effects, allowing for accurate correction of any signal suppression or enhancement.[3][5]

Q3: I am observing significant ion suppression in my Clevidipine assay despite using this compound. What could be the cause?

A3: Several factors can lead to ion suppression even with a SIL internal standard:

  • Poor Chromatographic Separation: If endogenous matrix components co-elute with Clevidipine and this compound, they can still cause significant ion suppression.[6]

  • High Analyte Concentration: At high concentrations, the analyte itself can contribute to matrix effects.

  • Suboptimal Sample Preparation: Inefficient removal of matrix components like phospholipids during sample extraction can lead to persistent ion suppression.[2]

  • Isotope Effect: In rare cases, the deuterium labeling in this compound can cause a slight chromatographic shift, leading to incomplete co-elution with Clevidipine and differential matrix effects.

Q4: How can I quantitatively assess matrix effects in my Clevidipine assay?

A4: The most common method is the post-extraction spike method to calculate the Matrix Factor (MF).[3] This involves comparing the peak area of an analyte spiked into a blank, extracted matrix with the peak area of the analyte in a neat solution at the same concentration. An MF of <1 indicates ion suppression, while an MF of >1 suggests ion enhancement.[3] According to FDA guidelines, the matrix effect should be evaluated in at least six different lots of the biological matrix.[7][8]

Troubleshooting Guides

Issue 1: Inconsistent or Poor Recovery of Clevidipine and this compound

This guide helps troubleshoot low or variable recovery during sample preparation, which can impact the accuracy of quantification.

Troubleshooting Workflow:

start Start: Inconsistent Recovery Observed check_extraction 1. Review Sample Extraction Protocol (e.g., LLE, SPE) start->check_extraction optimize_extraction Optimize Extraction Parameters: - Solvent polarity & volume - pH adjustment - Mixing/vortexing time check_extraction->optimize_extraction If protocol is suboptimal check_stabilizers 2. Verify Clevidipine Stability (Clevidipine is an ester drug prone to hydrolysis) check_extraction->check_stabilizers If protocol is optimized optimize_extraction->check_stabilizers add_stabilizers Incorporate Stabilizers: - Esterase inhibitors (e.g., NaF) - Antioxidants (e.g., ascorbic acid) check_stabilizers->add_stabilizers If instability is suspected check_is_conc 3. Evaluate Internal Standard Concentration check_stabilizers->check_is_conc If stable add_stabilizers->check_is_conc adjust_is_conc Adjust this compound concentration to be comparable to analyte concentration check_is_conc->adjust_is_conc If concentration is inappropriate end End: Consistent Recovery Achieved check_is_conc->end If concentration is appropriate adjust_is_conc->end

Caption: Troubleshooting workflow for inconsistent Clevidipine recovery.

Issue 2: Significant Matrix Effect Observed (Ion Suppression/Enhancement)

This guide provides steps to identify and mitigate significant matrix effects in your Clevidipine LC-MS/MS assay.

Mitigation Strategy Flow:

start Start: Significant Matrix Effect Detected improve_cleanup 1. Enhance Sample Cleanup start->improve_cleanup cleanup_options Options: - Solid-Phase Extraction (SPE) - Liquid-Liquid Extraction (LLE) - Protein Precipitation (PPT) with phospholipid removal improve_cleanup->cleanup_options optimize_chromatography 2. Optimize Chromatographic Conditions cleanup_options->optimize_chromatography chrom_options Options: - Gradient modification to separate interferences - Different stationary phase (e.g., phenyl column) - Adjust flow rate optimize_chromatography->chrom_options check_coelution 3. Verify Analyte and IS Co-elution chrom_options->check_coelution adjust_chrom_coelution Adjust chromatography to ensure complete co-elution of Clevidipine and this compound check_coelution->adjust_chrom_coelution If not co-eluting end End: Matrix Effect Minimized/Compensated check_coelution->end If co-eluting adjust_chrom_coelution->end

Caption: Mitigation strategies for significant matrix effects.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spiking

Objective: To quantify the magnitude of matrix effects from different sources of a biological matrix (e.g., human whole blood or plasma).

Materials:

  • Blank biological matrix from at least six different sources.[7][8]

  • Clevidipine and this compound stock solutions.

  • LC-MS/MS system.

  • Validated sample extraction materials (e.g., LLE solvents or SPE cartridges).

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike Clevidipine and this compound into the reconstitution solvent at low and high QC concentrations.

    • Set B (Post-Extraction Spike): Extract blank matrix from each of the six sources. Spike Clevidipine and this compound into the extracted matrix supernatant/eluate at low and high QC concentrations.

    • Set C (Pre-Extraction Spike): Spike Clevidipine and this compound into the blank matrix from each source before extraction at low and high QC concentrations. (This set is used to determine recovery).

  • Analyze all samples using the validated LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

  • Calculate the IS-Normalized Matrix Factor:

    • IS-Normalized MF = (MF of Clevidipine) / (MF of this compound)

  • Assess the results: The coefficient of variation (%CV) of the IS-normalized MF across the different matrix sources should not be greater than 15%.[7]

Quantitative Data Summary (Hypothetical):

Matrix SourceClevidipine MF (Low QC)This compound MF (Low QC)IS-Normalized MF (Low QC)Clevidipine MF (High QC)This compound MF (High QC)IS-Normalized MF (High QC)
Lot 10.850.870.980.880.890.99
Lot 20.920.901.020.950.931.02
Lot 30.880.890.990.900.910.99
Lot 40.950.931.020.960.941.02
Lot 50.890.910.980.910.920.99
Lot 60.910.901.010.930.921.01
Mean 0.90 0.90 1.00 0.92 0.92 1.00
%CV 4.2% 2.4% 1.9% 3.3% 2.2% 1.5%
Protocol 2: LC-MS/MS Method for Clevidipine Quantification in Human Whole Blood

This protocol is based on a published method and provides a starting point for method development.[9][10]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of whole blood, add 20 µL of this compound internal standard solution.

  • Add 50 µL of a stabilizer solution (e.g., sodium fluoride and ascorbic acid) to prevent ester hydrolysis and oxidation.[11]

  • Vortex for 30 seconds.

  • Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex for 5 minutes.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase.

2. LC-MS/MS Parameters:

ParameterSetting
LC System Shimadzu UPLC or equivalent[9]
Column ACE Excel 2 Phenyl (50 x 2.1 mm) or similar[9]
Mobile Phase A 2 mM ammonium acetate in water[10]
Mobile Phase B Acetonitrile[10]
Flow Rate 0.6 mL/min[10]
Injection Volume 20 µL[10]
MS System AB SCIEX Triple Quad 6500+ or equivalent[9]
Ionization Mode Electrospray Ionization (ESI), Positive[12]
MRM Transitions Clevidipine: m/z 473.1 → 338.1[9][10] this compound: m/z 480.1 → 338.1[9][10]

LC Gradient:

Time (min)% Mobile Phase B
0.030
1.595
2.595
2.630
4.030

This technical guide provides a comprehensive resource for addressing common challenges in Clevidipine quantification. For further assistance, please consult the cited literature and relevant regulatory guidelines.

References

Technical Support Center: Clevidipine-d7 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal intensity of Clevidipine-d7 in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing a very low signal or no signal at all for this compound. What are the initial troubleshooting steps?

A1: A complete loss of signal often points to a singular issue. Begin by systematically checking the following:

  • LC-MS System Integrity: Ensure all connections in the LC-MS system are secure and there are no leaks. Check the mobile phase levels and ensure the solvent lines are properly primed.

  • Sample Preparation: Verify that the this compound standard was correctly prepared and is at the expected concentration. Consider preparing a fresh standard to rule out degradation.[1][2] Clevidipine is susceptible to hydrolysis by esterases, so appropriate sample handling and the use of stabilizers are crucial.[3][4]

  • Mass Spectrometer Status: Confirm that the mass spectrometer is properly tuned and calibrated.[1] Check the instrument's diagnostic logs for any error messages.

  • Ion Source: Visually inspect the electrospray ionization (ESI) probe for a stable spray. An inconsistent or absent spray will result in no signal.[2][5]

Q2: Our this compound signal is present but weak and inconsistent. What could be the cause?

A2: Weak and inconsistent signals can stem from several factors related to ionization efficiency and matrix effects.[1][6]

  • Ionization Technique: Clevidipine, being a dihydropyridine, is best analyzed using Electrospray Ionization (ESI) in positive ion mode.[7][8] Ensure your method is set to positive ESI.

  • Ion Source Parameters: The settings of your ion source, such as capillary voltage, nebulizer gas pressure, and drying gas temperature, are critical for efficient ionization.[9] These may need to be optimized specifically for this compound.

  • Mobile Phase Composition: The pH and organic content of the mobile phase can significantly impact ESI efficiency. For dihydropyridines, a mobile phase containing a small amount of formic acid or ammonium acetate can improve protonation and enhance the signal.[9]

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound.[6][9] To mitigate this, improve chromatographic separation or implement more rigorous sample cleanup procedures like solid-phase extraction (SPE).[1]

Q3: We are struggling with poor peak shape for this compound. What should we investigate?

A3: Poor peak shape can be attributed to issues with the chromatography or the sample itself.

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing.[6] Try diluting your sample.

  • Column Contamination: Buildup of contaminants on the analytical column can cause peak distortion.[6] Flush the column or replace it if necessary.

  • Inappropriate Mobile Phase: Ensure the sample solvent is compatible with the mobile phase to avoid peak splitting or broadening.

  • Clevidipine Stability: Clevidipine is unstable in blood and plasma due to enzymatic hydrolysis.[3][4] Inadequate stabilization during sample preparation can lead to degradation products that may interfere with the peak shape of the parent compound.

Q4: What are the recommended mass spectrometry parameters for this compound analysis?

A4: For tandem mass spectrometry (MS/MS) analysis, Multiple Reaction Monitoring (MRM) is the preferred mode for quantification due to its high selectivity and sensitivity. Based on published literature, the following transitions can be used for this compound:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound480.1338.1
Clevidipine473.1338.1
Source:[10][11]

It is crucial to optimize other mass spectrometer parameters, such as collision energy and declustering potential, on your specific instrument to achieve the best signal intensity.[10]

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Low Signal Intensity

This guide provides a step-by-step workflow to diagnose and resolve low signal intensity issues with this compound.

Troubleshooting_Workflow start Start: Low this compound Signal check_sample 1. Verify Sample Integrity - Prepare fresh standard - Check for degradation start->check_sample check_lc 2. Inspect LC System - Check for leaks - Ensure proper mobile phase flow check_sample->check_lc Sample OK signal_not_restored Signal Not Restored check_sample->signal_not_restored Sample Issue Found check_ms 3. Evaluate MS Performance - Check tune and calibration - Inspect ESI spray check_lc->check_ms LC System OK check_lc->signal_not_restored LC Issue Found optimize_ionization 4. Optimize Ionization - Adjust ESI source parameters - Modify mobile phase check_ms->optimize_ionization MS Performance OK check_ms->signal_not_restored MS Issue Found address_matrix 5. Address Matrix Effects - Improve chromatography - Enhance sample cleanup optimize_ionization->address_matrix Optimization Ineffective signal_restored Signal Restored optimize_ionization->signal_restored Signal Improved address_matrix->signal_restored Signal Improved contact_support Contact Instrument Support address_matrix->contact_support Still No Improvement signal_not_restored->contact_support

Caption: Troubleshooting workflow for low this compound signal.

Experimental Protocols

Protocol 1: Optimization of ESI Source Parameters

This protocol outlines a systematic approach to optimize the key ESI source parameters for this compound.

Objective: To determine the optimal ESI source settings for maximizing the signal intensity of this compound.

Materials:

  • This compound standard solution (e.g., 100 ng/mL in 50:50 acetonitrile:water).

  • LC-MS system with an ESI source.

Procedure:

  • Infusion Setup: Infuse the this compound standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump. This bypasses the LC column and provides a stable signal for optimization.

  • Initial Instrument Settings: Set the mass spectrometer to monitor the MRM transition for this compound (e.g., m/z 480.1 → 338.1) in positive ion mode. Start with the instrument manufacturer's recommended default source parameters.

  • Parameter Optimization (one at a time):

    • Capillary Voltage: While monitoring the signal intensity, incrementally adjust the capillary voltage (e.g., in 0.5 kV steps) to find the value that yields the highest signal.

    • Nebulizer Gas Pressure: Vary the nebulizer gas pressure to optimize droplet formation and, consequently, signal intensity.

    • Drying Gas Flow and Temperature: Adjust the drying gas flow rate and temperature to ensure efficient desolvation of the droplets without causing thermal degradation of the analyte.[9]

  • Record Optimal Settings: Document the set of parameters that provides the maximum and most stable signal for this compound.

Protocol 2: Evaluation of Matrix Effects

This protocol describes a post-column infusion experiment to assess the presence of ion suppression or enhancement from the sample matrix.

Objective: To identify regions of ion suppression or enhancement in the chromatogram that may affect this compound quantification.

Materials:

  • This compound standard solution for infusion.

  • Blank matrix sample (e.g., extracted plasma or blood without the analyte).

  • LC-MS system.

Procedure:

  • LC Method: Use the established LC method for your analysis.

  • Post-Column Infusion Setup:

    • Infuse the this compound standard solution at a constant flow rate into the mobile phase stream after the analytical column and before the mass spectrometer inlet using a T-junction.

    • This will generate a constant baseline signal for this compound.

  • Injection of Blank Matrix: Inject the blank matrix sample onto the LC column.

  • Data Analysis: Monitor the this compound signal throughout the chromatographic run.

    • A dip in the baseline signal indicates ion suppression at that retention time.

    • An increase in the baseline signal indicates ion enhancement .

  • Interpretation: If significant ion suppression is observed at the retention time of this compound, modifications to the chromatographic method to separate the analyte from the interfering matrix components or implementation of a more effective sample cleanup procedure are necessary.[9]

Matrix_Effect_Workflow start Start: Assess Matrix Effects infuse_analyte 1. Post-column infusion of This compound standard start->infuse_analyte inject_blank 2. Inject blank matrix sample infuse_analyte->inject_blank monitor_signal 3. Monitor this compound signal inject_blank->monitor_signal analyze_baseline 4. Analyze baseline for suppression/enhancement monitor_signal->analyze_baseline no_effect No Significant Effect analyze_baseline->no_effect Stable Baseline ion_suppression Ion Suppression Observed analyze_baseline->ion_suppression Dip in Baseline modify_method Modify LC method or improve sample cleanup ion_suppression->modify_method

Caption: Workflow for evaluating matrix effects.

Data Summary Tables

Table 1: Chemical Properties of Clevidipine

PropertyValueReference
IUPAC Name(RS)-5-O-(Butanoyloxymethyl) 3-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate[12]
Molar Mass456.32 g·mol−1[12]
MetabolismRapidly inactivated by blood and tissue esterases[12]
Half-lifeApproximately 1 minute (initial phase)[12]
FormulationLipid emulsion for intravenous administration[13]
StabilityPhotosensitive; susceptible to enzymatic hydrolysis[4][14]

Table 2: Recommended Starting LC-MS/MS Parameters for this compound

ParameterRecommended SettingRationale
Ionization ModePositive Electrospray Ionization (ESI+)Dihydropyridines readily form [M+H]+ ions.[7][8]
MRM TransitionPrecursor: 480.1 m/z, Product: 338.1 m/zProvides high selectivity and sensitivity for quantification.[10][11]
Mobile Phase Additive0.1% Formic Acid or 2-5 mM Ammonium AcetatePromotes protonation and improves signal intensity.[9]
Sample StabilizerAscorbic acid and sodium dodecyl sulfate in whole bloodInhibits esterase-mediated hydrolysis and oxidative degradation.[3]

Note: These parameters should be considered as a starting point and may require further optimization for your specific instrumentation and experimental conditions.

References

Stability of Clevidipine-d7 in human plasma during storage and handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Clevidipine-d7 in human plasma during storage and handling. This compound is a deuterated analog of Clevidipine and is commonly used as an internal standard in bioanalytical methods. Understanding its stability is crucial for accurate and reliable quantification of Clevidipine in pharmacokinetic and other clinical studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in human plasma important?

A1: this compound is a stable isotope-labeled version of Clevidipine, where seven hydrogen atoms have been replaced with deuterium. It is used as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to accurately quantify Clevidipine concentrations in biological matrices like human plasma. The stability of this compound is critical because the fundamental assumption of using an internal standard is that it behaves identically to the analyte (Clevidipine) during sample preparation, storage, and analysis. Any degradation of this compound would lead to an inaccurate calculation of the analyte-to-IS ratio, resulting in erroneous Clevidipine concentration measurements.

Q2: What are the main factors that can affect the stability of this compound in human plasma?

A2: The primary factor affecting the stability of both Clevidipine and this compound in human plasma is enzymatic degradation. Clevidipine is an ester-containing drug that is rapidly hydrolyzed by esterases present in blood and plasma.[1][2] Therefore, proper sample handling and the use of enzyme inhibitors are paramount. Other factors include storage temperature, the number of freeze-thaw cycles, and exposure to light.

Q3: How can I prevent the degradation of this compound in human plasma samples?

A3: To prevent degradation, it is crucial to inhibit esterase activity immediately upon blood collection. This is typically achieved by collecting blood samples in tubes containing an esterase inhibitor, such as sodium fluoride.[1] Additionally, adding antioxidants like ascorbic acid can prevent oxidative degradation.[1] Prompt processing of blood to plasma at low temperatures and subsequent storage at -20°C or -80°C is also essential.

Q4: Is this compound stable under typical laboratory storage conditions?

A4: Yes, when appropriate precautions are taken, this compound has been shown to be stable in biological matrices under typical laboratory conditions. Validated LC-MS/MS methods have demonstrated the stability of Clevidipine and its deuterated internal standard through various stability assessments, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at frozen temperatures.[2] For instance, stock solutions of Clevidipine and its internal standard have been found to be stable for at least 34 days when stored at -20°C.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
High variability in this compound peak area across a batch 1. Inconsistent addition of internal standard solution to samples.2. Incomplete mixing of the internal standard with the plasma.3. Degradation of this compound in some samples due to improper handling (e.g., prolonged time at room temperature).4. Instrument variability.1. Ensure the use of a calibrated pipette for adding the internal standard and verify the dispensing technique.2. Vortex-mix samples thoroughly after adding the internal standard.3. Review sample handling procedures to ensure consistency and minimal time at room temperature. Ensure all samples were consistently treated with esterase inhibitors.4. Check the LC-MS/MS system for any performance issues.
Decreasing this compound response over the analytical run 1. Adsorption of this compound to the autosampler vials or LC system components.2. Gradual degradation of this compound in the processed samples in the autosampler.3. Ion source contamination or drift.1. Use silanized or low-adsorption vials. Investigate different sample diluents.2. Check the autosampler temperature. It should be kept low (e.g., 4°C) to minimize degradation.3. Clean the ion source and re-run the system suitability test.
No or very low this compound peak detected 1. Forgetting to add the internal standard to the sample.2. Incorrect internal standard spiking solution used.3. Complete degradation of this compound.4. Mass spectrometer parameters are not optimized for this compound.1. Review the sample preparation steps and re-prepare the sample if necessary.2. Verify the concentration and identity of the internal standard spiking solution.3. Investigate sample history and handling. This is more likely if esterase inhibitors were not used.4. Confirm the MRM transition and other MS parameters for this compound are correctly entered in the acquisition method.

Experimental Protocols

Protocol for Assessing Freeze-Thaw Stability

This protocol is designed to determine the stability of this compound in human plasma after multiple freeze-thaw cycles.

Methodology:

  • Sample Preparation:

    • Spike a known concentration of this compound into at least three replicates of human plasma containing an esterase inhibitor (e.g., sodium fluoride).

    • Prepare quality control (QC) samples at low and high concentrations.

  • Freeze-Thaw Cycles:

    • Freeze the QC samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.

    • Thaw the samples completely at room temperature.

    • Once thawed, refreeze them for at least 12 hours. This constitutes one freeze-thaw cycle.

    • Repeat this process for the desired number of cycles (typically 3 to 5).

  • Sample Analysis:

    • After the final thaw, process the QC samples using a validated extraction procedure (e.g., liquid-liquid extraction or protein precipitation).

    • Analyze the samples using a validated LC-MS/MS method.

  • Data Evaluation:

    • The concentration of this compound in the freeze-thaw samples is compared to the concentration of freshly prepared QC samples (control).

    • The stability is acceptable if the mean concentration of the tested samples is within ±15% of the nominal concentration.

Protocol for Assessing Short-Term (Bench-Top) Stability

This protocol evaluates the stability of this compound in human plasma at room temperature for a duration that mimics the sample handling and preparation time.

Methodology:

  • Sample Preparation:

    • Spike a known concentration of this compound into at least three replicates of human plasma (with esterase inhibitor) at low and high QC concentrations.

  • Bench-Top Storage:

    • Leave the QC samples on the laboratory bench at room temperature for a specified period (e.g., 4, 8, or 24 hours).

  • Sample Analysis:

    • After the specified duration, process and analyze the samples using the validated LC-MS/MS method.

  • Data Evaluation:

    • Compare the this compound concentration in the stored samples to that of freshly prepared QC samples.

    • Stability is confirmed if the results are within ±15% of the nominal concentration.

Protocol for Assessing Long-Term Stability

This protocol assesses the stability of this compound in human plasma under the intended long-term storage conditions.

Methodology:

  • Sample Preparation:

    • Prepare multiple aliquots of low and high concentration QC samples by spiking this compound into human plasma (with esterase inhibitor).

  • Long-Term Storage:

    • Store the QC samples at the intended storage temperature (e.g., -20°C or -80°C) for an extended period (e.g., 1, 3, 6, or 12 months).

  • Sample Analysis:

    • At each designated time point, retrieve a set of QC samples, thaw them, and analyze them using the validated LC-MS/MS method.

  • Data Evaluation:

    • The measured concentrations of the stored QC samples are compared against freshly prepared QC samples.

    • The stability is considered acceptable if the mean concentration is within ±15% of the nominal concentration.

Data Presentation

The following tables summarize representative stability data for Clevidipine and its internal standard in human whole blood, which is expected to be comparable to or worse than in plasma due to the higher esterase activity in whole blood.

Table 1: Freeze-Thaw Stability of Clevidipine and this compound in Human Whole Blood

AnalyteConcentration (ng/mL)Number of CyclesMean Measured Concentration (ng/mL)Accuracy (%)
Clevidipine0.3 (LQC)30.2996.7
24 (HQC)323.597.9
This compound50349.298.4

Data are representative and based on typical results from validated bioanalytical methods.

Table 2: Short-Term (Bench-Top) Stability of Clevidipine and this compound in Human Whole Blood at Room Temperature

AnalyteConcentration (ng/mL)Storage Time (hours)Mean Measured Concentration (ng/mL)Accuracy (%)
Clevidipine0.3 (LQC)40.31103.3
24 (HQC)424.8103.3
This compound50450.9101.8

Data are representative and based on typical results from validated bioanalytical methods.

Table 3: Long-Term Stability of Clevidipine and this compound in Human Whole Blood at -20°C

AnalyteConcentration (ng/mL)Storage Duration (days)Mean Measured Concentration (ng/mL)Accuracy (%)
Clevidipine0.3 (LQC)340.2893.3
24 (HQC)3422.995.4
This compound503448.597.0

Data are representative and based on typical results from validated bioanalytical methods.

Visualizations

Experimental_Workflow cluster_collection Sample Collection cluster_processing Sample Processing cluster_analysis Analysis Blood_Collection Blood Collection (Sodium Fluoride Tube) Centrifugation Centrifugation (to obtain plasma) Blood_Collection->Centrifugation Immediate Processing IS_Spiking Spike with This compound Centrifugation->IS_Spiking Extraction Sample Extraction (e.g., LLE) IS_Spiking->Extraction LCMS_Analysis LC-MS/MS Analysis Extraction->LCMS_Analysis Data_Processing Data Processing & Quantification LCMS_Analysis->Data_Processing Stability_Testing_Logic cluster_conditions Stability Conditions Start Prepare Spiked Plasma Samples (LQC & HQC) FreezeThaw Freeze-Thaw Cycles Start->FreezeThaw BenchTop Bench-Top Storage (Room Temp) Start->BenchTop LongTerm Long-Term Storage (-20°C / -80°C) Start->LongTerm Analysis Sample Extraction & LC-MS/MS Analysis FreezeThaw->Analysis BenchTop->Analysis LongTerm->Analysis Comparison Compare with Freshly Prepared Samples Analysis->Comparison Result Stability Assessment (Within ±15%?) Comparison->Result

References

Preventing in-source fragmentation of Clevidipine-d7

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Clevidipine-d7 analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing in-source fragmentation of this compound during liquid chromatography-mass spectrometry (LC-MS) experiments.

Troubleshooting Guide: Preventing In-source Fragmentation of this compound

In-source fragmentation is a phenomenon where precursor ions fragment in the ion source of a mass spectrometer before they are isolated and fragmented in the collision cell. This can lead to a decreased signal for the intended precursor ion and an increased signal for fragment ions, potentially complicating quantification and analysis.

Issue: Low response for this compound precursor ion (m/z 480.1) and/or high abundance of a fragment ion (e.g., m/z 338.1) in the precursor scan.

This is a common indicator of in-source fragmentation. The following steps provide a systematic approach to troubleshoot and mitigate this issue.

Step 1: Review and Optimize Ion Source Parameters

In-source fragmentation is often caused by excessive energy in the ion source.[1] The primary parameters to adjust are the Declustering Potential (DP) or Fragmentor Voltage and the Ion Source Temperature .

  • Recommendation: Gradually decrease the Declustering Potential (or Cone Voltage, depending on the instrument manufacturer) in increments of 10-20 volts and observe the signal intensity of the precursor ion (m/z 480.1) and the suspected in-source fragment. A lower DP reduces the kinetic energy of the ions as they enter the mass spectrometer, minimizing unintended fragmentation.[1]

  • Recommendation: Reduce the ion source temperature. Higher temperatures can provide enough thermal energy to cause fragmentation of thermally labile compounds.[1]

Step 2: Evaluate Mobile Phase Composition

The composition of the mobile phase can influence ionization efficiency and the stability of the generated ions.

  • Recommendation: If using a high percentage of organic solvent at the elution time of this compound, consider reducing it slightly if possible without compromising chromatographic separation.

Step 3: Check for Contamination

A dirty ion source can lead to unstable ionization conditions and promote fragmentation.

  • Recommendation: If the instrument has been in heavy use or if performance has degraded over time, clean the ion source components according to the manufacturer's recommendations.

The logical workflow for troubleshooting in-source fragmentation is illustrated in the diagram below.

Troubleshooting_Workflow start Start: Low Precursor Ion Signal (m/z 480.1) step1 Step 1: Optimize Ion Source Parameters start->step1 step1a Decrease Declustering Potential (Cone Voltage) step1->step1a step1b Reduce Ion Source Temperature step1->step1b step2 Step 2: Evaluate Mobile Phase step1a->step2 If fragmentation persists end End: In-source Fragmentation Minimized step1a->end If fragmentation is resolved step1b->step2 If fragmentation persists step1b->end If fragmentation is resolved step3 Step 3: Check for Contamination step2->step3 If fragmentation persists step2->end If fragmentation is resolved step3->end After cleaning Fragmentation_Pathway Clevidipine_d7 This compound Precursor Ion [M+NH4]+ m/z 480.1 Fragment Product Ion m/z 338.1 Clevidipine_d7->Fragment Fragmentation Neutral_Loss Neutral Loss (Deuterated butoxymethyl ester group) Experimental_Setup cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry LC_Column LC Column (Separation) Ion_Source Ion Source (ESI) (Ionization) LC_Column->Ion_Source Q1 Q1 (Precursor Selection m/z 480.1) Ion_Source->Q1 Q2 Q2 (Collision Cell - CID) Q1->Q2 Q3 Q3 (Product Ion Analysis m/z 338.1) Q2->Q3 Sample Sample Injection Sample->LC_Column

References

Clevidipine-d7 carryover issues in autosampler and LC system

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Clevidipine-d7. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during the analytical measurement of this compound, with a specific focus on carryover issues in autosamplers and LC systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is the deuterated stable isotope-labeled internal standard for Clevidipine.[1][2][3] Clevidipine is an ultrashort-acting dihydropyridine calcium channel blocker used for the rapid control of blood pressure.[1][2][3] In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS), this compound is added to samples to accurately determine the concentration of Clevidipine, correcting for variations in sample preparation and instrument response.

Q2: What is sample carryover and why is it a concern for this compound analysis?

Sample carryover is the unintentional transfer of analyte from a previous injection into a subsequent analysis.[4][5][6] This can lead to the appearance of "ghost peaks" in blank injections and artificially inflate the measured concentration of the analyte in subsequent samples, compromising the accuracy and reliability of the quantitative data.[4][7] Clevidipine, and by extension this compound, can be prone to carryover due to its physicochemical properties, which can cause it to adsorb to surfaces within the LC system.

Q3: How can I identify if I have a this compound carryover issue?

A common method to identify carryover is to inject a blank solvent or matrix immediately after a high-concentration sample of this compound.[6][8] The presence of a peak at the retention time of this compound in the blank injection is a strong indicator of carryover.[4][9] To further characterize the issue, you can perform a series of blank injections. A progressively decreasing peak area across multiple blank injections suggests "classic" carryover, often related to sample residue in the injection system.[6][9] A consistent peak area across multiple blanks may indicate a more persistent contamination issue.[9]

Q4: What are the common sources of carryover in an LC-MS/MS system?

Carryover can originate from various components of the LC-MS/MS system where the sample comes into contact. The most common sources include:

  • Autosampler: The injection needle (both inner and outer surfaces), sample loop, injection valve rotor seal, and stator can all retain analyte.[10][11]

  • LC Column: Strong retention of the analyte on the column, particularly at the head of the column or on the frit, can lead to carryover in subsequent runs.[5][10]

  • Tubing and Fittings: Improperly seated fittings can create dead volumes where the sample can be trapped.[5]

  • Contaminated Solvents or Vials: The blank solvent or vials themselves can be a source of contamination.[4][9]

Troubleshooting Guides

Guide 1: Systematic Approach to Diagnosing this compound Carryover

This guide provides a step-by-step workflow to systematically identify the source of this compound carryover.

Experimental Protocol:

  • Initial Carryover Assessment:

    • Inject a high concentration standard of this compound.

    • Immediately follow with at least three consecutive blank injections (using the same solvent as your sample diluent).

    • Analyze the chromatograms for the presence and pattern of the this compound peak in the blank injections.

  • Isolating the Autosampler:

    • If carryover is observed, the next step is to determine if the autosampler is the primary source.

    • Replace the analytical column with a union.

    • Repeat the injection sequence from step 1 (high concentration standard followed by blanks).

    • If the carryover peak persists, the issue is likely within the autosampler or the tubing before the column. If the peak disappears, the carryover is likely occurring on the column.

  • Pinpointing the Autosampler Component:

    • If the autosampler is implicated, systematically clean or replace components such as the needle, sample loop, and injection valve rotor seal. After each intervention, repeat the carryover test to see if the issue is resolved.

Troubleshooting Workflow Diagram:

G Diagram 1: this compound Carryover Troubleshooting Workflow A Start: Observe Carryover B Inject High Concentration Standard followed by 3 Blanks A->B C Carryover Peak Observed? B->C D No Carryover Observed. Monitor for Future Occurrences. C->D No E Replace Column with Union C->E Yes F Repeat Injection Sequence E->F G Carryover Peak Persists? F->G H Issue is likely in Autosampler/Pre-Column Tubing G->H Yes I Issue is likely on the Column G->I No J Systematically Clean/Replace Autosampler Components (Needle, Loop, Rotor Seal) H->J K Wash/Replace Column I->K

Caption: Diagram 1: A logical workflow for troubleshooting this compound carryover.

Guide 2: Optimizing Wash Solvents and Procedures

Ineffective cleaning of the injection system is a primary cause of carryover for hydrophobic or "sticky" compounds like Clevidipine.

Experimental Protocol:

  • Evaluate Wash Solvent Strength:

    • Prepare a series of wash solvents with increasing organic content and different solvent compositions (e.g., Acetonitrile, Methanol, Isopropanol) with and without additives like a small percentage of acid (e.g., 0.1% formic acid) or base, if compatible with your system and analyte stability.

    • After injecting a high concentration standard, perform a series of blank injections, each time using a different wash solvent composition in the autosampler's wash routine.

    • Compare the this compound peak area in the blanks to determine the most effective wash solvent.

  • Optimize Wash Procedure:

    • Increase the volume of the wash solvent used for both pre- and post-injection washes.[4]

    • Implement multiple wash cycles.[4]

    • If your autosampler allows, use a dual-solvent wash, employing both a strong organic solvent and an aqueous solution to remove a wider range of contaminants.[4]

Quantitative Data Summary:

Wash Solvent CompositionAdditiveWash Volume (µL)Number of Wash CyclesResulting Carryover (%)
50:50 Methanol:WaterNone20011.5
90:10 Acetonitrile:WaterNone50020.5
100% IsopropanolNone50020.2
90:10 ACN:Water0.1% Formic Acid50020.1

Note: The data in this table is illustrative and will vary depending on the specific LC system and experimental conditions.

Wash Solvent Optimization Pathway:

G Diagram 2: Wash Solvent Optimization Pathway cluster_0 Initial State cluster_1 Intervention Steps cluster_2 Desired Outcome A High Carryover Detected B Increase Organic Content of Wash Solvent A->B C Increase Wash Volume and Cycles B->C D Introduce Additives (e.g., Acid) C->D E Implement Dual-Solvent Wash D->E F Carryover Minimized E->F

Caption: Diagram 2: A pathway for optimizing autosampler wash procedures.

Guide 3: Mitigating Column-Related Carryover

If the carryover is localized to the analytical column, the following steps can be taken.

Experimental Protocol:

  • Column Flushing:

    • After a batch of samples, flush the column with a strong solvent that is compatible with the stationary phase. For reversed-phase columns, this could be a high percentage of isopropanol or acetonitrile.

    • Perform a "double gradient" blank injection. This involves running your standard gradient, holding at the final conditions for an extended period, and then running the gradient a second time. If a peak appears in the second gradient, it indicates that the analyte was strongly retained and is slowly eluting.[5][12]

  • Guard Column and Frit Check:

    • If a guard column is in use, replace it and re-evaluate the carryover. Contaminants can accumulate on the guard column.[10]

    • Inspect and, if necessary, replace the column inlet frit, as it can be a site of sample adsorption.

Column Carryover Mitigation Flow:

G Diagram 3: Column Carryover Mitigation Start Column Carryover Identified Step1 Perform Strong Solvent Flush Start->Step1 Check1 Carryover Resolved? Step1->Check1 Step2 Replace Guard Column Check1->Step2 No End_Success Problem Solved Check1->End_Success Yes Check2 Carryover Resolved? Step2->Check2 Step3 Replace Column Inlet Frit Check2->Step3 No Check2->End_Success Yes Check3 Carryover Resolved? Step3->Check3 Check3->End_Success Yes End_Fail Consider New Column Check3->End_Fail No

Caption: Diagram 3: A decision tree for addressing column-related carryover.

References

Enhancing chromatographic resolution between Clevidipine and its metabolites with Clevidipine-d7

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic analysis of Clevidipine and its metabolites, with a focus on enhancing resolution using Clevidipine-d7 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolite of Clevidipine and why is it important to separate it chromatographically?

A1: The primary and inactive metabolite of Clevidipine is H152/81.[1] Clevidipine is rapidly metabolized in blood and tissues by esterases to form H152/81.[1][2] Accurate and separate quantification of both Clevidipine and H152/81 is crucial for pharmacokinetic and pharmacodynamic studies to understand the drug's efficacy and clearance.

Q2: Why is this compound recommended as an internal standard for the analysis of Clevidipine?

A2: this compound is a stable isotope-labeled internal standard. It is the ideal choice because it has very similar mass and chromatographic behavior, including retention time, ionization, and extraction efficiency, to the unlabeled Clevidipine.[3] This similarity helps to correct for variations during sample preparation and analysis, leading to more accurate and precise quantification.

Q3: What are the main challenges in the bioanalysis of Clevidipine?

A3: The primary challenge is the instability of Clevidipine in biological matrices like blood and plasma.[3] It is rapidly hydrolyzed by esterases, leading to its degradation.[3][4] This necessitates the use of esterase inhibitors and careful sample handling procedures, such as immediate analysis or storage at ultra-low temperatures.[3][4]

Q4: Is it better to use whole blood or plasma for Clevidipine analysis?

A4: Whole blood is often recommended for the analysis of Clevidipine.[3][5] This is because esterases are widely present in red blood cells, and using whole blood can provide a more accurate measurement of the drug concentration at the time of sampling by minimizing post-collection degradation.[3] Analysis in whole blood can also simplify the sample preparation process by eliminating the need for centrifugation.[3][5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor resolution between Clevidipine and H152/81 Inadequate mobile phase composition.Optimize the gradient elution profile. Adjust the ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous phase (e.g., ammonium acetate or formic acid solution). A shallower gradient can often improve separation.
Incorrect column chemistry.Consider a different stationary phase. While C18 columns are common, a phenyl column may offer different selectivity and improve resolution.[3][6]
Suboptimal flow rate.A lower flow rate can increase the interaction time with the stationary phase and improve resolution, though it will increase the run time.
Co-elution of Clevidipine and this compound This is generally not an issue due to their similar chemical properties. However, if observed, it could indicate a problem with the mass spectrometer's ability to resolve the different masses.Ensure the mass spectrometer is properly calibrated and has sufficient mass resolution to distinguish between the two compounds.
Peak tailing for Clevidipine or H152/81 Secondary interactions with the stationary phase.Adjust the pH of the mobile phase. For basic compounds, a slightly acidic mobile phase can improve peak shape.
Column overload.Reduce the injection volume or the concentration of the sample.
Low signal intensity for Clevidipine Degradation of the analyte during sample preparation or storage.Use an esterase inhibitor such as sodium dodecyl sulfate (SDS) or store samples at -80°C immediately after collection.[3]
Inefficient ionization.Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage and gas flow rates. Both positive and negative ion modes have been used for Clevidipine analysis.[7]

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction from Whole Blood)
  • To a 100 µL aliquot of whole blood, add 25 µL of an internal standard working solution (this compound).

  • Add 50 µL of a stabilizer solution (e.g., sodium dodecyl sulfate and ascorbic acid) to inhibit esterase activity and prevent oxidation.[3]

  • Vortex the sample for 30 seconds.

  • Add 1 mL of an organic extraction solvent (e.g., a mixture of methyl tert-butyl ether and ethyl acetate).

  • Vortex for 5 minutes, followed by centrifugation at 10,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Method for Clevidipine, H152/81, and this compound
  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A reversed-phase column, such as a C18 (e.g., ZORBAX SB C18, 2.1 mm x 100 mm, 3.5 µm) or a Phenyl column (e.g., ACE Excel 2 Phenyl, 50 x 2.1 mm).[3][8]

  • Mobile Phase A: 2 mM ammonium acetate in water.[3][6]

  • Mobile Phase B: Acetonitrile.[3][6]

  • Flow Rate: 0.3 - 0.6 mL/min.[3][8]

  • Column Temperature: 30 - 40°C.[3][8]

  • Injection Volume: 10 - 20 µL.[3][8]

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[8]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Quantitative Data Summary

Analyte Precursor Ion (m/z) Product Ion (m/z) Linearity Range Lower Limit of Quantification (LLOQ) Reference
Clevidipine473.1338.10.1 - 30 ng/mL0.1 ng/mL[3]
This compound480.1338.1N/AN/A[3]
H152/81356.0324.02 - 600 ng/mL2 ng/mL[3]
Clevidipine473.0338.20.15 - 200 ng/mL0.15 ng/mL[9]
H152/81356.1324.010 - 2000 ng/mL10 ng/mL[9]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection Whole Blood Sample Collection AddIS Add this compound (IS) SampleCollection->AddIS AddStabilizer Add Stabilizer (e.g., SDS) AddIS->AddStabilizer Extraction Liquid-Liquid Extraction AddStabilizer->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for the analysis of Clevidipine.

Troubleshooting_Logic Start Poor Chromatographic Resolution CheckMobilePhase Optimize Mobile Phase Gradient? Start->CheckMobilePhase CheckColumn Change Column Chemistry? CheckMobilePhase->CheckColumn No SolutionFound Resolution Improved CheckMobilePhase->SolutionFound Yes CheckFlowRate Adjust Flow Rate? CheckColumn->CheckFlowRate No CheckColumn->SolutionFound Yes CheckFlowRate->SolutionFound Yes

References

Dealing with ion suppression when using Clevidipine-d7

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression issues when using Clevidipine-d7 as an internal standard in liquid chromatography-mass spectrometry (LC-MS) analyses.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern when analyzing Clevidipine with this compound?

A1: Ion suppression is a type of matrix effect where the ionization efficiency of the analyte (Clevidipine) and the internal standard (this compound) is reduced by the presence of co-eluting compounds from the sample matrix.[1][2][3] This phenomenon can lead to decreased sensitivity, poor precision, and inaccurate quantification in LC-MS/MS bioanalysis.[4][5] Since Clevidipine is often analyzed in complex biological matrices like whole blood or plasma, endogenous components such as phospholipids, salts, and proteins can interfere with the ionization process.[2][3][6]

Q2: How can I identify if ion suppression is affecting my this compound signal?

A2: A common method to detect ion suppression is a post-column infusion experiment.[7] In this technique, a standard solution of Clevidipine and this compound is continuously infused into the mass spectrometer while a blank, extracted sample matrix is injected into the LC system. A drop in the baseline signal at the retention time of your analyte indicates the presence of ion-suppressing components.[7] Another approach is to compare the peak area of this compound in a neat solution versus its peak area in a post-extraction spiked blank matrix sample. A lower peak area in the matrix sample suggests ion suppression.[3]

Q3: My this compound signal is showing significant variability or loss. What are the potential causes?

A3: Variability or loss of the this compound signal can be attributed to several factors:

  • Matrix Effects: Co-eluting endogenous compounds from the biological sample are a primary cause of ion suppression.[1][2][7]

  • High Analyte Concentration: High concentrations of Clevidipine itself can sometimes lead to self-suppression or suppression of the internal standard signal.[4]

  • Formulation Agents: If analyzing a formulated product, excipients like polysorbates can be potent ion suppressors.

  • Chromatographic Co-elution: Inadequate chromatographic separation of this compound from interfering matrix components.[4]

  • Sample Preparation: Inefficient sample cleanup can result in a higher load of interfering substances.[2][5]

Troubleshooting Guides

Problem 1: Decreased sensitivity and poor peak area reproducibility for this compound.

This issue is often a direct consequence of ion suppression. The following troubleshooting steps can help mitigate this problem.

Solution:

  • Optimize Sample Preparation: The goal is to remove as many matrix interferences as possible before LC-MS analysis.

    • Liquid-Liquid Extraction (LLE): This is an effective technique for cleaning up samples for Clevidipine analysis.[8][9][10]

    • Solid-Phase Extraction (SPE): Can provide a cleaner extract by selectively isolating the analyte and internal standard.[2]

  • Improve Chromatographic Separation: Enhancing the separation between this compound and interfering matrix components is crucial.

    • Gradient Elution: Employ a gradient elution program to better resolve the analytes from matrix components.[8][10]

    • Column Chemistry: Use a column with a different selectivity, such as a phenyl column, which has been shown to be effective for Clevidipine analysis.[8][9][10]

    • Divert Valve: Use a divert valve to direct the early and late eluting, highly polar and non-polar matrix components to waste, preventing them from entering the mass spectrometer.

  • Adjust Mass Spectrometer Source Parameters: Optimization of the ion source conditions can help minimize the impact of ion suppression.

    • Ionization Source: While Electrospray Ionization (ESI) is commonly used, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to ion suppression for certain compounds.[4][11]

    • Source Parameters: Optimize parameters such as spray voltage, gas flows (nebulizer, auxiliary, and curtain gas), and source temperature.

Problem 2: Inconsistent Clevidipine/Clevidipine-d7 peak area ratio across a batch.

An inconsistent peak area ratio, even with a deuterated internal standard, suggests that the analyte and internal standard are experiencing different degrees of ion suppression.

Solution:

  • Ensure Co-elution of Analyte and Internal Standard: It is critical that Clevidipine and this compound co-elute perfectly for the internal standard to effectively compensate for matrix effects.[12] Even a slight chromatographic shift between the two can expose them to different ion-suppressing environments.

  • Evaluate Matrix Effect in Different Lots: The composition of biological matrices can vary between different sources or lots. It is important to evaluate the matrix effect using at least six different lots of the blank matrix.[8]

  • Dilution: Diluting the sample with the mobile phase can reduce the concentration of interfering compounds, thereby lessening ion suppression.[7][13] However, this may compromise the limit of quantification.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect

This protocol describes a method to quantitatively assess the matrix effect on the analysis of Clevidipine using this compound as an internal standard.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Prepare standards of Clevidipine and a constant concentration of this compound in the mobile phase or a suitable solvent.

    • Set B (Post-Extraction Spiked): Extract at least six different lots of blank biological matrix (e.g., whole blood). Spike the extracted matrix with Clevidipine and this compound at the same concentrations as in Set A.

    • Set C (Pre-Extraction Spiked): Spike the blank biological matrix with Clevidipine and this compound before the extraction process.

  • Analyze all three sets of samples using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF) and the Internal Standard Normalized Matrix Factor (IS-Normalized MF) using the following formulas:

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set B) / (Peak Area Ratio of Analyte/IS in Set A)

    • A value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement.[3]

Protocol 2: Liquid-Liquid Extraction for Clevidipine from Whole Blood

This is an example of a sample preparation protocol that can be adapted for the analysis of Clevidipine.

  • To a 100 µL aliquot of whole blood, add the this compound internal standard solution.

  • Add a stabilizer solution, such as a mixture of sodium fluoride and ascorbic acid, to prevent enzymatic degradation of Clevidipine.[14][15]

  • Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of n-hexane and ethyl acetate).

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

Data Presentation

Table 1: Example LC-MS/MS Parameters for Clevidipine and this compound Analysis [8][10]

ParameterClevidipineThis compound
Precursor Ion (m/z) 473.1 ([M+NH4]+)480.1 ([M+NH4]+)
Product Ion (m/z) 338.1338.1
Ionization Mode Positive ESIPositive ESI
Collision Energy (eV) Optimized for specific instrumentOptimized for specific instrument
Dwell Time (ms) 100-200100-200

Table 2: Example Chromatographic Conditions [8][10]

ParameterValue
Column ACE Excel 2 Phenyl (50 x 2.1 mm, 2 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Methanol
Flow Rate 0.4 mL/min
Gradient 30-35% B (0-2 min), 35-65% B (2-4 min), 65-95% B (4-4.7 min), 95-30% B (4.7-5.5 min)
Injection Volume 5 µL
Column Temperature 40 °C

Visualizations

IonSuppressionMechanism cluster_source Ion Source cluster_mass_analyzer Mass Analyzer ESI_Droplet ESI Droplet (Analyte + Matrix) Gas_Phase_Ions Gas Phase Ions (Analyte) ESI_Droplet->Gas_Phase_Ions Desolvation & Ionization (Ideal) Suppressed_Ions Reduced Gas Phase Ions ESI_Droplet->Suppressed_Ions Inhibited Ion Evaporation Detector Detector Gas_Phase_Ions->Detector Detection Suppressed_Ions->Detector Reduced Signal LC_Eluent LC Eluent (this compound + Matrix) LC_Eluent->ESI_Droplet Nebulization Interfering_Matrix Co-eluting Matrix Components Interfering_Matrix->ESI_Droplet Competition for charge/surface

Caption: Mechanism of Electrospray Ionization (ESI) suppression.

TroubleshootingWorkflow Start Start: Inconsistent this compound Signal CheckCoelution Check Analyte/IS Co-elution Start->CheckCoelution OptimizeChroma Optimize Chromatography (Gradient, Column) CheckCoelution->OptimizeChroma No EvaluateMatrix Evaluate Matrix Effect (Post-column infusion) CheckCoelution->EvaluateMatrix Yes Reevaluate Re-evaluate OptimizeChroma->Reevaluate ImproveSamplePrep Improve Sample Prep (LLE, SPE) EvaluateMatrix->ImproveSamplePrep Suppression Observed End End: Consistent Signal EvaluateMatrix->End No Suppression DiluteSample Dilute Sample ImproveSamplePrep->DiluteSample OptimizeSource Optimize MS Source Parameters DiluteSample->OptimizeSource OptimizeSource->Reevaluate Reevaluate->CheckCoelution

References

Optimizing collision energy for Clevidipine-d7 fragmentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Clevidipine-d7. The information herein is designed to address specific issues that may be encountered during the experimental process of optimizing collision energy for the fragmentation of this compound in mass spectrometry applications.

Frequently Asked Questions (FAQs)

Q1: What are the typical precursor and product ions for this compound in positive ion mode mass spectrometry?

A1: Based on published literature, a common Multiple Reaction Monitoring (MRM) transition for this compound in positive electrospray ionization (ESI+) mode is from the precursor ion [M+H]⁺ at m/z 480.1 to the product ion at m/z 338.1.[1][2][3] Another reported transition is from a precursor ion at m/z 464.8 to a product ion at m/z 339.8.

Q2: What is a recommended starting collision energy for the fragmentation of the this compound precursor ion (m/z 480.1)?

A2: For the transition m/z 480.1 → 338.1, a collision energy of 14 eV has been reported as optimal in a validated bioanalytical method.[1] For the transition m/z 464.8 → 339.8, a collision energy of 17 eV has been utilized. It is recommended to start with these values and optimize further for your specific instrument and experimental conditions.

Q3: Why is optimizing collision energy crucial for this compound analysis?

A3: Collision energy is a critical parameter in tandem mass spectrometry that directly influences the fragmentation of the precursor ion.[4] Insufficient collision energy will result in poor fragmentation and low signal intensity of the product ion. Conversely, excessive collision energy can lead to over-fragmentation, producing smaller, less specific ions and reducing the intensity of the desired product ion. Optimal collision energy maximizes the signal of the specific product ion, thereby enhancing the sensitivity and selectivity of the analytical method.

Q4: Should the collision energy for this compound be different from that of unlabeled Clevidipine?

A4: In many cases, the optimal collision energy for a deuterated internal standard like this compound is very similar to its non-deuterated counterpart. For the product ion at m/z 338.1, the same collision energy of 14 eV has been reported for both Clevidipine (m/z 473.1) and this compound (m/z 480.1).[1] Similarly, for the product ion around m/z 339, a collision energy of 17 eV was used for both the labeled and unlabeled compound. However, it is always best practice to independently optimize the collision energy for each analyte and internal standard to ensure the most robust and accurate results.

Troubleshooting Guide: Optimizing Collision Energy for this compound

This guide provides a systematic approach to troubleshooting common issues encountered during the optimization of collision energy for this compound fragmentation.

Problem Potential Cause Troubleshooting Steps
Low or no product ion signal (m/z 338.1) Insufficient collision energy.Gradually increase the collision energy in small increments (e.g., 2-5 eV) and monitor the product ion intensity. Start from the recommended value of 14 eV.[1]
Incorrect precursor ion selection.Verify that the mass spectrometer is correctly isolating the m/z 480.1 precursor ion for this compound.
Instability of the precursor ion source.Ensure a stable infusion of the this compound standard solution. Check for fluctuations in the ion source parameters.
High background noise or multiple interfering peaks Collision energy is too high, causing over-fragmentation.Decrease the collision energy to reduce the formation of non-specific fragment ions.
Matrix effects from the sample.Ensure proper sample clean-up and chromatographic separation to minimize co-eluting interferences.
Inconsistent product ion intensity between runs Fluctuations in collision cell gas pressure.Check the collision gas supply and ensure a stable pressure is maintained in the collision cell.
Unstable electrospray.Optimize ion source parameters such as nebulizer gas, heater gas, and ion spray voltage for a stable and consistent spray.
Difficulty in achieving a distinct optimal collision energy peak The fragmentation process may not be highly dependent on a narrow energy range.Perform a collision energy ramp experiment to observe the fragmentation pattern over a wider range of energies. Select a value on the plateau of the energy-response curve for robust method performance.
The chosen product ion is not the most abundant or stable fragment.Perform a product ion scan of the this compound precursor to identify all major fragment ions and select the most intense and specific one for quantification.

Experimental Protocols

Protocol for Collision Energy Optimization

This protocol describes a standard procedure for optimizing the collision energy for the fragmentation of this compound using a triple quadrupole mass spectrometer.

  • Preparation of this compound Standard Solution:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Dilute the stock solution with the mobile phase to a working concentration of approximately 100 ng/mL.

  • Infusion and Precursor Ion Confirmation:

    • Infuse the working standard solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 10 µL/min).

    • Perform a full scan in positive ion mode to confirm the presence and stability of the [M+H]⁺ precursor ion at m/z 480.1.

  • Product Ion Scan:

    • Set the first quadrupole (Q1) to isolate the precursor ion at m/z 480.1.

    • Scan the third quadrupole (Q3) over a relevant mass range (e.g., m/z 50-500) while introducing collision gas (e.g., argon or nitrogen) into the second quadrupole (Q2).

    • Apply a moderate collision energy (e.g., 15-20 eV) to induce fragmentation.

    • Identify the most abundant and specific product ions. For this compound, a prominent product ion is expected at m/z 338.1.[1][2][3]

  • Collision Energy Ramp:

    • Set up a Multiple Reaction Monitoring (MRM) experiment with the transition m/z 480.1 → 338.1.

    • Create a method that ramps the collision energy over a range of values (e.g., 5 eV to 40 eV in 1-2 eV increments) while continuously infusing the this compound standard.

    • Plot the product ion intensity as a function of the collision energy.

    • The optimal collision energy is the value that produces the maximum product ion intensity.

Data Presentation

The following table summarizes the key mass spectrometry parameters for the analysis of this compound and its non-deuterated analog.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Optimized Collision Energy (eV)Reference
This compound480.1338.114[1]
Clevidipine473.1338.114[1]
This compound464.8339.817
Clevidipine455.9337.817

Visualizations

Collision Energy Optimization Workflow

CollisionEnergyOptimization cluster_prep Preparation cluster_ms_setup Mass Spectrometer Setup cluster_optimization Optimization cluster_result Result Prep_Standard Prepare this compound Standard Solution Infusion Infuse Standard into MS Prep_Standard->Infusion Precursor_Scan Confirm Precursor Ion (m/z 480.1) Infusion->Precursor_Scan Product_Scan Perform Product Ion Scan Precursor_Scan->Product_Scan CE_Ramp Ramp Collision Energy Product_Scan->CE_Ramp Analyze_Data Analyze Intensity vs. CE CE_Ramp->Analyze_Data Optimal_CE Determine Optimal Collision Energy Analyze_Data->Optimal_CE Final_Method Optimized MRM Method Optimal_CE->Final_Method

Caption: Workflow for optimizing collision energy for this compound fragmentation.

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Method Validation of Clevidipine Using Clevidipine-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Clevidipine, with a primary focus on the widely accepted Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing Clevidipine-d7 as an internal standard. The information presented herein is intended to assist researchers and drug development professionals in selecting and implementing robust and reliable bioanalytical assays for Clevidipine in various biological matrices.

Introduction to Clevidipine and the Need for Robust Bioanalysis

Clevidipine is an ultrashort-acting, third-generation dihydropyridine calcium channel blocker administered intravenously for the rapid reduction of blood pressure.[1] Its rapid metabolism by esterases in the blood and extravascular tissues necessitates the use of highly sensitive and specific analytical methods to accurately determine its concentration for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.[2][3] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for matrix effects and variations in extraction efficiency and instrument response, thereby ensuring the accuracy and precision of the analytical method.[2][4]

Comparison of Bioanalytical Methods

While LC-MS/MS is the gold standard for Clevidipine bioanalysis, other methods such as Ultra-Performance Liquid Chromatography (UPLC) with UV detection and High-Performance Thin-Layer Chromatography (HPTLC) have also been developed. The following tables provide a comparative summary of these methods based on published validation data.

Table 1: Comparison of Chromatographic and Detection Methods
ParameterLC-MS/MS with this compound[2][5]UPLC-UV[6]HPTLC[7]
Principle Separation by liquid chromatography, detection by mass spectrometrySeparation by ultra-performance liquid chromatography, detection by UV absorbanceSeparation by thin-layer chromatography, detection by densitometry
Internal Standard This compoundNot specifiedNot applicable
Matrix Human Whole Blood, Human Plasma[2][8]Active Pharmaceutical Ingredient (API)Synthetic Mixture
Linearity Range 0.1 - 30 ng/mL[2][5]Not specified for biological matrix1000 - 6000 ng/band
Lower Limit of Quantification (LLOQ) 0.1 ng/mL[2]0.03 µg/mL (in API solution)Not specified for biological matrix
Run Time ~2.5 - 3.5 minutes[6][9]~2.5 minutes[6]Not specified
Selectivity High (based on mass-to-charge ratio)ModerateLower
Sensitivity HighModerateLower
Table 2: Performance Characteristics of the LC-MS/MS Method with this compound
Validation ParameterClevidipine in Human Whole Blood[2]Clevidipine in Human Plasma[8]
Linearity Range (ng/mL) 0.1 - 300.1 - 40
Correlation Coefficient (r²) > 0.9951> 0.99
Accuracy (RE %) Within ±15% (±20% at LLOQ)Within acceptable criteria
Precision (RSD %) Within ±15% (±20% at LLOQ)Within acceptable criteria
Extraction Recovery (%) 80.3 - 83.4Not specified
Matrix Effect (%) 114 - 117Not specified
Stability Satisfactory under various conditionsNot specified

Experimental Protocols

LC-MS/MS Method with this compound in Human Whole Blood

This protocol is based on the method described by Li et al. (2022).[2][5]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To a 100 µL aliquot of human whole blood, add the internal standard solution (this compound).

  • Vortex mix the sample.

  • Add the extraction solvent (e.g., ethyl acetate).

  • Vortex mix vigorously and then centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

2. Chromatographic Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: ACE Excel 2 Phenyl column (50 × 2.1 mm).[2][5]

  • Mobile Phase: A gradient of aqueous and organic solvents (e.g., ammonium acetate in water and methanol).[8]

  • Flow Rate: 0.3 mL/min.[6]

  • Column Temperature: 30°C.[6]

  • Injection Volume: 1.0 µL.[6]

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[9]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Clevidipine: m/z 473.1 → 338.1[2][5]

    • This compound: m/z 480.1 → 338.1[2][5]

Visualizations

Clevidipine's Mechanism of Action

Clevidipine is a dihydropyridine L-type calcium channel blocker.[1] It exerts its antihypertensive effect by selectively inhibiting the influx of calcium ions into arterial smooth muscle cells, leading to vasodilation and a reduction in peripheral vascular resistance.

Clevidipine_Mechanism Clevidipine Clevidipine L_type_Ca_Channel L-type Calcium Channel (Vascular Smooth Muscle) Clevidipine->L_type_Ca_Channel blocks Ca_Influx Calcium Influx L_type_Ca_Channel->Ca_Influx facilitates Vasodilation Arterial Vasodilation Ca_Influx->Vasodilation inhibits BP_Reduction Blood Pressure Reduction Vasodilation->BP_Reduction leads to Bioanalytical_Workflow start Start sample_prep Sample Preparation (Liquid-Liquid Extraction) start->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_processing Data Processing (Peak Integration) lcms_analysis->data_processing calibration_curve Calibration Curve Generation data_processing->calibration_curve quantification Quantification of Unknowns calibration_curve->quantification validation Method Validation quantification->validation validation->start Fails Criteria end End validation->end Meets Criteria Validation_Parameters Method_Validation Bioanalytical Method Validation Selectivity Selectivity Method_Validation->Selectivity Linearity Linearity & Range Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision LLOQ LLOQ Method_Validation->LLOQ Recovery Extraction Recovery Method_Validation->Recovery Matrix_Effect Matrix Effect Method_Validation->Matrix_Effect Stability Stability Method_Validation->Stability Linearity->LLOQ Accuracy->Precision

References

Clevidipine-d7 as an Internal Standard: A Comparative Guide for Accurate Clevidipine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the quantitative analysis of the rapidly metabolized antihypertensive agent Clevidipine, the choice of a suitable internal standard (IS) is critical for achieving accurate and reliable results. This guide provides a detailed comparison of Clevidipine-d7 with other internal standards, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal IS for their analytical needs. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in LC-MS analysis, offering superior performance in compensating for variability during sample preparation and analysis.[1][2]

Performance Comparison of Internal Standards

The selection of an internal standard that closely mimics the analyte of interest in terms of chemical properties and chromatographic behavior is paramount for robust bioanalytical methods. While various compounds can be employed, a deuterated analog of the analyte, such as this compound, is often preferred. This is because it co-elutes with the analyte and experiences similar ionization and matrix effects, leading to more accurate quantification.

A study by Li et al. (2022) provides comprehensive validation data for a method using this compound for the analysis of Clevidipine in human whole blood by LC-MS/MS.[3][4][5][6] In contrast, another study utilized nimodipine as an internal standard for the analysis of Clevidipine in rat plasma.[7] The following table summarizes the performance characteristics of these two approaches.

ParameterClevidipine with this compound as IS[4][6]Clevidipine with Nimodipine as IS[7]
Matrix Human Whole BloodRat Plasma
Linearity Range 0.1–30 ng/mL1.0–200 µg/L (1.0-200 ng/mL)
Correlation Coefficient (r) > 0.9951> 0.99
Lower Limit of Quantification (LLOQ) 0.1 ng/mL1.0 µg/L (1.0 ng/mL)
Intra-day Precision (%RSD) Not explicitly stated, but overall precision was satisfactory< 15%
Inter-day Precision (%RSD) Not explicitly stated, but overall precision was satisfactory< 15%
Accuracy (RE%) SatisfactoryNot explicitly stated
Extraction Recovery of Analyte 80.3–83.4%71.3–82.6%
Extraction Recovery of IS 82.5%Not explicitly stated for nimodipine
Matrix Effect of Analyte 114–117%Not explicitly stated

Note: The data presented for the two methods are from different studies and matrices, which may contribute to the observed differences in performance.

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for replicating and adapting analytical methods.

Method Using this compound as Internal Standard [3][4][6]

  • Sample Preparation: Liquid-liquid extraction was employed. To 50 µL of a human whole blood sample, 25 µL of the internal standard working solution (this compound) and 50 µL of 0.1% formic acid were added. After vortexing, 500 µL of methyl tert-butyl ether (MTBE) was added for extraction. The mixture was vortexed again and then centrifuged. The supernatant was transferred and evaporated to dryness under nitrogen. The residue was reconstituted for LC-MS/MS analysis.

  • Chromatographic Conditions:

    • Column: ACE Excel 2 Phenyl column (50 × 2.1 mm).[3][4][6]

    • Mobile Phase: Not explicitly detailed in the provided search results.

    • Flow Rate: Not explicitly detailed in the provided search results.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI).[8]

    • Detection Mode: Multiple reaction monitoring (MRM).[8]

    • Mass Transitions:

      • Clevidipine: m/z 473.1 → 338.1[3][4][6][8]

      • This compound: m/z 480.1 → 338.1[3][4][6][8]

Method Using Nimodipine as Internal Standard [7]

  • Sample Preparation: Liquid-liquid extraction was used to process rat plasma samples.

  • Chromatographic Conditions:

    • Column: ZORBAX SB C18 column (2.1 mm × 100 mm, 3.5 µm).[7]

    • Mobile Phase: A linear gradient of acetonitrile and 0.1% formic acid.[7]

    • Flow Rate: 0.3 mL/min.[7]

    • Column Temperature: 30 °C.[7]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive ion electrospray ionization (ESI).[7]

    • Detection Mode: Multiple reaction monitoring (MRM).[7]

    • Mass Transitions: Not explicitly detailed in the provided search results.

Workflow and Pathway Visualizations

To further elucidate the experimental process, the following diagrams visualize the analytical workflow.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing BloodSample Whole Blood Sample AddIS Add this compound (IS) BloodSample->AddIS AddAcid Add 0.1% Formic Acid AddIS->AddAcid Vortex1 Vortex AddAcid->Vortex1 AddMTBE Add MTBE Vortex1->AddMTBE Vortex2 Vortex AddMTBE->Vortex2 Centrifuge Centrifuge Vortex2->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection (MRM) LC->MS Quantification Quantification MS->Quantification

Caption: Experimental workflow for Clevidipine analysis using this compound.

cluster_ideal Ideal Internal Standard Properties cluster_clevidipine_d7 This compound cluster_other Other Structural Analogs (e.g., Nimodipine) Similar Physicochemical Properties Similar Physicochemical Properties Co-elution with Analyte Co-elution with Analyte Similar Ionization Efficiency Similar Ionization Efficiency No Interference No Interference Deuterated Analog Deuterated Analog Meets Ideal Properties Meets Ideal Properties Deuterated Analog->Meets Ideal Properties Accurate Quantification Accurate Quantification Meets Ideal Properties->Accurate Quantification Different Retention Time Different Retention Time Less Accurate Correction Less Accurate Correction Different Retention Time->Less Accurate Correction Variable Ionization & Matrix Effects Variable Ionization & Matrix Effects Variable Ionization & Matrix Effects->Less Accurate Correction

Caption: Logical relationship for internal standard selection in Clevidipine analysis.

References

A Comparative Guide to the Bioanalytical Quantification of Clevidipine Using Clevidipine-d7

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise and reliable quantification of therapeutic agents is paramount. This guide provides a detailed comparison of the analytical performance of methods utilizing clevidipine-d7 as an internal standard for the quantification of clevidipine, a short-acting calcium channel blocker. The focus is on the key validation parameters of linearity, accuracy, and precision, supported by experimental data from published studies.

Quantitative Performance Data

The following tables summarize the linearity, accuracy, and precision of a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of clevidipine and its active metabolite, H152/81, in human whole blood using this compound as an internal standard.[1][2][3][4]

Table 1: Linearity of Clevidipine Quantification

AnalyteMatrixCalibration Range (ng/mL)Correlation Coefficient (r²)
ClevidipineHuman Whole Blood0.1 - 30> 0.9951

Table 2: Accuracy and Precision of Clevidipine Quantification

LLOQLow QCMedium QCHigh QC
Nominal Concentration (ng/mL) 0.10.38.024
Intra-batch Accuracy (RE%) -2.5 to 4.7-2.5 to 4.7-2.5 to 4.7-2.5 to 4.7
Inter-batch Accuracy (RE%) -2.5 to 4.7-2.5 to 4.7-2.5 to 4.7-2.5 to 4.7
Intra-batch Precision (RSD%) < 6.1< 6.1< 6.1< 6.1
Inter-batch Precision (RSD%) < 7.3< 7.3< 7.3< 7.3

LLOQ: Lower Limit of Quantification, QC: Quality Control, RE: Relative Error, RSD: Relative Standard Deviation

Another study describes a validated LC-MS/MS method for the simultaneous determination of clevidipine and its primary metabolite in human plasma, also utilizing this compound as an internal standard.[5] This method demonstrated good linearity for clevidipine over a concentration range of 0.100 to 40.0 ng/mL.[5]

Experimental Protocols

The data presented above was generated using a validated LC-MS/MS method with the following key experimental parameters for analysis in human whole blood[1][2][3]:

Sample Preparation:

  • Anticoagulant: K2EDTA.

  • Stabilization: A 10% (w/v) sodium dodecyl sulfate (SDS) solution containing 0.05 M ascorbic acid was added to the fresh whole blood at a 1:1 ratio.

  • Extraction: Liquid-liquid extraction was employed for sample preparation.

  • Internal Standard: this compound was used as the internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Chromatographic Separation: An ACE Excel 2 Phenyl column (50 × 2.1 mm) was used for separation.[2][3]

  • Mass Spectrometry: A triple quadrupole mass spectrometer was operated in the multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI).[1]

  • MRM Transitions:

    • Clevidipine: m/z 473.1 → 338.1[1][2][3]

    • This compound: m/z 480.1 → 338.1[1][2][3]

For the analysis in human plasma, a different sample preparation and chromatography method was utilized[5]:

Sample Preparation (Human Plasma):

  • Stabilizers: Sodium fluoride was used in the collection tubes to inhibit esterase activity. Ascorbic acid and formic acid were added to the separated plasma.[5]

  • Extraction: A single-step liquid-liquid extraction with ethyl acetate was performed.[5]

LC-MS/MS (Human Plasma):

  • Chromatographic Separation: An ACE Excel 3 μm SuperC18 column (2.1 × 50 mm) was used with a gradient elution of 10 mM ammonium acetate in water and methanol.[5]

  • Mass Spectrometry: Detection was performed in the negative ion electrospray ionization mode using multiple reaction monitoring.[5]

  • MRM Transitions:

    • Clevidipine: m/z 454.1 → 234.0[5]

    • This compound: m/z 461.1 → 240.1[5]

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for the quantification of clevidipine using this compound as an internal standard.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Blood_Collection Whole Blood Collection (K2EDTA) Stabilization Addition of SDS and Ascorbic Acid Blood_Collection->Stabilization Spiking Spiking with This compound (IS) Stabilization->Spiking Extraction Liquid-Liquid Extraction Spiking->Extraction Evaporation Evaporation of Supernatant Extraction->Evaporation Reconstitution Reconstitution of Residue Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation (ACE Excel 2 Phenyl Column) Injection->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization Detection Mass Spectrometric Detection (MRM Mode) Ionization->Detection Quantification Data Acquisition and Quantification Detection->Quantification

Caption: Experimental workflow for clevidipine quantification in whole blood.

cluster_plasma_prep Sample Preparation (Plasma) cluster_plasma_analysis LC-MS/MS Analysis (Plasma) Plasma_Collection Plasma Collection (Sodium Fluoride) Plasma_Stabilization Addition of Ascorbic Acid and Formic Acid Plasma_Collection->Plasma_Stabilization Plasma_Spiking Spiking with This compound (IS) Plasma_Stabilization->Plasma_Spiking Plasma_Extraction Liquid-Liquid Extraction (Ethyl Acetate) Plasma_Spiking->Plasma_Extraction Plasma_Injection Injection into LC-MS/MS Plasma_Extraction->Plasma_Injection Plasma_Chromatography Chromatographic Separation (ACE Excel 3 SuperC18) Plasma_Injection->Plasma_Chromatography Plasma_Ionization Electrospray Ionization (ESI-) Plasma_Chromatography->Plasma_Ionization Plasma_Detection Mass Spectrometric Detection (MRM Mode) Plasma_Ionization->Plasma_Detection Plasma_Quantification Data Acquisition and Quantification Plasma_Detection->Plasma_Quantification

Caption: Experimental workflow for clevidipine quantification in plasma.

References

Assessing the Isotopic Purity of Clevidipine-d7: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The use of deuterated internal standards is a cornerstone of accurate bioanalytical and pharmacokinetic studies. Clevidipine-d7, a deuterated analog of the short-acting calcium channel blocker Clevidipine, serves as a critical internal standard in liquid chromatography-mass spectrometry (LC-MS) assays for the quantification of its parent drug. The isotopic purity of such standards is paramount, as the presence of unlabeled Clevidipine (d0) or partially deuterated isotopologues can significantly impact the accuracy and reliability of analytical results. This guide provides a comparative overview of commercially available this compound, details the experimental protocols for assessing its isotopic purity, and offers a framework for selecting the most suitable standard for your research needs.

Comparative Analysis of Commercial this compound

The isotopic purity of this compound can vary between different commercial suppliers. This variation can stem from the synthetic route employed for deuteration and the subsequent purification processes. Below is a summary of the reported isotopic purity for this compound from two prominent suppliers. It is important to note that this data is based on the suppliers' certificates of analysis and not from a head-to-head comparative study.

SupplierReported Isotopic PurityChemical PurityNoteworthy Information
TLC Pharmaceutical Standards99.0%99.7%As cited in a study by Li et al. (2022).[1]
Cayman Chemical≥99% (sum of d1-d7 forms)Not specified

Note: Researchers should always request a lot-specific certificate of analysis from the supplier to obtain the most accurate and up-to-date purity information.

Experimental Protocols for Isotopic Purity Assessment

The two primary analytical techniques for determining the isotopic purity of deuterated compounds are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[2]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS is a highly sensitive and specific method for determining the relative abundance of different isotopologues of this compound.

a) Experimental Workflow:

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep1 Dissolve this compound in appropriate solvent (e.g., Acetonitrile) prep2 Dilute to a suitable concentration for LC-MS/MS prep1->prep2 lc Inject sample onto an LC system prep2->lc ms Analyze eluent by Mass Spectrometry lc->ms extract Extract ion chromatograms for each isotopologue (d0 to d7) ms->extract integrate Integrate peak areas extract->integrate calculate Calculate isotopic purity integrate->calculate

Fig 1. LC-MS/MS workflow for isotopic purity assessment.

b) Detailed Protocol:

  • Sample Preparation:

    • Accurately weigh a small amount of this compound and dissolve it in a suitable solvent such as acetonitrile or methanol to create a stock solution.

    • Dilute the stock solution to a final concentration appropriate for LC-MS/MS analysis (e.g., 100 ng/mL).

  • LC-MS/MS Conditions:

    • Liquid Chromatography:

      • Column: A C18 reversed-phase column is typically suitable.

      • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.

      • Flow Rate: 0.3 - 0.5 mL/min.

      • Injection Volume: 5 - 10 µL.

    • Mass Spectrometry:

      • Ionization Mode: Positive electrospray ionization (ESI+).

      • Scan Type: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

      • Mass Transitions:

        • Clevidipine (d0): m/z 456.1 → [fragment ion]

        • Clevidipine-d1: m/z 457.1 → [fragment ion]

        • ...

        • This compound: m/z 463.2 → 338.1[1] *Monitor the parent ions of all possible isotopologues (d0 to d7) and a common fragment ion.

  • Data Analysis:

    • Extract the ion chromatograms for the parent mass of each isotopologue (m/z 456.1 for d0, 457.1 for d1, ..., 463.2 for d7).

    • Integrate the peak area for each isotopologue.

    • Calculate the isotopic purity using the following formula: Isotopic Purity (%) = [ (Area of d7 peak) / (Sum of areas of all isotopologue peaks (d0 to d7)) ] x 100

Nuclear Magnetic Resonance (NMR) Spectroscopy Method

NMR spectroscopy provides detailed structural information and can be used to determine the degree and position of deuteration. Both ¹H NMR and ²H NMR can be employed.

a) Conceptual Workflow:

cluster_nmr_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_nmr_proc Data Processing & Analysis nmr_prep1 Accurately weigh this compound and an internal standard nmr_prep2 Dissolve in a suitable deuterated solvent nmr_prep1->nmr_prep2 acq_1h Acquire ¹H NMR spectrum nmr_prep2->acq_1h acq_2h Acquire ²H NMR spectrum nmr_prep2->acq_2h integrate_1h Integrate residual proton signals in ¹H NMR acq_1h->integrate_1h integrate_2h Integrate deuterium signals in ²H NMR acq_2h->integrate_2h calc_purity Calculate isotopic purity based on signal integrals integrate_1h->calc_purity integrate_2h->calc_purity

Fig 2. Conceptual workflow for NMR-based isotopic purity assessment.

b) Detailed Protocol:

  • Sample Preparation:

    • Accurately weigh a known amount of this compound (e.g., 5-10 mg).

    • Add a known amount of a suitable internal standard (e.g., maleic acid).

    • Dissolve the mixture in a deuterated solvent that does not have signals overlapping with the analyte (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Spectroscopy:

    • Acquire a quantitative ¹H NMR spectrum.

    • Identify and integrate the signals corresponding to the residual, non-deuterated positions in this compound.

    • Compare the integral of the residual proton signals to the integral of the internal standard to quantify the amount of non-deuterated and partially deuterated species.

  • ²H NMR Spectroscopy:

    • Acquire a ²H NMR spectrum.

    • Integrate the signals corresponding to the deuterium atoms at the labeled positions.

    • The relative integrals of the different deuterium signals can provide information about the distribution of deuterium within the molecule.

  • Data Analysis:

    • The isotopic purity is calculated by comparing the integrals of the signals from the deuterated positions with those from any residual protonated positions, relative to the internal standard. This allows for the determination of the percentage of molecules that are fully deuterated.

Conclusion and Recommendations

The isotopic purity of this compound is a critical parameter that directly influences the accuracy of quantitative bioanalytical methods. While both TLC Pharmaceutical Standards and Cayman Chemical offer this compound with high reported isotopic purity, it is imperative for researchers to independently verify the purity of each new lot using robust analytical methods such as LC-MS/MS or NMR spectroscopy.

For routine quality control and quantification of isotopologue distribution, LC-MS/MS is often the method of choice due to its high sensitivity and throughput. NMR spectroscopy, while potentially less sensitive, provides invaluable information on the specific sites and extent of deuteration.

When selecting a this compound standard, researchers should:

  • Request a lot-specific certificate of analysis: This document should provide detailed information on both chemical and isotopic purity.

  • Consider the analytical method being used: The required level of isotopic purity may depend on the sensitivity and specificity of the bioanalytical assay.

  • Perform an in-house verification of isotopic purity: This is a crucial step to ensure the quality and reliability of the internal standard.

At the time of this review, no direct comparative studies of this compound from different suppliers were identified in the peer-reviewed literature. Furthermore, no alternative deuterated internal standards for Clevidipine were prominently mentioned. Therefore, a thorough in-house evaluation remains the most reliable approach for ensuring the quality of this critical reagent in regulated and research environments.

References

Cross-Validation of Analytical Methods for Clevidipine Utilizing Clevidipine-d7 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of Clevidipine, a short-acting calcium channel blocker, with a focus on the use of its deuterated stable isotope, Clevidipine-d7, as an internal standard. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), as it closely mimics the analyte's behavior during sample preparation and analysis, thereby correcting for variability and matrix effects.[1][2][3] This guide will delve into the experimental protocols and performance data from various studies to offer an objective comparison.

The Role of Deuterated Internal Standards in LC-MS Analysis

Deuterated standards, where hydrogen atoms are replaced by deuterium, are ideal internal standards for LC-MS analysis.[1][2] They exhibit nearly identical chemical and physical properties to the analyte of interest, leading to similar extraction recovery, chromatographic retention times, and ionization efficiency.[2] This co-elution and similar behavior help to accurately compensate for variations in sample preparation and instrument response, ultimately leading to more precise and accurate quantification of the target analyte.[1][4]

Comparative Analysis of Validated LC-MS/MS Methods

Several studies have reported the development and validation of LC-MS/MS methods for the simultaneous determination of Clevidipine and its primary metabolite, H152/81, in biological matrices. A key component of these methods is the use of this compound as an internal standard to ensure high accuracy and precision. The following tables summarize the key parameters and performance characteristics of these methods.

Table 1: Comparison of LC-MS/MS Method Parameters
ParameterMethod by Zhang et al. (2020)[5]Method by Zhang et al. (2022)[6][7]
Biological Matrix Human PlasmaHuman Whole Blood
Internal Standard This compound, H152/81-¹³CD₃This compound, H152/81-¹³C-d₃
Sample Preparation Liquid-Liquid Extraction (LLE) with ethyl acetateLiquid-Liquid Extraction (LLE)
Chromatographic Column ACE Excel 3 µm SuperC18 (2.1 × 50 mm)ACE Excel 2 Phenyl column (50 × 2.1 mm)
Mobile Phase Gradient elution with 10 mM ammonium acetate and methanolNot explicitly stated
Ionization Mode Negative Ion Electrospray Ionization (ESI)Not explicitly stated
Detection Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)
MRM Transitions (m/z) Clevidipine: 454.1 → 234.0; this compound: 461.1 → 240.1Clevidipine: 473.1 → 338.1; this compound: 480.1 → 338.1
Table 2: Comparison of Method Performance
Performance MetricMethod by Zhang et al. (2020)[5]Method by Zhang et al. (2022)[6][7]
Linearity Range (Clevidipine) 0.100 - 40.0 ng/mL0.1 - 30 ng/mL
Linearity Range (H152/81) 5.00 - 400 ng/mL2 - 600 ng/mL
Lower Limit of Quantification (LLOQ) - Clevidipine 0.100 ng/mL0.1 ng/mL
Intra- and Inter-batch Precision Within acceptable criteriaSatisfactory
Intra- and Inter-batch Accuracy Within acceptable criteriaSatisfactory

Experimental Protocols

The successful implementation of these analytical methods relies on meticulous adherence to the experimental protocols. Below are the detailed methodologies as described in the cited literature.

Method 1: LC-MS/MS in Human Plasma (Zhang et al., 2020)[5]
  • Sample Stabilization: To prevent hydrolysis of the ester-containing Clevidipine, blood samples were collected in vacutainer tubes containing sodium fluoride. Ascorbic acid and formic acid were added to the separated plasma to prevent oxidation and further hydrolysis.

  • Sample Preparation (LLE): A single-step liquid-liquid extraction was performed using ethyl acetate.

  • Chromatographic Separation: An ACE Excel 3 µm SuperC18 column was used with a gradient elution of 10 mM ammonium acetate and methanol.

  • Mass Spectrometric Detection: Detection was carried out using an MS/MS system in negative ion ESI mode with MRM. The transitions monitored were m/z 454.1 → 234.0 for Clevidipine and m/z 461.1 → 240.1 for this compound.

Method 2: LC-MS/MS in Human Whole Blood (Zhang et al., 2022)[6][7]
  • Sample Matrix: Human whole blood was used, which can reduce collection volume and sample processing time compared to plasma.

  • Sample Preparation (LLE): Liquid-liquid extraction was employed for sample clean-up.

  • Chromatographic Separation: An ACE Excel 2 Phenyl column was utilized for the separation of analytes.

  • Mass Spectrometric Detection: An MS/MS system with MRM was used for quantification. The monitored transitions were m/z 473.1 → 338.1 for Clevidipine and m/z 480.1 → 338.1 for this compound.

Visualizing the Workflow

To better understand the analytical process, the following diagrams illustrate the experimental workflow and the logic behind using a deuterated internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Blood_Collection Blood Collection (with Stabilizers) Plasma_Separation Plasma/Whole Blood Processing Blood_Collection->Plasma_Separation Spiking Spiking with This compound (IS) Plasma_Separation->Spiking Extraction Liquid-Liquid Extraction Spiking->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Injection into LC System Evaporation->Injection Chromatography Chromatographic Separation Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Quantification Quantification (Analyte/IS Ratio) Detection->Quantification Results Pharmacokinetic Analysis Quantification->Results

Caption: Experimental workflow for the bioanalysis of Clevidipine.

internal_standard_logic Analyte Clevidipine (Analyte) Sample_Variability Sample Preparation & Instrument Variability Analyte->Sample_Variability IS This compound (Internal Standard) IS->Sample_Variability Ratio Ratio (Analyte Signal / IS Signal) Sample_Variability->Ratio affects both similarly Accurate_Quantification Accurate Quantification Ratio->Accurate_Quantification corrects for variability

Caption: Logic of using a deuterated internal standard for accurate quantification.

Conclusion

The use of this compound as an internal standard in LC-MS/MS methods provides a robust and reliable approach for the quantitative analysis of Clevidipine in biological matrices. The presented methods demonstrate excellent linearity, sensitivity, and precision, making them suitable for pharmacokinetic and bioequivalence studies. While both plasma and whole blood can be used as matrices, the choice may depend on specific study requirements, with whole blood offering potential advantages in terms of reduced sample volume and processing time. The detailed protocols and comparative data in this guide can assist researchers in selecting and implementing the most appropriate analytical method for their specific needs.

References

Comparative Stability Analysis: Clevidipine vs. Clevidipine-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical stability of Clevidipine and its deuterated analog, Clevidipine-d7. The information presented herein is supported by experimental data from forced degradation studies and established principles of isotopic labeling to inform researchers on the relative stability profiles of these two compounds.

Executive Summary

Clevidipine is a dihydropyridine calcium channel blocker characterized by its rapid metabolism by esterases in the blood and tissues, contributing to its ultrashort half-life.[1] Its stability is a critical parameter, particularly as it is susceptible to degradation under various conditions.[2][3] this compound, a deuterated version of Clevidipine, is commonly used as an internal standard in bioanalytical assays. This guide explores the inherent stability of both compounds, drawing on forced degradation data for Clevidipine and the known effects of deuteration on drug stability to infer the profile of this compound. The substitution of hydrogen with deuterium at key metabolic sites in this compound is expected to enhance its metabolic stability due to the kinetic isotope effect.[4][5][6][7][8]

Data Presentation: Forced Degradation of Clevidipine

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and identifying potential degradation products. The following table summarizes the degradation of Clevidipine under various stress conditions as reported in the literature.

Stress ConditionReagent/ParametersDurationDegradation (%)Notes
Acidic Hydrolysis 1 N HCl1 hour at 60°CSignificantSusceptible to acid-catalyzed hydrolysis.
Alkaline Hydrolysis 1 N NaOH1 hour at 60°CSignificantHighly susceptible to base-catalyzed hydrolysis of the ester linkages.
Oxidative 0.3% H₂O₂2 hoursSlightShows some susceptibility to oxidation.
Thermal Dry Heat-StableDemonstrates stability under thermal stress.[2][3]
Photolytic Visible Light5 days-Data on photolytic degradation of Clevidipine specifically was not found, but dihydropyridines are generally known to be light-sensitive.

Data synthesized from a stability-indicating HPTLC method development study for Clevidipine butyrate.[2][3]

Comparative Stability: The Deuterium Advantage for this compound

The primary mechanism of Clevidipine's rapid clearance is hydrolysis by esterases. Deuteration, the replacement of hydrogen with deuterium, creates a stronger chemical bond (C-D vs. C-H).[4][8] This increased bond strength can slow down the rate of metabolic reactions where the cleavage of a C-H bond is the rate-limiting step, a phenomenon known as the kinetic isotope effect .[6][7]

For this compound, deuterium atoms are strategically placed on the molecule. While the exact positions are proprietary to the manufacturers, they are typically at sites susceptible to metabolic attack. By fortifying these positions, this compound exhibits greater resistance to enzymatic degradation, which is why it is an ideal stable internal standard for pharmacokinetic and bioequivalence studies.[9][10][11] This enhanced metabolic stability translates to a longer half-life in biological matrices compared to the non-deuterated form.

In the context of chemical stability under forced degradation conditions (e.g., acid, base, oxidation), the effect of deuteration may be less pronounced as these reactions may not involve the cleavage of the specific deuterated C-H bonds as the rate-determining step. However, for pathways where such bond cleavage is critical, this compound would be expected to show slightly enhanced stability.

Experimental Protocols

Below are detailed methodologies for key experiments relevant to assessing the stability of Clevidipine and this compound.

Forced Degradation Study Protocol

This protocol is based on established methods for stress testing of pharmaceutical compounds.[2][3][12]

  • Preparation of Stock Solution:

    • Prepare a stock solution of Clevidipine or this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 N HCl.

    • Incubate the mixture at 60°C for 1 hour.

    • Cool the solution to room temperature and neutralize with 1 N NaOH.

    • Dilute to a final concentration suitable for analysis.

  • Alkaline Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 N NaOH.

    • Incubate the mixture at 60°C for 1 hour.

    • Cool the solution to room temperature and neutralize with 1 N HCl.

    • Dilute to a final concentration suitable for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Store the solution at room temperature for 2 hours, protected from light.

    • Dilute to a final concentration suitable for analysis.

  • Thermal Degradation:

    • Keep the solid drug substance in a hot air oven at a specified temperature (e.g., 105°C) for a defined period (e.g., 8 hours).

    • After exposure, allow the sample to cool to room temperature.

    • Prepare a solution of the stressed sample for analysis.

  • Photolytic Degradation:

    • Expose the solid drug substance or its solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A parallel sample should be wrapped in aluminum foil as a dark control.

    • Prepare solutions of both the exposed and control samples for analysis.

  • Analysis:

    • Analyze all stressed samples and a non-stressed control sample using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or High-Performance Thin-Layer Chromatography (HPTLC).

    • Quantify the amount of parent drug remaining and any major degradation products.

Visualizations

Signaling Pathway of Clevidipine

Clevidipine is a dihydropyridine L-type calcium channel blocker. It exerts its antihypertensive effect by selectively inhibiting the influx of calcium into arterial smooth muscle cells, leading to vasodilation and a reduction in blood pressure.

G cluster_membrane Vascular Smooth Muscle Cell Membrane cluster_cell Intracellular Signaling Clevidipine Clevidipine LTCC L-type Calcium Channel (Voltage-gated) Clevidipine->LTCC Blocks Ca_int ↓ Intracellular Ca²⁺ LTCC->Ca_int Ca_ext Ca²⁺ (Extracellular) Ca_ext->LTCC Influx MLCK Myosin Light Chain Kinase (MLCK) Activation Ca_int->MLCK Reduced Activation Contraction Muscle Contraction MLCK->Contraction Inhibition Vasodilation Vasodilation Contraction->Vasodilation Leads to

Caption: Mechanism of action of Clevidipine as an L-type calcium channel blocker.

Experimental Workflow for Comparative Stability

The following diagram illustrates a typical workflow for a comparative stability study.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Clevidipine Clevidipine Stock Acid Acidic Hydrolysis Clevidipine->Acid Base Alkaline Hydrolysis Clevidipine->Base Oxidation Oxidation Clevidipine->Oxidation Heat Thermal Clevidipine->Heat Light Photolytic Clevidipine->Light Clevidipine_d7 This compound Stock Clevidipine_d7->Acid Clevidipine_d7->Base Clevidipine_d7->Oxidation Clevidipine_d7->Heat Clevidipine_d7->Light HPLC Stability-Indicating HPLC/HPTLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Heat->HPLC Light->HPLC Data Data Comparison (% Degradation) HPLC->Data

Caption: Workflow for comparing the stability of Clevidipine and this compound.

References

Clevidipine-d7: A Validated Internal Standard for Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the quantitative analysis of the potent intravenous antihypertensive agent Clevidipine, the use of a stable isotope-labeled internal standard is crucial for achieving accurate and reliable results, particularly in complex biological matrices. This guide provides a comparative overview of Clevidipine-d7 as a validated internal standard, presenting available data to assist researchers, scientists, and drug development professionals in its selection and application.

Performance Comparison: this compound and Alternatives

The ideal internal standard should exhibit physicochemical properties closely matching the analyte of interest, ensuring similar behavior during sample preparation and analysis. Stable isotope-labeled analogues are considered the gold standard for mass spectrometry-based quantification. Here, we compare this compound with another commercially available stable isotope-labeled Clevidipine analogue.

ParameterThis compound(R)-Clevidipine-13C,d3
Chemical Purity 99.7%[1]Information not readily available
Isotopic Purity 99.0%[1]Information not readily available
Supplier TLC Pharmaceutical Standards, Canada[1]MedchemExpress
Application Data Validated for LC-MS/MS quantification of Clevidipine in human whole blood.[1]Primarily for research use; specific validation data in bioanalytical methods not detailed in readily available sources.
Mass Shift +7 Da+4 Da (1x 13C, 3x 2H)

Note: The data for this compound is derived from a published study validating a bioanalytical method.[1] While not a formal certificate of analysis for a certified reference material, it provides strong evidence of its suitability as an internal standard. Information on (R)-Clevidipine-13C,d3 is based on publicly available supplier information, which may be less comprehensive.

Experimental Protocols for Validation

The validation of an internal standard is integral to the overall validation of a bioanalytical method. The following outlines a typical experimental workflow for validating a stable isotope-labeled internal standard like this compound for the quantification of Clevidipine in a biological matrix using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Stock and Working Solution Preparation
  • Stock Solution: Accurately weigh the this compound reference standard and dissolve it in a suitable organic solvent (e.g., methanol, acetonitrile) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Working Solution: Prepare a series of working solutions by diluting the stock solution with an appropriate solvent to concentrations suitable for spiking into calibration standards and quality control (QC) samples.

Mass Spectrometry Optimization
  • Infuse a solution of this compound directly into the mass spectrometer to optimize the precursor ion and product ion transitions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

  • Optimize key MS parameters such as collision energy, declustering potential, and ion source settings to achieve maximum signal intensity and stability. For this compound, a common transition is m/z 480.1 → 338.1.[1]

Chromatographic Method Development
  • Develop a liquid chromatography method that provides adequate retention, symmetric peak shape, and separation from potential interferences in the biological matrix.

  • The chromatographic conditions should be compatible with the mass spectrometric detection and ensure that Clevidipine and this compound co-elute or have very similar retention times.

Method Validation Experiments

The following validation experiments are performed to assess the performance of the internal standard within the bioanalytical method, following regulatory guidelines (e.g., FDA, EMA).

  • Selectivity and Specificity: Analyze blank matrix samples from multiple sources to ensure no endogenous interferences are present at the retention time of this compound.

  • Matrix Effect: Evaluate the ion suppression or enhancement of the this compound signal caused by the biological matrix. This is typically done by comparing the peak area of the internal standard in a neat solution to its peak area in a post-extraction spiked blank matrix sample.

  • Stability: Assess the stability of this compound in stock solutions, working solutions, and in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).

  • Contribution to Analyte Signal: A solution of the internal standard at its working concentration is analyzed to ensure that it does not contain any unlabeled Clevidipine that could interfere with the quantification of the analyte, especially at the lower limit of quantification (LLOQ).

Visualizing the Validation Workflow

The following diagram illustrates the key stages in the validation of a certified reference material or internal standard for use in a quantitative bioanalytical method.

Validation_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Solution Preparation & Stability cluster_2 Phase 3: Method Integration & Validation cluster_3 Phase 4: Certification & Use Purity Purity Assessment (e.g., HPLC, qNMR) Stock_Solution Stock Solution Preparation Purity->Stock_Solution Identity Identity Confirmation (e.g., MS, NMR) Identity->Stock_Solution Isotopic_Enrichment Isotopic Enrichment (for SIL-IS) Isotopic_Enrichment->Stock_Solution Working_Solutions Working Solution Preparation Stock_Solution->Working_Solutions Solution_Stability Solution Stability Assessment Working_Solutions->Solution_Stability MS_Optimization MS Parameter Optimization Working_Solutions->MS_Optimization Method_Validation Bioanalytical Method Validation Solution_Stability->Method_Validation Chromo_Dev Chromatographic Method Development MS_Optimization->Chromo_Dev Chromo_Dev->Method_Validation Certification Certification as Reference Material Method_Validation->Certification Routine_Use Routine Use in Quantitative Assays Certification->Routine_Use

Caption: Workflow for the validation of a certified reference material.

Signaling Pathway in Clevidipine's Mechanism of Action

To provide a broader context for the importance of accurate Clevidipine measurement, the following diagram illustrates its mechanism of action as a calcium channel blocker.

Clevidipine_MoA Clevidipine Clevidipine L_type_Ca_Channel L-type Calcium Channel (Vascular Smooth Muscle) Clevidipine->L_type_Ca_Channel blocks Vasodilation Vasodilation Clevidipine->Vasodilation leads to Ca_Influx Calcium Influx L_type_Ca_Channel->Ca_Influx mediates Contraction Muscle Contraction Ca_Influx->Contraction stimulates BP_Reduction Blood Pressure Reduction Vasodilation->BP_Reduction results in

Caption: Clevidipine's mechanism of action.

References

Deuteration's Influence on Clevidipine's Chromatographic Profile: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The substitution of hydrogen with its heavier isotope, deuterium, is a strategic approach in drug development to enhance pharmacokinetic properties. While the primary goal of deuteration is to favorably alter a drug's metabolic fate, it can also subtly influence its physicochemical properties, including its behavior during chromatographic analysis. This guide provides a comparative assessment of the chromatographic characteristics of Clevidipine and its deuterated analogue, supported by established experimental protocols and a discussion of the underlying principles.

Impact of Deuteration on Chromatographic Retention

Deuteration can lead to a phenomenon known as the "chromatographic isotope effect" (CIE), where isotopologues exhibit slightly different retention times under identical chromatographic conditions.[1][2][3] In reversed-phase high-performance liquid chromatography (RP-HPLC), deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[1][4] This is generally attributed to the fact that carbon-deuterium (C-D) bonds are slightly shorter and less polarizable than carbon-hydrogen (C-H) bonds, leading to weaker van der Waals interactions with the non-polar stationary phase. The magnitude of this effect is typically small but can be significant in high-resolution separations and for quantitative analyses that rely on co-elution, such as when using a deuterated internal standard.[5][6]

Comparative Chromatographic Data

The following table summarizes the expected chromatographic behavior of Clevidipine and a hypothetical deuterated Clevidipine (Clevidipine-d7) based on the principles of the chromatographic isotope effect. The data is presented to illustrate the typical, subtle differences that may be observed.

ParameterClevidipineDeuterated Clevidipine (this compound)Expected Difference
Retention Time (tR) 2.146 min2.139 min- 0.007 min
Relative Retention Time 1.0000.997- 0.3%
Peak Asymmetry (As) 1.081.07Minimal
Theoretical Plates (N) > 5000> 5000Minimal

Experimental Protocol: Comparative RP-HPLC-UV Analysis

This protocol details a reversed-phase HPLC method suitable for assessing the chromatographic differences between Clevidipine and its deuterated analogue.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: ACQUITY UPLC CHS C18 (100 x 2.1 mm, 1.8 µm) or equivalent.[7]

  • Mobile Phase: A mixture of potassium dihydrogen phosphate buffer (KH2PO4) and acetonitrile (60:40 v/v).[7]

  • Flow Rate: 0.3 mL/min.[7]

  • Column Temperature: 30°C.[7]

  • Detection Wavelength: 240 nm.[7]

  • Injection Volume: 5 µL.

3. Sample Preparation:

  • Prepare individual stock solutions of Clevidipine and deuterated Clevidipine in the mobile phase at a concentration of 100 µg/mL.

  • Prepare a mixed working solution containing both Clevidipine and deuterated Clevidipine at a final concentration of 10 µg/mL each.

4. Analytical Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the individual solutions of Clevidipine and deuterated Clevidipine to determine their individual retention times.

  • Inject the mixed solution multiple times (n=6) to assess the resolution and reproducibility of the separation.

  • Record the chromatograms and integrate the peaks to determine the retention time, peak asymmetry, and theoretical plates for each compound.

Experimental Workflow

The logical flow of assessing the impact of deuteration on Clevidipine's chromatographic behavior is outlined in the following diagram.

cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Evaluation prep_clev Prepare Clevidipine Standard Solution inject_ind Inject Individual Solutions prep_clev->inject_ind prep_d_clev Prepare Deuterated Clevidipine Standard Solution prep_d_clev->inject_ind prep_mix Prepare Mixed Standard Solution inject_mix Inject Mixed Solution prep_mix->inject_mix hplc_setup HPLC System Equilibration hplc_setup->inject_ind hplc_setup->inject_mix determine_rt Determine Retention Times (tR) inject_ind->determine_rt assess_peak Assess Peak Shape (Asymmetry, Tailing) inject_mix->assess_peak calc_res Calculate Resolution (Rs) between Isotopologues inject_mix->calc_res compare Compare Chromatographic Parameters determine_rt->compare assess_peak->compare calc_res->compare

Caption: Experimental workflow for comparing the chromatographic behavior of Clevidipine and its deuterated analogue.

Signaling Pathway of Clevidipine Action

While not directly related to its chromatographic behavior, understanding the mechanism of action of Clevidipine provides context for its development and the importance of its analytical characterization. Clevidipine is a dihydropyridine calcium channel blocker that selectively inhibits L-type calcium channels in arterial smooth muscle.

Clevidipine Clevidipine L_type_Ca_Channel L-type Calcium Channel (in Arterial Smooth Muscle) Clevidipine->L_type_Ca_Channel blocks Ca_Influx Calcium Influx L_type_Ca_Channel->Ca_Influx Contraction Smooth Muscle Contraction Ca_Influx->Contraction Vasodilation Vasodilation Contraction->Vasodilation leads to inhibition of BP_Lowering Blood Pressure Lowering Vasodilation->BP_Lowering

Caption: Simplified signaling pathway of Clevidipine's antihypertensive action.

References

Comparative Matrix Effect Analysis: Clevidipine vs. Clevidipine-d7 in Human Whole Blood

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of Clevidipine, understanding and mitigating matrix effects is crucial for accurate quantification. This guide provides a comparative analysis of the matrix effect observed for Clevidipine and its deuterated internal standard, Clevidipine-d7, based on a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method in human whole blood.

Data Summary

A study by Li et al. (2022) provides quantitative data on the matrix effect for Clevidipine. While specific percentage values for this compound were not explicitly detailed, the study concluded that no significant matrix effect was observed for either the analyte or its internal standard, indicating that this compound effectively compensated for any potential matrix-induced signal suppression or enhancement.[1]

AnalyteConcentration (ng/mL)Matrix Effect (%)
Clevidipine0.3114
8.0117
24115
This compoundNot specifiedNo significant matrix effect observed

Experimental Protocol: Matrix Effect Evaluation

The assessment of the matrix effect was conducted by comparing the analytical response of the analytes in the presence of matrix components to the response in a neat solution.[1] This post-extraction spike method is a standard approach in bioanalytical method validation.

Methodology:

  • Preparation of Post-Extraction Spiked Samples: Six different lots of blank human whole blood were processed using a liquid-liquid extraction (LLE) procedure. Following the extraction, the resulting blank matrix extracts were spiked with Clevidipine and this compound at three different concentration levels (low, medium, and high QC levels).

  • Preparation of Neat Solutions: Standard solutions of Clevidipine and this compound were prepared in a neat solvent (without matrix components) at the same three concentration levels.

  • Analysis: Both the post-extraction spiked samples and the neat solutions were analyzed using the validated LC-MS/MS method.

  • Calculation of Matrix Effect: The matrix effect was calculated by comparing the peak areas of the analytes in the post-extraction spiked samples to the peak areas of the analytes in the neat solutions. The formula used is: Matrix Effect (%) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Neat Solution) x 100

Experimental Workflow

MatrixEffectWorkflow cluster_matrix Matrix Samples cluster_neat Neat Solutions cluster_processing Sample Processing cluster_analysis Analysis cluster_calculation Calculation blank_matrix Six Different Lots of Blank Human Whole Blood lle Liquid-Liquid Extraction blank_matrix->lle neat_solution Clevidipine & this compound in Neat Solvent lcms LC-MS/MS Analysis neat_solution->lcms Neat Samples spike Post-Extraction Spiking (Low, Medium, High QC) lle->spike spike->lcms Post-Extraction Spiked Samples comparison Compare Peak Areas lcms->comparison calculation Calculate Matrix Effect (%) comparison->calculation

Caption: Workflow for the evaluation of matrix effect using a post-extraction spike method.

Signaling Pathway

The use of a deuterated internal standard like this compound is a common and effective strategy to compensate for matrix effects in LC-MS/MS bioanalysis. The underlying principle is that the analyte and its isotopically labeled internal standard will co-elute chromatographically and experience similar ionization effects in the mass spectrometer source.

SignalPathway cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Source cluster_detector MS Detector cluster_quantification Quantification coelution Co-elution of Clevidipine & this compound ionization Ionization coelution->ionization detection Detection of Analyte & IS Ions ionization->detection matrix_effect Matrix Effect (Ion Suppression/Enhancement) matrix_effect->ionization ratio Peak Area Ratio (Analyte / IS) detection->ratio concentration Accurate Concentration Determination ratio->concentration

Caption: The principle of using a deuterated internal standard to mitigate matrix effects in LC-MS/MS.

References

Safety Operating Guide

Navigating the Safe Disposal of Clevidipine-d7: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of Clevidipine-d7, ensuring the protection of personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses with side shields or goggles, and chemical-resistant gloves.[5] Handle the compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.[5]

Key Handling Steps:

  • Avoid Contact: Prevent direct contact with the skin, eyes, and clothing.[5]

  • Prevent Dust Formation: As this compound is a solid, handle it carefully to minimize the generation of dust.

  • Eye Protection: In case of eye contact, immediately rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is safe to do so and continue rinsing.[1] Seek medical attention if eye irritation persists.[1]

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to manage it as a hazardous chemical waste. Do not dispose of this compound down the drain or in the regular trash.

  • Waste Collection:

    • Place all solid this compound waste, including contaminated items such as weighing papers, pipette tips, and gloves, into a designated and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical waste, in good condition, and have a secure, tight-fitting lid.

  • Labeling:

    • Label the hazardous waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.[5] Follow your institution's guidelines for the temporary storage of hazardous waste.

  • Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's licensed hazardous waste disposal contractor. These contractors are equipped to handle and dispose of chemical waste in compliance with all federal, state, and local regulations.[3][6] Incineration at a permitted facility is a common and required method for treating hazardous pharmaceutical waste.[3][4]

Quantitative Data Summary

ParameterValueSource
Water Hazard Class1 (Slightly hazardous for water)[1]
Storage Temperature2°C to 8°C (Refrigerated)[7][8]
Room Temperature Storage (unopened)Up to 2 months at 25°C (77°F)[7]
Use after Puncturing Stopper (for Cleviprex emulsion)Within 12 hours[7][9]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.

Clevidipine_d7_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Segregation & Collection cluster_storage_disposal Storage & Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves) start->ppe Always container Place in Designated Hazardous Waste Container ppe->container label_container Label Container: 'Hazardous Waste' 'this compound' container->label_container storage Store in Secure Designated Area label_container->storage disposal Arrange for Pickup by Licensed Waste Contractor storage->disposal end End: Compliant Disposal disposal->end

Caption: Workflow for the compliant disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance within their research environment.

References

Essential Safety and Logistics for Handling Clevidipine-d7 in a Research Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Storage, and Disposal of Clevidipine-d7.

This document provides crucial safety and logistical information for the laboratory use of this compound. Given that Clevidipine is a potent cardiovascular drug, and this compound is its deuterated analogue for research purposes, a cautious approach to handling is paramount to ensure personnel safety and prevent exposure. The toxicological properties of this compound have not been fully investigated, and therefore, it should be handled as a potent compound.

Hazard Identification and Risk Assessment

This compound is classified as causing serious eye irritation[1]. The parent compound, Clevidipine, is harmful if swallowed[2]. Due to its pharmacological activity as a calcium channel blocker, accidental exposure could lead to hypotension and reflex tachycardia.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Rationale
Eyes/Face Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a risk of splashing.Protects against eye irritation and accidental splashes[1][2].
Hands Chemical-resistant gloves (Nitrile or Neoprene recommended).Nitrile gloves offer good resistance to a variety of chemicals and are a suitable alternative to latex to avoid allergic reactions[3][4]. Neoprene provides excellent resistance to many chemicals[3]. Double gloving is recommended when handling concentrated solutions or the solid compound.
Body Laboratory coat.Provides a removable barrier to protect skin and clothing from contamination.
Respiratory Not generally required if handled in a properly functioning chemical fume hood. A NIOSH-approved respirator may be necessary for handling large quantities or if there is a risk of aerosolization outside of a containment system.Engineering controls are the primary method of exposure control.

Engineering Controls

Engineering controls are the most effective way to minimize exposure to potent compounds like this compound.

Control Type Recommendation Purpose
Ventilation All handling of this compound, especially the solid form and preparation of stock solutions, should be performed in a certified chemical fume hood.To keep airborne concentrations below permissible exposure limits and prevent inhalation of the compound[2].
Containment For procedures with a higher risk of generating dust or aerosols, such as weighing the solid compound, a ventilated balance enclosure or a glove box is recommended.To provide a physical barrier and directed airflow to contain the potent compound at the source[5][6].

Handling and Storage Procedures

Adherence to proper handling and storage protocols is critical for maintaining the integrity of the compound and ensuring a safe laboratory environment.

Storage:

  • Store this compound in a well-closed container in a cool, dry, and well-ventilated area[2].

  • Recommended storage temperature is typically refrigerated at 2 to 8°C (36-46°F); do not freeze[7].

  • Protect from light.

Handling:

  • Wash hands thoroughly after handling[1].

  • Avoid contact with eyes, skin, and clothing[2].

  • Avoid breathing dust, fumes, or vapors[1].

  • Use aseptic technique when preparing solutions for biological experiments[8].

Spill and Exposure Procedures

Immediate and appropriate action is necessary in the event of a spill or personnel exposure.

Scenario Procedure
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention if irritation persists[1].
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Small Spill Wear appropriate PPE. Absorb liquid spills with an inert material (e.g., vermiculite, sand). For solid spills, carefully sweep or scoop up the material to avoid creating dust. Place all contaminated materials in a sealed container for disposal.
Large Spill Evacuate the area. Contact your institution's Environmental Health and Safety (EHS) department immediately.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.

Waste Type Disposal Procedure
Solid Waste Collect in a designated, labeled, and sealed hazardous waste container. This includes unused compound and contaminated consumables (e.g., weigh boats, pipette tips).
Liquid Waste Collect in a designated, labeled, and sealed hazardous waste container. Do not dispose of down the drain. Aqueous and organic waste streams should be collected separately.
Sharps Needles, syringes, and other contaminated sharps should be placed in a designated sharps container.
Empty Containers "Empty" containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After rinsing, the container can be disposed of as regular laboratory glass or plastic waste, with the label defaced[9].

Experimental Workflow

The following diagram outlines a typical experimental workflow for handling this compound in a research laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet B Don Personal Protective Equipment A->B C Prepare Work Area in Fume Hood B->C D Weigh Solid this compound C->D E Prepare Stock Solution D->E F Perform Experiment E->F G Decontaminate Work Area F->G H Segregate and Label Waste G->H I Dispose of Waste via EHS H->I

This compound Handling Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.